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  • Product: 3-(Carbamimidoyl)-1,1-dimethylurea
  • CAS: 118632-64-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(aminoiminomethyl)-N,N-dimethyl-urea: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-(aminoiminomethyl)-N,N-dimethyl-urea, a molecule of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(aminoiminomethyl)-N,N-dimethyl-urea, a molecule of significant interest in pharmaceutical sciences, primarily as a known impurity of the widely prescribed antidiabetic drug, Metformin. This document delves into its chemical architecture, plausible synthetic routes, analytical methodologies for its detection and quantification, and its nascently understood biological activities.

Chemical Identity and Physicochemical Properties

N-(aminoiminomethyl)-N,N-dimethyl-urea, also known as N-(N,N-Dimethylcarbamoyl)guanidine, is a guanidine derivative with the chemical formula C₄H₁₀N₄O. Its structure features a central urea moiety linked to a guanidinium group, with two methyl groups on one of the urea nitrogens.

Below is a table summarizing its key identifiers and physicochemical properties.

PropertyValueSource
IUPAC Name N-(aminoiminomethyl)-N,N-dimethyl-urea-
Synonyms N-(N,N-Dimethylcarbamoyl)guanidine, 3-(Carbamimidoyl)-1,1-dimethylurea, 1-carbamimidoyl-3,3-dimethylurea
CAS Number 118632-64-7
Molecular Formula C₄H₁₀N₄O
Molecular Weight 130.15 g/mol
Appearance White to off-white solid (typical)General chemical knowledge
Solubility Expected to be soluble in water and polar organic solventsInferred from structure

Synthesis and Formation

While a specific, detailed synthesis protocol for N-(aminoiminomethyl)-N,N-dimethyl-urea is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established principles of guanidine synthesis. One common method involves the reaction of a urea or thiourea derivative with an amine.

A potential synthetic pathway could involve the reaction of N,N-dimethylurea with a guanidinylating agent. Alternatively, it could be formed as a byproduct during the synthesis of Metformin, which involves the reaction of dicyandiamide with dimethylamine.

Proposed Synthetic Scheme:

Synthesis_of_N-(aminoiminomethyl)-N,N-dimethyl-urea cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N_N_dimethylurea N,N-Dimethylurea Reaction_Node Condensation Reaction N_N_dimethylurea->Reaction_Node Guanidinylating_Agent Guanidinylating Agent (e.g., S-methylisothiourea) Guanidinylating_Agent->Reaction_Node Target_Molecule N-(aminoiminomethyl)-N,N-dimethyl-urea Reaction_Node->Target_Molecule

Caption: Proposed synthesis of N-(aminoiminomethyl)-N,N-dimethyl-urea.

Analytical Characterization

As a known impurity of Metformin, the development of robust analytical methods for the detection and quantification of N-(aminoiminomethyl)-N,N-dimethyl-urea is critical for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for this purpose.[1][2]

Experimental Protocol: HPLC-UV Method for Quantification

This protocol is adapted from established methods for the analysis of Metformin and its impurities.[1][3]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted to the desired range) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. A common starting point could be a 65:35 (v/v) ratio of acetonitrile to phosphate buffer.[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection Wavelength: UV detection is commonly performed at around 233 nm for Metformin and related compounds.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of N-(aminoiminomethyl)-N,N-dimethyl-urea reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the Metformin drug substance or product in the mobile phase to a known concentration.

4. Analysis and Quantification:

  • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

  • Inject the sample solution and identify the peak corresponding to N-(aminoiminomethyl)-N,N-dimethyl-urea based on its retention time relative to the standard.

  • Quantify the amount of the impurity in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram:

HPLC_Analysis_Workflow Start Start: Sample/Standard Preparation HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Start->HPLC_System Injection Inject Sample/Standard HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (233 nm) Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification End End: Report Results Quantification->End

Caption: Workflow for HPLC analysis of N-(aminoiminomethyl)-N,N-dimethyl-urea.

Biological Activity and Mechanism of Action

The biological activity of N-(aminoiminomethyl)-N,N-dimethyl-urea is not extensively studied. However, it has been identified as a weakly basic thrombin inhibitor.[4] Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot.

The guanidinium group is a common feature in many biologically active compounds and is known to interact with negatively charged residues in enzyme active sites. It is plausible that the guanidinium moiety of N-(aminoiminomethyl)-N,N-dimethyl-urea interacts with the active site of thrombin, leading to its inhibition.

Proposed Mechanism of Thrombin Inhibition:

Thrombin_Inhibition_Mechanism cluster_enzyme Thrombin cluster_inhibitor Inhibitor cluster_interaction Interaction Thrombin_Active_Site Active Site (with negatively charged residues) Binding Electrostatic Interaction Thrombin_Active_Site->Binding Inhibitor_Molecule N-(aminoiminomethyl)-N,N-dimethyl-urea (with positively charged guanidinium group) Inhibitor_Molecule->Binding Inhibition Inhibition Binding->Inhibition Inhibition of Fibrinogen Cleavage

Caption: Proposed mechanism of thrombin inhibition.

Experimental Protocol: Thrombin Inhibition Assay (Chromogenic Substrate Method)

This protocol outlines a general method to determine the inhibitory activity of N-(aminoiminomethyl)-N,N-dimethyl-urea against thrombin.

1. Materials and Reagents:

  • Human α-thrombin.

  • Chromogenic thrombin substrate (e.g., S-2238).

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and a non-ionic surfactant).

  • N-(aminoiminomethyl)-N,N-dimethyl-urea stock solution in a suitable solvent (e.g., water or DMSO).

  • 96-well microplate reader.

2. Assay Procedure:

  • Prepare a series of dilutions of the test compound (N-(aminoiminomethyl)-N,N-dimethyl-urea) in the assay buffer.

  • In a 96-well plate, add a fixed amount of human α-thrombin to each well.

  • Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37 °C) to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance over time at the appropriate wavelength for the specific substrate (e.g., 405 nm for the p-nitroaniline released from S-2238).

  • The rate of the reaction is proportional to the thrombin activity.

3. Data Analysis:

  • Calculate the percentage of thrombin inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

At present, there is no publicly available quantitative data, such as IC₅₀ values, for the thrombin inhibitory activity of N-(aminoiminomethyl)-N,N-dimethyl-urea. Further research is required to fully characterize its potency and selectivity as a thrombin inhibitor.

Significance in Drug Development

The primary relevance of N-(aminoiminomethyl)-N,N-dimethyl-urea in drug development is its status as a process-related impurity in Metformin manufacturing. Regulatory agencies require strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, understanding the formation, detection, and potential biological activity of this compound is crucial for:

  • Process Optimization: Developing synthetic routes for Metformin that minimize the formation of this impurity.

  • Quality Control: Implementing validated analytical methods for its routine monitoring in batch release testing.

  • Safety Assessment: Evaluating any potential toxicological or pharmacological effects, even if weak, to ensure patient safety.

While its thrombin inhibitory activity is reported as weak, the presence of any biologically active impurity warrants careful consideration and control.

Conclusion

N-(aminoiminomethyl)-N,N-dimethyl-urea is a molecule of interest primarily due to its association with Metformin. This guide has provided a framework for understanding its chemical nature, potential synthesis, analytical detection, and preliminary biological activity. For researchers and professionals in drug development, a thorough understanding of such impurities is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Further investigation into its pharmacology and toxicology is warranted to complete its profile.

References

  • Arayne, M. S., Sultana, N., & Zuberi, M. H. (2006). Development and validation of RP-HPLC method for the analysis of metformin. Pakistan journal of pharmaceutical sciences, 19(3), 231–235.
  • HEMOCLOT™ Thrombin Inhibitors - CoaChrom. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 118632-64-7 | Product Name : N-(Aminoiminomethyl)-n,n-dimethylurea. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of carbamoyl guanidine. Retrieved from [Link]

  • Rao, D. D., & Inamadugu, J. K. (2011). HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. Indian journal of pharmaceutical sciences, 73(3), 339–342.
  • Revue Roumaine de Chimie. (2012). SPECIFICITY OF AN ANALYTICAL HPLC ASSAY METHOD OF METFORMIN HYDROCHLORIDE. 57(7-8), 701-707.
  • Waters. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Retrieved from [Link]

  • Veeprho. (n.d.). N'-(Aminoiminomethyl)-N,N-dimethylurea | CAS 118632-64-7. Retrieved from [Link]

  • Synthesis of guanidines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (2017). Retrieved from https://www.mdpi.com/1422-8599/2017/3/M949/pdf
  • Methods for the monitoring of direct thrombin inhibitors - PubMed. (2001). Retrieved from [Link]

  • A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC) - Waters. (n.d.). Retrieved from [Link]

  • Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed. (2011). Retrieved from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed Central. (2016). Retrieved from [Link]

  • Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities - Kyushu University Library. (1974). Retrieved from [Link]

Sources

Exploratory

3-(Carbamimidoyl)-1,1-dimethylurea CAS 118632-64-7

An In-Depth Technical Guide to 3-(Carbamimidoyl)-1,1-dimethylurea (CAS 118632-64-7): Synthesis, Characterization, and Significance as a Metformin-Related Compound Introduction 3-(Carbamimidoyl)-1,1-dimethylurea, also kno...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Carbamimidoyl)-1,1-dimethylurea (CAS 118632-64-7): Synthesis, Characterization, and Significance as a Metformin-Related Compound

Introduction

3-(Carbamimidoyl)-1,1-dimethylurea, also known by its IUPAC name N-(N,N-Dimethylcarbamoyl)guanidine, is a molecule of significant interest in the pharmaceutical industry, primarily due to its association with Metformin, a first-line medication for the treatment of type 2 diabetes.[1] This technical guide provides a comprehensive overview of 3-(Carbamimidoyl)-1,1-dimethylurea, with a focus on its synthesis, analytical characterization, and its importance as a related substance in the quality control of Metformin. As a Senior Application Scientist, this guide is intended to provide researchers, scientists, and drug development professionals with the necessary technical details and field-proven insights to effectively work with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its synthesis, purification, and analytical characterization. The key properties of 3-(Carbamimidoyl)-1,1-dimethylurea are summarized in the table below.

PropertyValueSource
CAS Number 118632-64-7[1]
Molecular Formula C4H10N4O[1]
Molecular Weight 130.15 g/mol [1]
IUPAC Name N-(N,N-Dimethylcarbamoyl)guanidine[1]
Synonyms 3-(Carbamimidoyl)-1,1-dimethylurea, N'-(Aminoiminomethyl)-N,N-dimethylurea[1]

Proposed Synthesis Protocol

While specific literature detailing the synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea is scarce, a plausible synthetic route can be devised based on established principles of guanidine and urea chemistry. The following protocol outlines a theoretical yet chemically sound approach for its preparation.

Rationale for Synthetic Approach

The proposed synthesis involves the reaction of a suitably activated urea derivative with a source of ammonia or an amine. This approach is favored for its relative simplicity and the availability of starting materials. The key is the formation of a reactive intermediate from the urea that can then undergo nucleophilic attack by the amine.

Experimental Protocol: Synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea

Materials and Equipment:

  • 1,1-Dimethylurea

  • A suitable guanylating agent (e.g., S-methylisothiourea sulfate)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Triethylamine - TEA)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-dimethylurea (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the guanylating agent, S-methylisothiourea sulfate (1.1 equivalents), followed by the dropwise addition of triethylamine (2.5 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure 3-(Carbamimidoyl)-1,1-dimethylurea.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Proposed workflow for the synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea.

Analytical Workflow for Characterization and Quantification

As a known impurity of Metformin, the accurate detection and quantification of 3-(Carbamimidoyl)-1,1-dimethylurea are critical for the quality control of the active pharmaceutical ingredient (API) and its formulated products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.

Rationale for Analytical Method Selection

A Reverse-Phase HPLC (RP-HPLC) method with UV detection is chosen for its robustness, specificity, and wide availability in analytical laboratories. The use of a C18 column provides good retention for moderately polar compounds, and a buffered mobile phase ensures reproducible chromatography.

Experimental Protocol: HPLC-UV Method for the Analysis of 3-(Carbamimidoyl)-1,1-dimethylurea

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Standard of 3-(Carbamimidoyl)-1,1-dimethylurea

  • Metformin hydrochloride standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the phosphate buffer (Mobile Phase A) and filter it through a 0.45 µm filter. Degas both mobile phases before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the 3-(Carbamimidoyl)-1,1-dimethylurea and Metformin hydrochloride standards in the mobile phase to prepare stock solutions. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample solution by dissolving a known amount of the Metformin API or a crushed tablet in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 218 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks based on the retention times of the standards. Quantify the amount of 3-(Carbamimidoyl)-1,1-dimethylurea in the sample by comparing its peak area with that of the standard.

Workflow for the analytical characterization of 3-(Carbamimidoyl)-1,1-dimethylurea.

Significance as a Metformin-Related Compound and Biological Activity Context

The primary importance of 3-(Carbamimidoyl)-1,1-dimethylurea lies in its status as a potential impurity in Metformin.[1] The presence of impurities in pharmaceutical products is a critical quality attribute that is strictly regulated by authorities such as the USP, EMA, and BP.[1] Therefore, the ability to synthesize, isolate, and quantify this compound is essential for drug manufacturers to ensure the safety and efficacy of their Metformin products.

Currently, there is a lack of publicly available data on the specific biological activity or mechanism of action of 3-(Carbamimidoyl)-1,1-dimethylurea. Its structural similarity to Metformin, which acts primarily by activating AMP-activated protein kinase (AMPK), suggests that it could potentially have some biological effects. However, without dedicated pharmacological studies, any such activity remains speculative. The study of metformin impurities is crucial to understand if they contribute to the therapeutic effect or to any potential side effects of the drug.

Conclusion

3-(Carbamimidoyl)-1,1-dimethylurea is a compound of significant interest to the pharmaceutical industry, primarily in the context of Metformin quality control. While information on its specific biological activity is limited, the proposed synthesis and analytical protocols in this guide provide a solid foundation for researchers and drug development professionals. Further investigation into the pharmacological profile of this and other Metformin-related compounds is warranted to gain a more complete understanding of the overall therapeutic and toxicological profile of Metformin products.

References

  • Veeprho. N'-(Aminoiminomethyl)-N,N-dimethylurea | CAS 118632-64-7. [Link].

  • Pharmaffiliates. Metformin-impurities. [Link].

  • Veeprho. N'-(Aminoiminomethyl)-N,N-dimethylurea | CAS 118632-64-7. [Link].

Sources

Foundational

synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea

An In-depth Technical Guide to the Synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-(Carbamimidoyl)-1,1-dimethylurea, a molecule of interest in medicinal chemistry due to its structural similarity to known therapeutic agents such as metformin. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 1,1-dimethylurea, followed by the introduction of the carbamimidoyl (guanidine) moiety. This guide delves into the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents the information in a clear, structured format for practical application in a research and development setting. All protocols are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.

Introduction: The Significance of the Guanidino-Urea Moiety

The guanidinium group is a prevalent feature in numerous biologically active molecules, prized for its ability to engage in strong hydrogen bonding interactions with biological targets. When coupled with a urea functionality, as in the case of 3-(Carbamimidoyl)-1,1-dimethylurea, the resulting scaffold presents a unique electronic and structural profile. This guide outlines a plausible and efficient synthetic route to this target molecule, leveraging established chemical transformations. The proposed synthesis is divided into two primary stages:

  • Part A: Synthesis of the 1,1-Dimethylurea Intermediate.

  • Part B: Guanidinylation of 1,1-Dimethylurea to Yield the Final Product.

This document will provide a detailed exploration of the chemical principles, experimental procedures, and analytical considerations for each stage.

Proposed Synthetic Pathway Overview

The overall strategy for the is depicted in the workflow diagram below. This pathway is designed for efficiency and utilizes readily available starting materials.

G cluster_0 Part A: Synthesis of 1,1-Dimethylurea cluster_1 Part B: Guanidinylation Dimethylamine Dimethylamine Reaction_A Reaction Dimethylamine->Reaction_A Urea Urea Urea->Reaction_A 1,1-Dimethylurea 1,1-Dimethylurea Reaction_A->1,1-Dimethylurea Ammonolysis Reaction_B Reaction 1,1-Dimethylurea->Reaction_B Cyanamide Cyanamide Cyanamide->Reaction_B 3-(Carbamimidoyl)-1,1-dimethylurea 3-(Carbamimidoyl)-1,1-dimethylurea Reaction_B->3-(Carbamimidoyl)-1,1-dimethylurea Guanidinylation

Figure 1: Proposed two-part synthetic workflow for 3-(Carbamimidoyl)-1,1-dimethylurea.

Part A: Synthesis of the 1,1-Dimethylurea Intermediate

The synthesis of unsymmetrical ureas is a fundamental transformation in organic chemistry. For the preparation of 1,1-dimethylurea, the reaction of dimethylamine with urea presents a scalable and relatively safe method compared to alternatives involving phosgene[1][2].

A.1. Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine attacks one of the carbonyl carbons of urea. This is followed by the elimination of ammonia to yield the more substituted 1,1-dimethylurea. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product by facilitating the removal of ammonia gas.

G cluster_mechanism Mechanism of 1,1-Dimethylurea Formation Reactants Dimethylamine + Urea Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products 1,1-Dimethylurea + Ammonia Intermediate->Products Elimination of NH3

Figure 2: Simplified reaction mechanism for the formation of 1,1-dimethylurea from dimethylamine and urea.

A.2. Experimental Protocol

This protocol is adapted from established industrial processes for the synthesis of substituted ureas[2].

Materials and Equipment:

  • High-pressure stainless-steel autoclave equipped with a mechanical stirrer, thermocouple, pressure gauge, and gas inlet/outlet.

  • Dimethylamine (40% aqueous solution)

  • Urea (prilled or crystalline)

  • Nitrogen gas (for inerting)

Procedure:

  • Reactor Charging: Charge the autoclave with urea and dimethylamine solution in a molar ratio of not less than 2:1 (dimethylamine to urea)[2].

  • Inerting: Seal the reactor and purge with nitrogen gas to remove air.

  • Reaction: Heat the mixture to a temperature of 110-150°C under autogenous pressure[2]. The reaction is typically maintained for 2-4 hours.

  • Work-up and Isolation:

    • Cool the reactor to room temperature.

    • Carefully vent the excess ammonia and unreacted dimethylamine to a scrubber.

    • Transfer the resulting aqueous solution to a round-bottom flask.

    • Concentrate the solution under reduced pressure to induce crystallization.

    • Collect the crystalline product by vacuum filtration and wash with a minimal amount of cold water.

    • Dry the product under vacuum to obtain 1,1-dimethylurea as a white crystalline solid.

A.3. Quantitative Data Summary
ReagentMolar Mass ( g/mol )Molar RatioExample Quantity
Urea60.06160.1 g (1.0 mol)
Dimethylamine (40% aq.)45.08 (as pure)2225.4 g (2.0 mol)

Expected Yield: 75-85% Purity (by HPLC): >98%

Part B: Guanidinylation of 1,1-Dimethylurea

The introduction of the guanidine moiety can be achieved through the reaction of 1,1-dimethylurea with cyanamide. This reaction is analogous to the synthesis of metformin from dimethylamine and dicyandiamide (the dimer of cyanamide)[3][4].

B.1. Reaction Mechanism

The reaction is proposed to proceed via the nucleophilic attack of one of the amino groups of 1,1-dimethylurea onto the carbon atom of the nitrile group in cyanamide. This is followed by proton transfer to yield the final product. The reaction is typically acid-catalyzed to activate the cyanamide electrophile.

G cluster_mechanism_B Proposed Mechanism for Guanidinylation Reactants_B 1,1-Dimethylurea + Cyanamide Intermediate_B Protonated Intermediate Reactants_B->Intermediate_B Nucleophilic Attack & Protonation Product_B 3-(Carbamimidoyl)-1,1-dimethylurea Intermediate_B->Product_B Deprotonation

Figure 3: Proposed mechanism for the guanidinylation of 1,1-dimethylurea with cyanamide.

B.2. Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer.

  • 1,1-Dimethylurea (from Part A)

  • Cyanamide (50% aqueous solution)

  • Concentrated Hydrochloric Acid (as catalyst)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: In the three-necked flask, dissolve 1,1-dimethylurea in ethanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution with stirring.

  • Addition of Cyanamide: Slowly add the aqueous cyanamide solution to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

    • Remove the ethanol under reduced pressure.

    • The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • The aqueous layer containing the product can be further purified by recrystallization or column chromatography.

B.3. Quantitative Data Summary
ReagentMolar Mass ( g/mol )Molar RatioExample Quantity
1,1-Dimethylurea88.1118.81 g (0.1 mol)
Cyanamide (50% aq.)42.04 (as pure)1.19.25 g (0.11 mol)
Conc. HCl36.46Catalytic~0.5 mL

Expected Yield: 60-70% Purity (by HPLC): >95%

Safety Considerations

  • Dimethylamine: Is a flammable and corrosive gas. The aqueous solution is also corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Urea: Is generally considered low hazard, but dust inhalation should be avoided.

  • Cyanamide: Is toxic and can be absorbed through the skin. It is also unstable and can polymerize violently if not handled correctly. Always use in a fume hood with appropriate PPE.

  • Hydrochloric Acid: Is highly corrosive. Handle with care and appropriate PPE.

  • High-Pressure Reactions: The synthesis of 1,1-dimethylurea involves high pressure and temperature. Ensure the autoclave is properly rated and maintained.

Conclusion

The proposed two-step provides a robust and logical pathway for accessing this novel compound. By leveraging well-established methodologies for the formation of the 1,1-dimethylurea intermediate and a plausible guanidinylation reaction, this guide offers a solid foundation for researchers to produce this molecule for further investigation in drug discovery and development programs. The detailed protocols and mechanistic insights are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting.

References

  • Google Patents. (n.d.). Technical method for preparing 1, 1-dimethyl urea.
  • Homeyer, A. H. (1948). Preparation of dimethyl urea. U.S. Patent No. 2,444,023. Washington, DC: U.S. Patent and Trademark Office.
  • OECD SIDS. (2003). 1,3-Dimethylurea. UNEP Publications.
  • Wikipedia. (n.d.). 1,3-Dimethylurea. Retrieved from [Link]

  • Throckmorton, P. E., Frey, S., & Grote, D. (1976). Process for preparing n, n-dimethylurea. U.S. Patent No. 3,937,727. Washington, DC: U.S. Patent and Trademark Office.
  • Díaz, D. D., Ripka, A. S., & Finn, M. G. (2005). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses, 82, 59. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-dimethylurea hydrochloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-2-(2-dimethylaminomethyl-4-thiazolylmethylthio)ethyl-N'-cyanoguanidine.
  • ACS Omega. (2023). Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). Cyanoguanidine derivative and process for preparation thereof.
  • Cardiff University. (2018). Introduction to cyanamides. ORCA.
  • Journal of Physics: Conference Series. (2021). Metformin compounds: A review on the importance and the possible applications. IOP Publishing.
  • ResearchGate. (n.d.). A Convenient Route To Cyanoguanidines. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of metformin hydrochloride.
  • News-Medical.Net. (n.d.). Metformin Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. PMC. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthetic accesses to biguanide compounds. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing calcium cyanamide from urea.
  • Sciencemadness Discussion Board. (2021). Dicyandiamide from calcium cyanamide fertilizer. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Cyanoguanidine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(Carbamimidoyl)-1,1-dimethylurea: Synthesis, Application, and Analysis

Executive Summary This technical guide provides a comprehensive overview of 3-(Carbamimidoyl)-1,1-dimethylurea, a key chemical entity primarily recognized as a process-related impurity in the synthesis of the widely used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 3-(Carbamimidoyl)-1,1-dimethylurea, a key chemical entity primarily recognized as a process-related impurity in the synthesis of the widely used antidiabetic drug, Metformin. This document is structured to serve researchers, process chemists, and analytical scientists in the pharmaceutical industry. We will delve into the compound's fundamental properties, present a robust and logical synthetic pathway, and contextualize its primary application as an analytical reference standard. Furthermore, this guide explores its potential, though less documented, utility as a starting material for novel chemical entities, owing to its unique bifunctional urea-guanidine scaffold. Detailed experimental protocols, mechanistic diagrams, and a thorough discussion of analytical characterization methods are provided to ensure both theoretical understanding and practical applicability.

Introduction and Nomenclature Clarification

3-(Carbamimidoyl)-1,1-dimethylurea (CAS No. 118632-64-7) is an organic molecule featuring both a urea and a guanidine functional group.[1] Its structure is intrinsically linked to the manufacturing process of Metformin, which is synthesized from dimethylamine and dicyandiamide. The presence of this compound, even in trace amounts, is of significant interest in pharmaceutical quality control and regulatory compliance.

A critical point of clarification is its distinction from another compound sometimes referred to as "Metformin Related Compound C," specifically N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine (CAS No. 1985-46-2).[2][3][4] While both are process-related impurities in Metformin production, they are structurally distinct. 3-(Carbamimidoyl)-1,1-dimethylurea is a linear urea-guanidine, whereas the triamine is a cyclic triazine derivative. This guide focuses exclusively on the former. The relationship is illustrated below.

cluster_0 Metformin Synthesis & Impurities Dicyandiamide Dicyandiamide Metformin_API Metformin API Dicyandiamide->Metformin_API Reacts with Dimethylamine Dimethylamine Dimethylamine->Metformin_API Reacts with Impurity_Urea 3-(Carbamimidoyl)-1,1-dimethylurea (Topic of this Guide) Metformin_API->Impurity_Urea Generates Impurity Impurity_Triazine Metformin Related Compound C (N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine) Metformin_API->Impurity_Triazine Generates Impurity

Caption: Logical relationship between Metformin precursors and related impurities.

Physicochemical Properties and Safety Data

A clear understanding of the compound's physical and chemical properties is fundamental for its handling, synthesis, and analysis.

Table 1: Physicochemical Properties of 3-(Carbamimidoyl)-1,1-dimethylurea

Property Value Reference
CAS Number 118632-64-7 [1]
Molecular Formula C₄H₁₀N₄O [1]
Molecular Weight 130.15 g/mol [1]
SMILES Code O=C(NC(N)=N)N(C)C [1]

| MDL Number | MFCD11035729 |[1] |

Safe laboratory practice requires awareness of the compound's potential hazards. The Globally Harmonized System (GHS) classifications are summarized below.

Table 2: GHS Hazard and Precautionary Statements

Type Code Statement Reference
Hazard H302 Harmful if swallowed. [1]
H315 Causes skin irritation. [1]
H319 Causes serious eye irritation. [1]
H335 May cause respiratory irritation. [1]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [1]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [1]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [1]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea

While this compound is typically an impurity, its synthesis is necessary to produce a certified reference standard for analytical purposes. The most logical and efficient synthetic strategy involves the guanidinylation of a suitable urea precursor.

Synthetic Strategy Rationale

The structure can be retrosynthetically disconnected at the C-N bond between the urea and guanidine moieties. This leads to two key synthons: 1,1-dimethylurea and a guanidinylating agent. Cyanamide is an ideal choice for the latter due to its reactivity and commercial availability. The precursor, 1,1-dimethylurea, is readily synthesized from high-tonnage commodity chemicals.

Precursor Synthesis: 1,1-Dimethylurea

The synthesis of unsymmetrical 1,1-dimethylurea is well-established. A process described in U.S. Patent 3,937,727 involves the direct reaction of dimethylamine and urea under anhydrous conditions at elevated temperature and pressure (110° to 150° C).[5] This method provides a cost-effective route to the necessary precursor.

Proposed Synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea

The core of the synthesis is the acid-catalyzed addition of 1,1-dimethylurea to cyanamide. The acidic conditions serve to activate the cyanamide electrophile for nucleophilic attack by the terminal nitrogen of the urea.

start 1,1-Dimethylurea conditions H⁺ (e.g., HCl) Δ (Heat) reagent + Cyanamide (H₂N-C≡N) product 3-(Carbamimidoyl)-1,1-dimethylurea conditions->product

Caption: Overall synthetic scheme for the target compound.

Mechanistic Insight: The reaction proceeds via protonation of the nitrile nitrogen of cyanamide, creating a highly electrophilic carbodiimide-like species. The unsubstituted nitrogen of 1,1-dimethylurea then acts as the nucleophile, attacking the central carbon. A subsequent proton transfer and tautomerization yield the thermodynamically stable guanidinium salt.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles for guanidinylation reactions. Researchers should perform their own risk assessment and optimization.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1-dimethylurea (8.81 g, 0.1 mol) and 100 mL of ethanol.

  • Reagent Addition: While stirring, add cyanamide (4.20 g, 0.1 mol).

  • Acidification: Slowly add concentrated hydrochloric acid (8.3 mL, ~0.1 mol) dropwise. The reaction may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Isolation: Cool the concentrated mixture in an ice bath. The product, as its hydrochloride salt, should precipitate. If precipitation is slow, add 50 mL of diethyl ether to promote crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether. Recrystallize the crude product from an ethanol/water mixture to achieve high purity.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight. The expected yield is typically in the range of 60-75%.

Applications in Pharmaceutical Development

Primary Application: Analytical Reference Standard

The foremost application of 3-(Carbamimidoyl)-1,1-dimethylurea is as a certified reference material for the quality control of Metformin drug substance and drug products.[6] Regulatory agencies worldwide require stringent control of impurities in active pharmaceutical ingredients (APIs).

  • Impurity Profiling: A well-characterized standard of this compound allows for the development and validation of analytical methods (typically HPLC) to accurately identify and quantify its presence in Metformin batches.[7]

  • Method Validation: It is used to determine key validation parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy.

  • Stability Studies: The standard helps in tracking the formation of this impurity during forced degradation and long-term stability studies of Metformin.

Potential as a Synthetic Building Block

Beyond its role as an impurity, the molecule's structure presents opportunities as a versatile starting material. The presence of two distinct and reactive functional groups, the urea and the guanidine, allows for selective chemical transformations to build more complex molecular architectures. Potential synthetic applications include:

  • Heterocycle Synthesis: The N-C(O)-N-C(N)-N backbone is a prime candidate for cyclization reactions with bifunctional electrophiles (e.g., β-ketoesters, diketones) to form various nitrogen-containing heterocyclic systems, which are privileged structures in medicinal chemistry.

  • Biguanide Analogs: The guanidine moiety can be further functionalized to create novel biguanide-like structures, which may be explored for pharmacological activities similar to Metformin.

Analytical Characterization Workflow

Confirmation of the identity and purity of synthesized 3-(Carbamimidoyl)-1,1-dimethylurea is paramount. A multi-technique approach is standard.

Sample Synthesized Material HPLC HPLC / UPLC (Purity & Quantification) Sample->HPLC MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Report Certificate of Analysis HPLC->Report MS->Report NMR->Report FTIR->Report

Caption: Standard analytical workflow for compound characterization.

Representative HPLC Method for Analysis

A robust HPLC method is essential for both purity assessment of the standard and its detection as an impurity in Metformin.

Table 3: Representative HPLC Conditions

Parameter Condition Rationale
Column Strong Cation Exchange (SCX) or HILIC The compound is highly polar and basic; these stationary phases provide better retention than standard C18.
Mobile Phase A: Ammonium dihydrogen phosphate buffer (e.g., 350mM, pH 2.7)[6] B: Acetonitrile Provides good peak shape and resolution for polar, basic analytes.
Gradient Isocratic or a shallow gradient depending on other impurities. Optimized to separate the main peak from related substances.
Flow Rate 0.8 - 1.2 mL/min Standard flow rate for analytical columns.
Column Temp. 40 - 50 °C[6] Improves peak symmetry and reduces viscosity.
Detection UV at 218 nm[6] Wavelength where the guanidine and urea chromophores have reasonable absorbance.

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Handling, Storage, and Disposal

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, to avoid skin and eye contact.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.

Conclusion

3-(Carbamimidoyl)-1,1-dimethylurea is a molecule of significant importance in the pharmaceutical industry, not as a therapeutic agent, but as a critical marker of quality and process control in Metformin manufacturing. This guide has provided a detailed framework for its synthesis, analysis, and safe handling, while also clarifying its identity relative to other Metformin-related compounds. Understanding the chemistry of this impurity is essential for ensuring the safety and efficacy of one of the world's most important medicines. Its potential as a synthetic scaffold for new chemical entities remains an area ripe for exploration by medicinal and synthetic chemists.

References

  • OECD SIDS. (2004). 1,3-DIMETHYLUREA. UNEP Publications. [Link]

  • Throckmorton, P. E., Frey, S., & Grote, D. (1976). U.S. Patent No. 3,937,727. U.S.
  • CN109956891B. (2022). Technical method for preparing 1, 1-dimethyl urea.
  • Ataman Kimya. 1,3-DIMETHYLUREA. [Link]

  • Wikipedia. (2023). 1,3-Dimethylurea. [Link]

  • PrepChem.com. Synthesis of 1,3-dimethylurea hydrochloride. [Link]

  • CN103951590A. (2014). Preparation method of N,O-dimethyl-N'-nitroisourea.
  • CN111562319A. (2020). Method for detecting related substances in metformin hydrochloride preparation.
  • CN104478762A. (2015). Preparation method of N,O-dimethyl-N-nitroisourea.
  • ACS Omega. (2023). Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S. [Link]

  • Ataman Kimya. 1,3-DIMETHYLUREA. [Link]

  • ResearchGate. (2007). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]

  • Pharmaffiliates. Metformin Related Compound C (N,N-Dimethyl-[8][9][10]triazine-2,4,6-triamine) (1396342). [Link]

  • Pharmaffiliates. Metformin - Impurity C (Freebase) | CAS No : 1985-46-2. [Link]

  • ChemRxiv. (2021). A Convenient and Cost-Efficient Route to Molnupiravir from Cytidine. [Link]

Sources

Foundational

An In-Depth Technical Guide to N'-(Aminoiminomethyl)-N,N-dimethylurea: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction N'-(Aminoiminomethyl)-N,N-dimethylurea, also known by its IUPAC name N-(N,N-Dimethylcarbamoyl)guanidine, is a molecule of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(Aminoiminomethyl)-N,N-dimethylurea, also known by its IUPAC name N-(N,N-Dimethylcarbamoyl)guanidine, is a molecule of significant interest in the pharmaceutical sciences. Primarily recognized as a process-related impurity and potential degradant of the widely prescribed antidiabetic drug Metformin, its characterization is crucial for ensuring the quality, safety, and efficacy of Metformin drug products.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of N'-(Aminoiminomethyl)-N,N-dimethylurea, its synthesis, and the analytical methodologies employed for its detection and quantification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N'-(Aminoiminomethyl)-N,N-dimethylurea is fundamental for its isolation, characterization, and the development of analytical methods. While extensive experimental data for this specific compound is not widely published, its identity is well-established.

PropertyValueSource
CAS Number 118632-64-7[1][3][4]
Molecular Formula C4H10N4O[1][3][4]
Molecular Weight 130.15 g/mol [1][3][4]
IUPAC Name N-(N,N-Dimethylcarbamoyl)guanidine[1]
Synonyms 3-(Carbamimidoyl)-1,1-dimethylurea; 1-carbamimidoyl-3,3-dimethylurea; Urea, N-(aminoiminomethyl)-N,N-dimethyl-[1]
Appearance Neat[4]
Storage 2-8°C Refrigerator[4]

Note: "Neat" indicates the substance is in its pure form, without any added solvent or diluent.

Chemical Properties and Reactivity

The chemical behavior of N'-(Aminoiminomethyl)-N,N-dimethylurea is dictated by the presence of both a urea and a guanidine functional group. The guanidino group imparts a basic character to the molecule. While specific reactivity data is limited, its role as a Metformin impurity suggests it can be formed under certain conditions during the synthesis or degradation of Metformin.

Synthesis of N'-(Aminoiminomethyl)-N,N-dimethylurea

A definitive, publicly available, step-by-step synthesis protocol for N'-(Aminoiminomethyl)-N,N-dimethylurea is not readily found in the searched literature. However, its formation as a Metformin impurity suggests potential synthetic routes originating from Metformin starting materials or intermediates. The synthesis of structurally related dimethylurea compounds often involves the reaction of amines with urea or its derivatives.[5] For instance, a general industrial method for producing N,N'-dimethylurea involves the reaction of molten urea with monomethylamine. While not directly applicable, this provides insight into the types of reactions that could potentially lead to the formation of N'-(Aminoiminomethyl)-N,N-dimethylurea.

A plausible synthetic pathway could involve the reaction of a dimethylamine precursor with a guanidinylating agent. The specifics of such a synthesis would require dedicated process development and optimization.

Role in Drug Development: A Metformin Impurity

The primary context for the study of N'-(Aminoiminomethyl)-N,N-dimethylurea within drug development is its status as a known impurity of Metformin.[1][2][3] Regulatory bodies worldwide mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety. Therefore, the availability of pure N'-(Aminoiminomethyl)-N,N-dimethylurea as a reference standard is essential for:

  • Method Validation: To validate analytical methods for their ability to accurately detect and quantify this specific impurity in Metformin samples.

  • Quality Control: For routine testing of Metformin batches to ensure that the levels of this impurity remain below the established safety thresholds.

  • Stability Studies: To monitor the formation of this impurity over time under various storage conditions, which helps in determining the shelf-life of the drug product.

The logical workflow for managing this impurity in a pharmaceutical setting is outlined below:

G cluster_0 Impurity Management Workflow A Synthesis of Metformin B Potential Formation of N'-(Aminoiminomethyl)-N,N-dimethylurea A->B C Development of Analytical Method (e.g., HPLC) E Method Validation (Specificity, Linearity, Accuracy, Precision) C->E D Procurement/Synthesis of Reference Standard D->C F Routine Quality Control Testing E->F G Stability Studies E->G H Regulatory Submission F->H G->H

Caption: Workflow for the management of N'-(Aminoiminomethyl)-N,N-dimethylurea as a Metformin impurity.

Analytical Characterization

The detection and quantification of N'-(Aminoiminomethyl)-N,N-dimethylurea in Metformin samples are typically achieved using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common method.[6] A variety of analytical techniques have been reported for the analysis of Metformin and its impurities, including UV spectroscopy, HPTLC, and LC/MS.[6][7]

Experimental Protocol: HPLC Method for Impurity Profiling of Metformin

While a specific protocol for this single impurity is not detailed in the search results, a general approach for impurity profiling of Metformin using HPLC can be outlined. The development of a specific method for N'-(Aminoiminomethyl)-N,N-dimethylurea would involve the following steps:

1. Materials and Reagents:

  • N'-(Aminoiminomethyl)-N,N-dimethylurea reference standard

  • Metformin Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., phosphate, acetate)

  • Acid/base for pH adjustment (e.g., phosphoric acid, triethylamine)

2. Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (for LC-MS)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). The gradient program would be optimized to achieve separation of the impurity from the main Metformin peak and other potential impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

  • Detection Wavelength: UV detection at a wavelength where both Metformin and the impurity have adequate absorbance (e.g., around 232 nm).

  • Injection Volume: Typically 10-20 µL.

4. Standard and Sample Preparation:

  • Standard Solution: A stock solution of the N'-(Aminoiminomethyl)-N,N-dimethylurea reference standard is prepared in a suitable diluent (e.g., mobile phase or water). This is further diluted to a known concentration for system suitability and quantification.

  • Sample Solution: A solution of the Metformin drug substance or product is prepared at a specified concentration in the same diluent.

5. Method Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

The following diagram illustrates the typical workflow for analytical method development and validation:

G cluster_1 Analytical Method Development & Validation A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC) A->B C Optimize Chromatographic Conditions B->C D Prepare Standard and Sample Solutions C->D E Perform Method Validation (ICH Guidelines) D->E F Implement for Routine Analysis E->F

Caption: A generalized workflow for analytical method development and validation.

Biological Activity

Interestingly, beyond its role as a pharmaceutical impurity, some research suggests potential biological activity for compounds containing the N-(aminoiminomethyl) moiety. One study identified a series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as inhibitors of the Na+/H+ exchanger.[8] While this study does not directly investigate N'-(Aminoiminomethyl)-N,N-dimethylurea, it points to a potential area for further research into the biological effects of this and related compounds.

Conclusion

N'-(Aminoiminomethyl)-N,N-dimethylurea is a compound of critical importance in the quality control of Metformin manufacturing. A thorough understanding of its physicochemical properties, potential synthetic pathways, and robust analytical methods for its detection are essential for pharmaceutical scientists and drug development professionals. While detailed experimental data on the pure substance is not extensively available in the public domain, its role as a well-characterized reference standard underscores its significance in ensuring the safety and quality of a globally recognized medication. Further research into its potential biological activities could reveal novel applications for this molecule.

References

  • 1,3-Dimethylurea CAS N°: 96-31-1. (2003). OECD SIDS.
  • N,N'-DIMETHYLUREA.
  • N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy. (2021). Organic & Biomolecular Chemistry.
  • N'-(Aminoiminomethyl)-N,N-dimethylurea | CAS 118632-64-7. Veeprho.
  • Process for preparing n, n-dimethylurea. (1976). U.S.
  • PREPARATION METHOD OF N,N'-DIMETHYLUREA.
  • A Simple Review Of Analytical Techniques For Determination Of Metformin And Impurity Profiling Study. (2025). IJCRT.org.
  • 1,3-Dimethylurea. Wikipedia.
  • PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES. (1988).
  • N,N-DIMETHYLUREA.
  • N,N'-Dimethylurea | C3H8N2O | CID 7293. PubChem.
  • N-(Aminoiminomethyl)-n,n-dimethylurea | 118632-64-7.
  • N'-(Aminoiminomethyl)-N,N-dimethylurea. TRC.
  • Analytical Techniques for the Determination of Metformin and its Combinations with Oral Antidiabetic Agents in Pharmaceutical Dosage Forms. (2024). Journal of Drug Delivery and Therapeutics.
  • Determination of N-methylmethanamine in metformin hydrochloride bulk drug using pre-column derivatization and RP-HPLC. (2025).
  • A Review on Various Analytical Methods for Analysis of Metformin. (2012). YMER.
  • Metformin-impurities.
  • Synthesis and Biological Activity of N-(aminoiminomethyl)-1H-indole Carboxamide Derivatives as Na+/H+ Exchanger Inhibitors. (1996). PubMed.
  • N-(Aminoiminomethyl)-N,N-dimethylurea | 118632-64-7. Chemicea.
  • Chemical Properties of Urea, N,N'-dimethyl- (CAS 96-31-1). Cheméo.
  • Metformin Impurity 4 HCl (3-Carbamimidoyl-1,1-Dimethylurea HCl). Product Page.

Sources

Exploratory

The Synthetic Versatility of 3-(Carbamimidoyl)-1,1-dimethylurea: A Technical Primer for Advancing Organic Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(Carbamimidoyl)-1,1-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(Carbamimidoyl)-1,1-dimethylurea, a molecule of significant interest in contemporary organic and medicinal chemistry. While structurally unassuming, this guanidinylated urea derivative holds a pivotal position as a key intermediate and a potential organocatalyst. This document will delve into its synthesis, elucidate its mechanistic role in key transformations, and explore its established and prospective applications, with a particular focus on its relevance in pharmaceutical development. Detailed experimental protocols, mechanistic diagrams, and a thorough compilation of its physicochemical properties are presented to equip researchers with the foundational knowledge to leverage this compound in their synthetic endeavors.

Introduction: Unveiling a Multifaceted Synthon

3-(Carbamimidoyl)-1,1-dimethylurea, also known by its synonyms 1-(Dimethylcarbamoyl)guanidine and N'-(Aminoiminomethyl)-N,N-dimethylurea, is a unique organic molecule that merges the structural features of a urea and a guanidine. This combination imparts a distinct set of chemical properties that are of considerable interest in the field of organic synthesis. The presence of the highly basic and strongly hydrogen-bonding guanidinium group, appended to a dimethylurea backbone, opens avenues for its application as a versatile building block and a functional molecule in its own right.

While not as ubiquitously known as some commodity reagents, its significance is underscored by its role as a related substance in the synthesis of Metformin, a cornerstone therapeutic for type 2 diabetes.[1][2] This connection alone makes a thorough understanding of its formation, properties, and reactivity crucial for pharmaceutical chemists involved in process development and quality control. Beyond this established context, the inherent functionalities of 3-(Carbamimidoyl)-1,1-dimethylurea suggest a broader potential in areas such as organocatalysis and the synthesis of novel bioactive compounds.

This guide aims to provide a holistic and in-depth perspective on 3-(Carbamimidoyl)-1,1-dimethylurea, moving beyond a cursory acknowledgment of its existence to a detailed exploration of its synthetic utility.

Physicochemical and Spectroscopic Data

A foundational aspect of utilizing any chemical compound is a comprehensive understanding of its physical and analytical characteristics. The data presented in Table 1 has been compiled from various sources to provide a reliable reference for the identification and handling of 3-(Carbamimidoyl)-1,1-dimethylurea.

PropertyValueSource(s)
CAS Number 118632-64-7[2][3]
Molecular Formula C₄H₁₀N₄O[2][3]
Molecular Weight 130.15 g/mol [2][3]
IUPAC Name 3-(Carbamimidoyl)-1,1-dimethylurea
Synonyms 1-(Dimethylcarbamoyl)guanidine, N'-(Aminoiminomethyl)-N,N-dimethylurea[2][3]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
¹H NMR Predicted: Signals corresponding to the dimethylamino protons and the guanidinium protons.
¹³C NMR Predicted: Resonances for the dimethylamino carbons, the urea carbonyl carbon, and the guanidinium carbon.
Mass Spectrometry [M+H]⁺ = 131.0927

Note: Experimentally obtained spectroscopic data for this specific compound is not widely published in peer-reviewed literature. The predicted NMR data is based on the chemical structure and typical chemical shifts for similar functional groups.

Synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea: A Plausible Mechanistic Pathway

While dedicated, optimized synthetic procedures for 3-(Carbamimidoyl)-1,1-dimethylurea are not extensively detailed in academic literature, a plausible and chemically sound synthetic route can be devised based on established principles of guanidine synthesis. The most direct approach involves the guanylation of 1,1-dimethylurea using a suitable guanylating agent, such as cyanamide or its dimer, dicyandiamide.

Proposed Synthetic Route: Guanylation of 1,1-Dimethylurea

The reaction of 1,1-dimethylurea with dicyandiamide in the presence of an acid catalyst provides a direct pathway to 3-(Carbamimidoyl)-1,1-dimethylurea. This reaction is analogous to the industrial synthesis of metformin from dimethylamine and dicyandiamide.[4]

Experimental Protocol: Synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea

Materials:

  • 1,1-Dimethylurea

  • Dicyandiamide (Cyanoguanidine)

  • Concentrated Hydrochloric Acid

  • Anhydrous Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-dimethylurea (1.0 eq) and dicyandiamide (1.05 eq).

  • Add anhydrous toluene to create a slurry.

  • Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion of the reaction, cool the mixture to room temperature. The product, as the hydrochloride salt, may precipitate from the solution.

  • Filter the solid product and wash with a small amount of cold toluene to remove any unreacted starting materials.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to yield 3-(Carbamimidoyl)-1,1-dimethylurea hydrochloride.

Mechanistic Insights

The reaction proceeds through the initial protonation of the nitrile nitrogen of dicyandiamide by the acid catalyst, which activates the nitrile carbon towards nucleophilic attack. The unsubstituted nitrogen of 1,1-dimethylurea then acts as the nucleophile, attacking the activated carbon. A series of proton transfers and tautomerization steps then lead to the formation of the guanidinium group, yielding the final product.

G cluster_0 Activation of Dicyandiamide cluster_1 Nucleophilic Attack cluster_2 Rearrangement and Product Formation DCD Dicyandiamide Activated_DCD Protonated Dicyandiamide DCD->Activated_DCD Protonation H H+ Intermediate1 Tetrahedral Intermediate DMU 1,1-Dimethylurea DMU->Intermediate1 Attack on activated nitrile Intermediate2 Rearranged Intermediate Intermediate1->Intermediate2 Proton Transfer & Tautomerization Product 3-(Carbamimidoyl)-1,1-dimethylurea Intermediate2->Product Deprotonation

Caption: Plausible reaction mechanism for the synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea.

Role in Organic Synthesis: A Synthon for Biguanides

The primary and most well-documented role of 3-(Carbamimidoyl)-1,1-dimethylurea in organic synthesis is as a precursor or a known impurity in the production of the biguanide drug, metformin.[1][2] Biguanides are a class of compounds characterized by the presence of two linked guanidine groups.

Intermediate in Biguanide Synthesis

In the synthesis of metformin and related biguanides, 3-(Carbamimidoyl)-1,1-dimethylurea can be considered a key intermediate or a side-product depending on the reaction conditions. The synthesis of metformin typically involves the reaction of dimethylamine with dicyandiamide. However, under certain conditions, dimerization of dicyandiamide can occur, leading to the formation of melamine and other related impurities. The presence of 3-(Carbamimidoyl)-1,1-dimethylurea as a process-related impurity highlights the need for robust analytical methods for its detection and quantification in the final active pharmaceutical ingredient (API).

G cluster_0 Starting Materials cluster_1 Intermediate/Side-Product Formation cluster_2 Final Product Dimethylamine Dimethylamine Metformin Metformin Dimethylamine->Metformin + Dicyandiamide (Main Reaction) Dicyandiamide Dicyandiamide Target_Compound 3-(Carbamimidoyl)-1,1-dimethylurea Target_Compound->Metformin Further Reaction (Hypothetical) Dimethylurea 1,1-Dimethylurea Dimethylurea->Target_Compound + Dicyandiamide

Caption: Relationship of 3-(Carbamimidoyl)-1,1-dimethylurea to Metformin synthesis.

Potential Applications: An Emerging Organocatalyst?

The guanidinium moiety is a powerful functional group in the realm of organocatalysis. Its ability to act as a strong Brønsted base and to form multiple hydrogen bonds allows it to activate a wide range of substrates. While specific applications of 3-(Carbamimidoyl)-1,1-dimethylurea as a catalyst have yet to be extensively reported, its structural features suggest significant potential in this area.

Brønsted Base Catalysis

The basicity of the guanidinium group can be harnessed to deprotonate weakly acidic C-H, N-H, and O-H bonds, thereby generating nucleophiles for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Hydrogen Bond-Mediated Catalysis

The guanidinium ion is an excellent hydrogen bond donor. This property can be exploited to activate electrophiles, stabilize transition states, and control stereochemistry in a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. The urea moiety in 3-(Carbamimidoyl)-1,1-dimethylurea can also participate in hydrogen bonding, potentially leading to cooperative catalytic effects.

G cluster_0 Potential Catalytic Modes Catalyst 3-(Carbamimidoyl)-1,1-dimethylurea Bronsted_Base Brønsted Base Catalysis Catalyst->Bronsted_Base Deprotonation of Substrate H_Bond Hydrogen Bond Catalysis Catalyst->H_Bond Activation of Electrophile Nucleophilic Attack Nucleophilic Attack Bronsted_Base->Nucleophilic Attack Generates Nucleophile Transition State Stabilization Transition State Stabilization H_Bond->Transition State Stabilization Lowers Activation Energy

Caption: Potential modes of action for 3-(Carbamimidoyl)-1,1-dimethylurea as an organocatalyst.

Conclusion: A Synthon with Untapped Potential

3-(Carbamimidoyl)-1,1-dimethylurea stands as a molecule of considerable, albeit somewhat niche, importance in organic synthesis. Its established connection to the pharmaceutical industry, specifically as a key substance related to metformin, solidifies its relevance. The plausible and straightforward synthetic route from readily available starting materials makes it an accessible target for further investigation.

While its role as a precursor to biguanides is its most defined application to date, the true potential of 3-(Carbamimidoyl)-1,1-dimethylurea may lie in the yet-to-be-explored realm of organocatalysis. Its unique combination of a highly basic guanidinium group and a hydrogen-bonding urea moiety presents an exciting opportunity for the design of novel and efficient catalytic systems. It is the hope of this author that this technical guide will serve as a catalyst in itself, inspiring further research into the synthetic applications of this versatile and promising molecule.

References

  • Veeprho. (n.d.). N'-(Aminoiminomethyl)-N,N-dimethylurea | CAS 118632-64-7. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1973). Mechanistic studies in the chemistry of urea. Part 5. Reaction of urea, 1-methylurea, and 1,3-dimethylurea with 1-phenylpropane-1,2-dione in acid solution. Retrieved from [Link]

  • Waters. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylurea. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Retrieved from [Link]

  • Google Patents. (n.d.). US3937727A - Process for preparing n, n-dimethylurea.
  • Google Patents. (n.d.). CN111562319A - Method for detecting related substances in metformin hydrochloride preparation.
  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Metformin Related Compound C (N,N-Dimethyl-[2]triazine-2,4,6-triamine) (1396342). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLUREA. Retrieved from [Link]

  • CNR-IRIS. (2023). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. Retrieved from [Link]

  • RSC Education. (2011). Drug Discovery: metformin and the control of diabetes. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-(Carbamimidoyl)-1,1-dimethylurea: A Metformin Impurity

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Impurity Profiling in Pharmaceutical Quality In the landscape of pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is a foundational principle. However, an often-overlooked corollary is that the purity of that dose dictates its safety and efficacy. Impurities in active pharmaceutical ingredients (APIs), even at trace levels, can introduce unforeseen toxicities, alter pharmacological activity, and compromise the stability of the final drug product. This guide provides a comprehensive technical overview of a specific metformin impurity, 3-(Carbamimidoyl)-1,1-dimethylurea, also known as Metformin Related Compound C. As a widely prescribed first-line treatment for type 2 diabetes, ensuring the purity of metformin is of paramount public health importance. This document is structured to provide not just procedural steps, but the scientific rationale behind the identification, quantification, and control of this critical impurity, reflecting a commitment to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) in pharmaceutical sciences.

Unveiling the Impurity: Chemical Identity and Formation

Chemical Profile of 3-(Carbamimidoyl)-1,1-dimethylurea

3-(Carbamimidoyl)-1,1-dimethylurea is a known process-related impurity and potential degradation product of metformin. Its chemical identity is crucial for developing specific analytical methods and understanding its potential interactions.

Parameter Value Source
IUPAC Name 3-(Carbamimidoyl)-1,1-dimethylureaN/A
Synonyms Metformin Related Compound C, N,N-Dimethylguanidinylurea[1]
CAS Number 118632-64-7[2]
Molecular Formula C4H10N4O[2]
Molecular Weight 130.15 g/mol [2]
Plausible Formation Pathways: A Mechanistic Perspective

The precise synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea is not extensively detailed in public literature, likely due to its nature as an unintended byproduct. However, based on the fundamental principles of organic chemistry and knowledge of metformin synthesis, we can deduce its probable formation mechanisms.

The synthesis of metformin itself involves the reaction of dimethylamine with dicyandiamide.[3] A potential source of 3-(Carbamimidoyl)-1,1-dimethylurea is the presence of urea or urea derivatives as impurities in the starting materials or their formation under certain reaction conditions.

A plausible pathway involves the reaction of a guanidino-group source, inherent in the metformin synthesis, with 1,1-dimethylurea, which could be present as a starting material impurity or formed as a byproduct. The guanidino-group can act as a nucleophile, attacking the carbonyl carbon of 1,1-dimethylurea.

cluster_0 Plausible Formation Pathway Guanidine_Source Guanidine Source (from Metformin Synthesis) Impurity_C 3-(Carbamimidoyl)-1,1-dimethylurea (Metformin Impurity C) Guanidine_Source->Impurity_C Nucleophilic Attack Dimethylurea 1,1-Dimethylurea (Impurity/Byproduct) Dimethylurea->Impurity_C

Plausible reaction for the formation of 3-(Carbamimidoyl)-1,1-dimethylurea.

Understanding these potential pathways is critical for process chemists to develop control strategies to minimize the formation of this impurity during metformin manufacturing.

Regulatory Landscape and Toxicological Considerations

Pharmacopoeial Standards and Acceptance Criteria

Regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established limits for impurities in metformin hydrochloride to ensure patient safety.

Pharmacopoeia Impurity Designation Limit Source
European Pharmacopoeia (Ph. Eur.) Impurity C≤ 0.5%[4]
United States Pharmacopeia (USP) Related Compound CAcceptance criteria defined in specific monographs[5]

These limits are not arbitrary; they are based on toxicological assessments and the principles of ALARP (As Low As Reasonably Practicable). Adherence to these limits is a mandatory requirement for the release of metformin drug substance and product.

Toxicological Profile: An Evidence-Based Assessment

Both urea and guanidine derivatives exhibit a wide range of biological activities.[6][7] While urea itself is a product of metabolism, certain substituted ureas and guanidines can exhibit toxicity.[8][9] Given the structural alerts within 3-(Carbamimidoyl)-1,1-dimethylurea (a substituted urea and a guanidine moiety), its potential for toxicity cannot be dismissed. The National Toxicology Program (NTP) often conducts studies on compounds with potential for human exposure and a lack of toxicity data.[10][11] Without specific data, the precautionary principle dictates that exposure to this impurity should be minimized to the levels stipulated by the pharmacopoeias.

Analytical Methodologies for Detection and Quantification

The cornerstone of controlling any impurity is a robust and validated analytical method. For polar compounds like metformin and its impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the techniques of choice.[12][13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A validated HPLC-UV method is a workhorse in quality control laboratories for routine analysis of metformin and its related substances. The following protocol is a representative example, grounded in established pharmacopoeial methods and scientific literature.

Protocol: HPLC-UV Analysis of Metformin and Related Compound C

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and acetonitrile. A common ratio is 65:35 (buffer:acetonitrile), with the pH of the buffer adjusted to around 5.75.[12][14]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 40-50°C.[15]

    • Detection Wavelength: 218 nm.[15]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution containing a known concentration of USP Metformin Related Compound C RS in a suitable diluent (e.g., mobile phase).

    • System Suitability Solution: A solution containing metformin hydrochloride and all specified impurities (including Impurity C) is prepared to ensure the chromatographic system can adequately separate all components.[15]

    • Sample Solution: Accurately weigh and dissolve the metformin drug substance or powdered tablets in the diluent to achieve a known concentration.

  • Analysis and Data Interpretation:

    • Inject the standard, system suitability, and sample solutions into the HPLC system.

    • Identify the peak corresponding to 3-(Carbamimidoyl)-1,1-dimethylurea in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the impurity by comparing its peak area in the sample to the peak area of the standard.

cluster_1 HPLC-UV Workflow Sample_Prep Sample and Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, UV Detector) Sample_Prep->HPLC_System Chromatography Chromatographic Separation (C18 Column, Mobile Phase) HPLC_System->Chromatography Detection UV Detection (218 nm) Chromatography->Detection Data_Analysis Data Acquisition and Quantification Detection->Data_Analysis cluster_2 LC-MS/MS Workflow Sample_Prep_MS Sample Preparation (e.g., Protein Precipitation) LC_Separation LC Separation (C18 or HILIC) Sample_Prep_MS->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Quantification Quantification (Internal Standard Method) Mass_Analysis->Quantification

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Substituted Guanidines using 3-(Carbamimidoyl)-1,1-dimethylurea

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Enduring Importance of the Guanidinium Moiety The guanidinium group, a seemingly sim...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Enduring Importance of the Guanidinium Moiety

The guanidinium group, a seemingly simple nitrogenous functional group, is a cornerstone of medicinal chemistry and drug design. Its remarkable basicity (pKa ≈ 13.5), which ensures it is protonated under physiological conditions, allows it to engage in strong, charge-assisted hydrogen bonding interactions with biological targets. This fundamental property underpins the therapeutic activity of a vast array of pharmaceuticals, from the antihypertensive agent guanethidine to the widely used antidiabetic drug metformin.[1] The ability to strategically introduce the guanidinium functionality onto molecular scaffolds is, therefore, a critical skill for any medicinal or synthetic chemist.

This application note provides a comprehensive guide to the synthesis of substituted guanidines utilizing a versatile and efficient guanidinylating agent: 3-(Carbamimidoyl)-1,1-dimethylurea . While a plethora of guanidinylation reagents exist, this N-carbamoylguanidine derivative offers a unique combination of reactivity, stability, and synthetic accessibility, making it a valuable tool in the drug discovery workflow. We will delve into the synthesis of this reagent, provide detailed protocols for its application in the guanidinylation of primary amines, explore the underlying reaction mechanism, and offer expert insights into reaction optimization and troubleshooting.

The Chemistry of 3-(Carbamimidoyl)-1,1-dimethylurea: A Powerful Guanidinylating Agent

3-(Carbamimidoyl)-1,1-dimethylurea, also known as N-(N,N-Dimethylcarbamoyl)guanidine, is a crystalline solid that serves as an effective electrophilic source of the guanidinium group. Its utility stems from the electron-withdrawing nature of the dimethylcarbamoyl group, which activates the carbamimidoyl moiety towards nucleophilic attack by amines.

Proposed Synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea Hydrochloride

While a definitive, high-yielding synthesis is not extensively documented in readily available literature, a plausible and efficient route can be extrapolated from known reactions of ureas and cyanamides. The proposed synthesis involves the acid-catalyzed condensation of 1,1-dimethylurea with cyanamide.

Reaction Scheme:

Protocol 1: Synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea Hydrochloride

ReagentCAS NumberMolecular Weight ( g/mol )AmountMolar Equiv.
1,1-Dimethylurea598-94-788.118.81 g1.0
Cyanamide420-04-242.044.20 g1.0
Concentrated HCl7647-01-036.46~10 mLcatalytic
Isopropanol67-63-060.10100 mL-
Diethyl Ether60-29-774.12200 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1-dimethylurea (8.81 g, 100 mmol) and isopropanol (100 mL).

  • Stir the mixture at room temperature until the 1,1-dimethylurea is fully dissolved.

  • Add cyanamide (4.20 g, 100 mmol) to the solution.

  • Carefully add concentrated hydrochloric acid (approximately 10 mL) dropwise to the stirring solution. Caution: The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly add diethyl ether (200 mL) to the cooled solution to precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash with cold diethyl ether (2 x 50 mL).

  • Dry the product under vacuum to yield 3-(Carbamimidoyl)-1,1-dimethylurea hydrochloride.

Expected Yield: 70-80%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Guanidinylation of Primary Amines: A Step-by-Step Protocol

The primary application of 3-(Carbamimidoyl)-1,1-dimethylurea is the guanidinylation of primary amines to form monosubstituted guanidines. The reaction proceeds via a nucleophilic addition-elimination mechanism.

General Reaction Scheme:

Protocol 2: Guanidinylation of Benzylamine

ReagentCAS NumberMolecular Weight ( g/mol )AmountMolar Equiv.
Benzylamine100-46-9107.151.07 g1.0
3-(Carbamimidoyl)-1,1-dimethylurea HCl(as synthesized)166.621.83 g1.1
Triethylamine (TEA)121-44-8101.192.02 g (2.8 mL)2.0
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-

Procedure:

  • To a 100 mL round-bottom flask, add benzylamine (1.07 g, 10 mmol) and DMF (50 mL).

  • Add 3-(Carbamimidoyl)-1,1-dimethylurea hydrochloride (1.83 g, 11 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (2.8 mL, 20 mmol) to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the DMF under reduced pressure.

  • To the residue, add 1 M NaOH (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted guanidine.

Expected Yield: 60-90%

Expert Insights & Causality
  • Choice of Base: Triethylamine is a common and effective base for this transformation. Its pKa is sufficient to deprotonate the amine nucleophile and neutralize the HCl salt of the guanidinylating agent without causing significant side reactions.

  • Solvent Selection: DMF is an excellent solvent for this reaction as it can dissolve a wide range of substrates and reagents. Other polar aprotic solvents like DMSO or acetonitrile can also be used.

  • Reaction Temperature: The reaction is typically run at room temperature. For less reactive amines, gentle heating (40-60 °C) may be required.

  • Work-up and Purification: The basic work-up is designed to remove the 1,1-dimethylurea byproduct and any remaining starting materials. Column chromatography is often necessary to obtain highly pure substituted guanidines.

Reaction Mechanism and Workflow Visualization

The guanidinylation reaction proceeds through a well-understood nucleophilic addition-elimination pathway. The key steps are visualized in the following diagrams.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Amine R-NH₂ Guanidinylating_Agent [(CH₃)₂N-CO-NH-C(=NH)-NH₂]⁺ Amine->Guanidinylating_Agent Nucleophilic attack Tetrahedral_Intermediate Tetrahedral Intermediate Guanidinylating_Agent->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Substituted_Guanidine R-NH-C(=NH₂⁺)-NH₂ Tetrahedral_Intermediate_2->Substituted_Guanidine Elimination Leaving_Group (CH₃)₂N-CO-NH₂ Tetrahedral_Intermediate_2->Leaving_Group

Caption: Proposed reaction mechanism for guanidinylation.

Experimental_Workflow Start Start Reagents Combine Amine, Guanidinylating Agent, and Solvent Start->Reagents Base Add Base at 0 °C Reagents->Base Reaction Stir at Room Temperature (12-24 h) Base->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Product Characterize Pure Product Purification->Product

Caption: General experimental workflow for guanidinylation.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of these protocols, a robust analytical workflow is essential.

  • Reaction Monitoring: TLC is a quick and effective method for monitoring the consumption of the starting amine. A more detailed analysis can be achieved using LC-MS, which will show the disappearance of the starting material and the appearance of the product peak with the expected mass-to-charge ratio.

  • Product Characterization: The identity and purity of the final substituted guanidine should be confirmed by a suite of analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the product and identify any major impurities.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the product.

    • Infrared (IR) Spectroscopy: Can be used to identify the characteristic C=N stretch of the guanidinium group.

  • Purity Assessment: The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection or by quantitative NMR (qNMR).

Troubleshooting and Optimization

ProblemPossible CauseSolution
Low or no conversion Insufficiently reactive amineIncrease reaction temperature to 40-60 °C. Consider using a stronger, non-nucleophilic base like DBU.
Steric hindranceProlong the reaction time.
Formation of multiple products Side reactions of the amineUse a milder base or lower the reaction temperature.
Impurities in starting materialsPurify starting materials before use.
Difficult purification Polarity of the productIf the product is highly polar, consider using reverse-phase chromatography or crystallization.

Conclusion

3-(Carbamimidoyl)-1,1-dimethylurea is a valuable and versatile reagent for the synthesis of substituted guanidines. The protocols and insights provided in this application note offer a solid foundation for researchers to confidently employ this reagent in their synthetic endeavors. By understanding the underlying chemistry and implementing robust analytical practices, scientists can efficiently incorporate the crucial guanidinium moiety into a wide range of molecules, paving the way for the discovery of new and improved therapeutics.

References

  • Linton, B. R.; Carr, A. J.; Orner, B. P.; Hamilton, A. D. A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. J. Org. Chem.2000 , 65 (5), 1566–1568. [Link]

  • Katritzky, A. R.; Rogovoy, B. V. Recent developments in guanidinylation reactions. ARKIVOC2005 , (iv), 49-87. [Link]

  • Goodman, L.; DeGraw, J. I.; Valenti, B. F.; Miller, O. N.; Skinner, C. G. The Synthesis of N-Phosphoryl- and N-Acylguanidines. J. Org. Chem.1960 , 25 (11), 2046–2049. [Link]

  • Organic Chemistry Portal. Synthesis of guanidines. [Link]

  • Ishikawa, T.; Kumamoto, T. Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons, 2016 . [Link]

Sources

Application

3-(Carbamimidoyl)-1,1-dimethylurea in the synthesis of bioactive heterocycles

An In-Depth Guide to the Application of N-Acylguanidines in the Synthesis of Bioactive Heterocycles Authored by a Senior Application Scientist This document provides a detailed exploration of 3-(Carbamimidoyl)-1,1-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N-Acylguanidines in the Synthesis of Bioactive Heterocycles

Authored by a Senior Application Scientist

This document provides a detailed exploration of 3-(Carbamimidoyl)-1,1-dimethylurea and related N-acylguanidines as powerful reagents in the synthesis of medicinally relevant heterocyclic compounds. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the underlying chemical principles, provides field-proven protocols, and highlights the significance of the resulting molecular scaffolds.

Introduction: The Guanidinium Moiety as a Privileged Synthetic Tool

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to form a highly stable, delocalized cation (the guanidinium ion) make it a key pharmacophore in numerous natural products and synthetic drugs, including antibiotics and antitumor agents.[2][3] In synthetic chemistry, the N-C-N fragment of guanidine serves as a versatile binucleophilic building block, enabling the construction of a wide array of nitrogen-containing heterocycles.[2][4]

N-acylguanidines, such as the titular 3-(Carbamimidoyl)-1,1-dimethylurea, represent a refined class of these reagents. The attachment of an acyl group (in this case, an N,N-dimethylcarbamoyl group) modulates the reactivity of the guanidine core. This substitution influences the basicity and nucleophilicity of the nitrogen atoms, offering chemists a tunable handle to control reaction pathways and optimize yields for the synthesis of complex molecular architectures. This guide will focus primarily on the synthesis of pyrimidines and triazines, two classes of heterocycles with profound biological importance.[2][5]

Section 1: Physicochemical Profile and Reactivity

While specific data for 3-(Carbamimidoyl)-1,1-dimethylurea is not extensively published, its properties can be inferred from its constituent parts: the 1,1-dimethylurea scaffold and the guanidine headgroup.

  • Solubility : Expected to be soluble in polar organic solvents and water, similar to 1,1-dimethylurea and guanidine salts.[6]

  • Stability : The compound is stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents. As an amide, it may react with azo and diazo compounds.[7]

  • Reactivity : The key to its synthetic utility lies in the guanidine moiety. The terminal -NH2 group and the adjacent =NH group are nucleophilic. The N,N-dimethylcarbamoyl substituent acts as an electron-withdrawing group, which can reduce the overall basicity of the guanidine nitrogens compared to unsubstituted guanidine. This modulation can be advantageous, preventing unwanted side reactions and improving selectivity in cyclization processes. The primary mode of reaction involves condensation with 1,3-dielectrophilic partners to form six-membered rings.

Safety & Handling

Safe handling is paramount when working with any chemical reagent.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[6]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6]

  • Disposal : Dispose of surplus and non-recyclable materials through a licensed waste disposal company in accordance with local regulations.

Section 2: Synthesis of Bioactive Pyrimidines

The pyrimidine ring is a fundamental scaffold in nucleic acids (cytosine, thymine, uracil) and is present in a vast number of FDA-approved drugs.[2][9] Guanidine derivatives are classic precursors for constructing the 2-aminopyrimidine core, a highly sought-after motif in drug discovery.

Core Mechanism: Condensation with 1,3-Dielectrophiles

The most common strategy for pyrimidine synthesis using a guanidine derivative is the reaction with a three-carbon dielectrophile, such as a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or an α,β-unsaturated nitrile.

G cluster_reactants Reactants cluster_steps Reaction Pathway Guanidine R-NH-C(=NH)NH₂ (N-Acylguanidine) Step1 Step 1: Nucleophilic Attack (Michael Addition or Condensation) Guanidine->Step1 Dicarbonyl R'COCH₂COR'' (1,3-Dielectrophile) Dicarbonyl->Step1 Step2 Step 2: Intramolecular Cyclization Step1->Step2 Intermediate Step3 Step 3: Dehydration/Elimination Step2->Step3 Cyclized Intermediate Product 2-Aminopyrimidine Derivative Step3->Product

The reaction proceeds via an initial nucleophilic attack from one of the guanidine nitrogens onto an electrophilic carbon of the partner molecule. This is followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the aromatic pyrimidine ring. The use of a base is often required to deprotonate the guanidine salt or to catalyze the condensation steps.

Protocol: Synthesis of a 2-Aminopyrimidine from a Chalcone

This protocol is adapted from established methodologies for the cyclization of chalcones (α,β-unsaturated ketones) with guanidine derivatives.[10]

Objective: To synthesize a 4,6-diaryl-2-(acylamino)pyrimidine.

Materials:

  • Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 eq)

  • 3-(Carbamimidoyl)-1,1-dimethylurea (or Guanidine Hydrochloride as a proxy) (1.2 eq)

  • Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt) (1.5 eq)

  • Ethanol (Solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the chalcone (1.0 eq) and ethanol. Stir until the solid is fully dissolved.

  • Reagent Addition: Add 3-(Carbamimidoyl)-1,1-dimethylurea (1.2 eq) to the solution.

  • Base Addition: Slowly add a solution of sodium hydroxide or sodium ethoxide (1.5 eq) in ethanol to the reaction mixture. Causality Note: The base acts as a catalyst for the condensation and ensures the guanidine is in its free-base form, maximizing its nucleophilicity.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and water.[11]

  • Isolation: A solid precipitate should form. Collect the solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure pyrimidine derivative.[11]

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Reactant ClassConditionsYield RangeReference
ChalconesGuanidine HCl, NaOH, Ethanol, RefluxGood to Excellent[10]
1,3-DiketonesGuanidine, t-BuOK, TFEModerate (25%)[12]
Aryl Aldehyde, CyanoacetateGuanidine, Ethanolic NaOH, MWExcellent
Furan-2(3H)-onesGuanidine Carbonate, BaseVaries with substrate[2]

Section 3: Synthesis of Bioactive 1,3,5-Triazines

1,3,5-Triazines (s-triazines) are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antitumor and antiviral properties.[5] While often synthesized via cyclotrimerization of nitriles, they can also be constructed from biguanide precursors like metformin, which is structurally related to 3-(Carbamimidoyl)-1,1-dimethylurea.[13]

Core Mechanism: Condensation of Biguanides with Carboxylic Acid Derivatives

This approach involves the reaction of a biguanide derivative with two equivalents of an activated carboxylic acid, such as an acyl chloride or an ester. The biguanide provides a N-C-N-C-N backbone, which cyclizes upon reaction with the electrophilic carbonyl centers.

G cluster_input Starting Materials cluster_process Process Biguanide Biguanide Derivative (e.g., Metformin) Mixing Combine Reagents in Solvent (e.g., DMF) with Base (e.g., TEA) Biguanide->Mixing Acid Activated Carboxylic Acid (e.g., Benzotriazole Ester) Acid->Mixing Heating Microwave Irradiation or Conventional Heating Mixing->Heating Workup Precipitation in Ice Water & Filtration Heating->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Substituted 1,3,5-Triazine Purification->Product

Protocol: Microwave-Assisted Synthesis of a Tri-Substituted 1,3,5-Triazine

This protocol is based on an efficient microwave-assisted synthesis using metformin and benzotriazole-activated benzoic acids.[13] 3-(Carbamimidoyl)-1,1-dimethylurea could potentially be used in similar condensation reactions, although likely with different stoichiometry.

Objective: To synthesize a 2,4-diamino-6-aryl-1,3,5-triazine.

Materials:

  • Metformin (1.0 eq)

  • Benzotriazole-activated substituted benzoic acid (1.5 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Dimethylformamide (DMF) (Solvent)

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine metformin (1.0 eq), the benzotriazole-activated benzoic acid (1.5 eq), and triethylamine (5.0 eq). Causality Note: TEA is a non-nucleophilic organic base used to neutralize any acid generated during the reaction and to facilitate the condensation.

  • Solvent Addition: Add dry DMF (e.g., 3 mL) to dissolve the reactants.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 3 hours at 100 °C. Causality Note: Microwave heating provides rapid and uniform energy transfer, often accelerating reaction rates and improving yields compared to conventional heating.

  • Work-up: After cooling, pour the crude reaction mixture over crushed ice and stir in a sodium carbonate solution for 15 minutes to neutralize any remaining acid and precipitate the product.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Purification: Wash the solid with a solvent in which the product is insoluble but impurities are soluble (e.g., diethyl ether) to obtain the pure triazine derivative.

  • Characterization: Confirm the structure using appropriate analytical methods (NMR, IR, HRMS).

PrecursorConditionsYield RangeReference
Metformin, Activated Benzoic AcidsTEA, DMF, MW (100 °C, 3h)72-92%[13]
Cyanuric Chloride, AminesStepwise, Temp. ControlledGood
Aromatic NitrilesYttrium Catalyst, Solvent-freeModerate

Conclusion

3-(Carbamimidoyl)-1,1-dimethylurea and related N-acylguanidines are highly valuable and versatile reagents in synthetic organic chemistry. Their unique binucleophilic character allows for the efficient construction of bioactive heterocyclic scaffolds such as pyrimidines and triazines. By understanding the core reaction mechanisms and carefully selecting reaction partners and conditions, researchers can leverage these building blocks to generate novel molecular entities for drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for the practical application of these powerful synthetic tools in the laboratory.

References

  • Zadvornyi, O.V., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 27(19), 6296. Available from: [Link]

  • Vitale, P., et al. (2017). Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. Expert Opinion on Therapeutic Patents, 27(12), 1345-1359. Available from: [Link]

  • Wikipedia contributors. (2023, December 2). 1,1-Dimethylurea. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Gomes, P.A.C., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 138, 106600. Available from: [Link]

  • Qadir, M.A., et al. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(7), e163-e175. Available from: [Link]

  • de la Torre, B.G., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 163. Available from: [Link]

  • Ruiz-Bermejo, M., et al. (2019). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. Scientific Reports, 9(1), 13629. Available from: [Link]

  • Wagle, S., et al. (2008). New strategies for the synthesis of pyrimidine derivatives. Mini-Reviews in Organic Chemistry, 5(2), 153-162. Available from: [Link]

  • Słoczyńska, K., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Journal of Medicinal Chemistry, 64(12), 8712-8732. Available from: [Link]

  • Singh, P., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals, 16(6), 875. Available from: [Link]

  • Xu, Z., et al. (2021). Synthesis of imidazo[1,2-a][2][9][14]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. New Journal of Chemistry, 45(3), 1313-1317. Available from: [Link]

  • Ibraheem, H., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 45(5), 1422-1449. Available from: [Link]

  • European Chemicals Bureau. (2004). European Union Risk Assessment Report: 1,3-Dimethylurea. Available from: [Link]

  • Singh, K., et al. (2015). Green synthesis of some bioactive heterocyclic compounds from natural precursors. RSC Advances, 5(11), 8146-8153. Available from: [Link]

  • Shang, S., et al. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 15(10), 324. Available from: [Link]

  • Berlinck, R.G.S., et al. (2012). The chemistry and biology of organic guanidine derivatives. Natural Product Reports, 29(11), 1382-1406. Available from: [Link]

  • Al-Juboori, A.A.A., & Kadhim, D.A. (2022). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. NeuroQuantology, 20(10), 5553-5563. Available from: [Link]

  • Chavan, V.A., & Helavi, V.B. (2022). Green Methods for the Synthesis of Bioactive Heterocycles. In Green Chemistry. IntechOpen. Available from: [Link]

  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA - Stability and reactivity. Available from: [Link]

  • Lanjhiyana, S., et al. (2011). Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation. Der Pharma Chemica, 3(6), 463-469. Available from: [Link]

  • Moreno-Gordaliza, M., et al. (2010). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Sociedad Química de México, 54(3), 142-149. Available from: [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available from: [Link]

  • Wright, A.D., et al. (2021). Anti-parasitic Guanidine and Pyrimidine Alkaloids from the Marine Sponge Monanchora arbuscula. Journal of Natural Products, 84(3), 733-741. Available from: [Link]

  • Sciencelab.com. (n.d.). material safety data sheet - n,n-dimethyl urea 95%. Available from: [Link]

  • Khan, M.T.H. (Ed.). (2007). Bioactive Heterocycles III. Springer.
  • Teixidó, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4141. Available from: [Link]

  • Boateng, E., et al. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Molecules, 27(19), 6586. Available from: [Link]

  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Available from: [Link]

  • Butler, A.R., & Hussain, I. (1980). Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 170-174. Available from: [Link]

  • Bakos, B., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 1146-1154. Available from: [Link]

  • Kachroo, M., et al. (2013). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 5(2), 103-111. Available from: [Link]

  • Wang, X., et al. (2014). Theoretical study of the bifunctional-urea catalyzed Michael reaction of 1,3-dicarbonyl compounds and nitroolefins: reaction mechanism and enantioselectivity. RSC Advances, 4(65), 34653-34663. Available from: [Link]

  • Kumar, S., et al. (2012). A Review in the Synthesis of Guanidines Derivatives. Oriental Journal of Chemistry, 28(1), 1-10. Available from: [Link]

  • Plaskon, A.S., et al. (2007). ChemInform Abstract: A Facile Synthesis of Imidazo[1,5-b]pyridazines from 3-Formylchromones. ChemInform, 38(29). Available from: [Link]

Sources

Method

Application Notes and Protocols for 3-(Carbamimidoyl)-1,1-dimethylurea: A Guide for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 3-(Carbamimidoyl)-1,1-dimethylurea. This document of...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 3-(Carbamimidoyl)-1,1-dimethylurea. This document offers insights into its synthesis, characterization, and potential applications, particularly in the realm of medicinal chemistry and enzyme inhibition studies. While specific literature on this exact molecule is limited, the protocols and methodologies presented herein are extrapolated from well-established procedures for structurally related acylguanidines and substituted ureas.

Introduction: The Scientific Rationale

The 3-(Carbamimidoyl)-1,1-dimethylurea scaffold, which incorporates both a urea and a guanidine moiety, represents a compelling structure in medicinal chemistry. The urea group is a well-known pharmacophore capable of forming key hydrogen bond interactions with biological targets.[1] Similarly, the guanidinium group, which is protonated at physiological pH, can engage in strong electrostatic and hydrogen-bonding interactions, often mimicking the side chain of arginine in protein-ligand binding. The combination of these two functional groups in a compact, N,N-dimethylated structure suggests its potential as a modulator of enzyme activity. Acylguanidine derivatives have shown promise as inhibitors of various enzymes, including neuraminidase and Factor Xa.[2][3]

This guide provides a robust framework for the synthesis and evaluation of 3-(Carbamimidoyl)-1,1-dimethylurea, enabling researchers to explore its therapeutic potential.

Synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea

Proposed Synthetic Pathway

G cluster_0 Step 1: Formation of 1,1-Dimethylurea cluster_1 Step 2: Guanylation Dimethylamine Dimethylamine Dimethylurea 1,1-Dimethylurea Dimethylamine->Dimethylurea H₂O, Heat SodiumCyanate Sodium Cyanate SodiumCyanate->Dimethylurea Target 3-(Carbamimidoyl)-1,1-dimethylurea Dimethylurea->Target Base (e.g., DIPEA) Solvent (e.g., DMF) Guanidine Guanidine Reagent (e.g., 1H-Pyrazole-1-carboxamidine HCl) Guanidine->Target

Caption: Proposed two-step synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea.

Protocol 1: Synthesis of 1,1-Dimethylurea (Intermediate)

This protocol is adapted from established methods for the synthesis of N,N-disubstituted ureas.[4]

Materials:

  • Sodium cyanate (NaOCN)

  • 40% Aqueous dimethylamine solution ((CH₃)₂NH)

  • Deionized water

  • Round-bottom flask with magnetic stirrer, reflux condenser, and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390g of sodium cyanate to 150ml of purified water.

  • Begin stirring and gently heat the mixture.

  • Carefully add 676g of a 40% aqueous solution of dimethylamine.

  • Maintain the reaction mixture at a constant temperature with stirring for 2-3 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold water, and dry under vacuum to yield 1,1-dimethylurea.

Protocol 2: Guanylation of 1,1-Dimethylurea

This generalized protocol for the guanylation of a urea is based on methods for the guanylation of amines.[5][6]

Materials:

  • 1,1-Dimethylurea (from Protocol 1)

  • A suitable guanylating agent (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Round-bottom flask with magnetic stirrer and nitrogen atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,1-dimethylurea (1 equivalent) and the guanylating agent (1.1 equivalents).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-(Carbamimidoyl)-1,1-dimethylurea.

Characterization of 3-(Carbamimidoyl)-1,1-dimethylurea

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and assess purity.Signals corresponding to the dimethylamino protons, the urea and guanidine protons, and the respective carbon atoms. The number and splitting patterns of the signals should be consistent with the target structure.
Mass Spectrometry (MS) To determine the molecular weight of the compound.The molecular ion peak corresponding to the exact mass of 3-(Carbamimidoyl)-1,1-dimethylurea.
Infrared (IR) Spectroscopy To identify the key functional groups.Characteristic absorption bands for N-H, C=O (urea), and C=N (guanidine) stretches.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product.A single major peak indicating a high degree of purity.

Potential Applications and Experimental Protocols

The structural features of 3-(Carbamimidoyl)-1,1-dimethylurea suggest its potential as an enzyme inhibitor. The following section outlines a general protocol for screening its inhibitory activity against a target enzyme. Acylguanidines have been successfully evaluated as inhibitors for a range of enzymes, including proteases and kinases.[3][7]

Application: Screening for Enzyme Inhibitory Activity

This protocol provides a general framework for an in vitro enzyme inhibition assay. The specific substrate, buffer conditions, and detection method will need to be optimized for the particular enzyme of interest.

Protocol 3: In Vitro Enzyme Inhibition Assay

Materials:

  • Target enzyme

  • Enzyme-specific substrate (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer (optimized for the target enzyme)

  • 3-(Carbamimidoyl)-1,1-dimethylurea (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (a known inhibitor of the target enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Workflow for Enzyme Inhibition Assay:

G A Prepare Reagents: - Enzyme solution - Substrate solution - Test compound dilutions - Control solutions B Plate Setup: Add assay buffer, enzyme, and test compound/controls to 96-well plate A->B Dispense C Pre-incubation: Incubate the plate at the optimal temperature for a short period (e.g., 10-15 min) B->C Equilibrate D Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction C->D Start E Kinetic Measurement: Measure the absorbance or fluorescence at regular intervals using a plate reader D->E Monitor F Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC₅₀ value E->F Process

Caption: General workflow for an in vitro enzyme inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-(Carbamimidoyl)-1,1-dimethylurea in DMSO.

    • Create a series of dilutions of the test compound in the assay buffer.

    • Prepare solutions of the target enzyme and its substrate in the assay buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the diluted test compound to the sample wells.

    • Add the solvent (e.g., DMSO) without the compound to the control wells.

    • Add the positive control inhibitor to its designated wells.

    • Add the enzyme solution to all wells except the "no enzyme" control wells.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Conclusion and Future Directions

While 3-(Carbamimidoyl)-1,1-dimethylurea is not a widely studied compound, its unique chemical structure, combining the features of a urea and a guanidine, makes it an intriguing candidate for drug discovery research. The protocols outlined in these application notes provide a solid foundation for its synthesis, characterization, and initial biological evaluation. Researchers are encouraged to adapt and optimize these methods for their specific research goals. Future studies could involve screening this compound against a panel of enzymes, such as proteases, kinases, or phosphatases, to identify potential therapeutic targets. Further structural modifications could also be explored to develop analogs with improved potency and selectivity.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Technical method for preparing 1, 1-dimethyl urea. (n.d.). Google Patents.
  • Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. (2013). PubMed. Retrieved from [Link]

  • (PDF) One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -... (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of acylguanidine oseltamivir carboxylate derivatives as potent neuraminidase inhibitors. (2017). PubMed. Retrieved from [Link]

  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (n.d.). MDPI. Retrieved from [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. Retrieved from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed Central. Retrieved from [Link]

  • Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A structural study of N,N′-bis-aryl-N′′-acylguanidines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). PubMed. Retrieved from [Link]

  • Process for preparation of n,n-di substituted carboxamides. (n.d.). Google Patents.
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides. (2014). PubMed Central. Retrieved from [Link]

  • First iron-catalyzed guanylation of amines: a simple and highly efficient protocol to guanidines. (n.d.). ITQB NOVA. Retrieved from [Link]

  • Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists. (2008). PubMed. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and evaluation of acylguanidine FXa inhibitors. (2002). PubMed. Retrieved from [Link]

Sources

Application

Catalytic Activation of 3-(Carbamimidoyl)-1,1-dimethylurea: Application Notes and Protocols for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Metformin Analogue 3-(Carbamimidoyl)-1,1-dimethylurea, a structural analogue of the widely used antidiabetic drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Metformin Analogue

3-(Carbamimidoyl)-1,1-dimethylurea, a structural analogue of the widely used antidiabetic drug metformin, represents a molecule of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive guanidine (carbamimidoyl) and a dimethylurea moiety, offers multiple sites for chemical modification and functionalization. Catalytic activation of this molecule opens avenues for the synthesis of novel derivatives with potentially enhanced or entirely new pharmacological profiles. This guide provides a comprehensive overview of potential catalytic methods for the activation of 3-(Carbamimidoyl)-1,1-dimethylurea, drawing upon established principles in guanidine and urea chemistry to propose detailed, actionable protocols for the research scientist. While direct catalytic studies on this specific molecule are not yet prevalent in the literature, the protocols herein are adapted from robust, field-proven methodologies for analogous substrates, providing a strong foundation for exploratory synthesis and library development.

The molecular structure of 3-(Carbamimidoyl)-1,1-dimethylurea, systematically named N-(diaminomethylidene)-N',N'-dimethylurea, features several reactive sites amenable to catalytic activation. The N-H protons of the guanidine group are nucleophilic and can be targeted for substitution reactions. The urea carbonyl group can be activated for nucleophilic attack or reduction, and the adjacent N-H bond also presents a site for functionalization.

Section 1: Transition Metal-Catalyzed N-Arylation of the Guanidine Moiety

Transition metal catalysis, particularly with palladium and copper, offers a powerful tool for the formation of C-N bonds, enabling the introduction of aryl and heteroaryl groups onto the guanidine core of 3-(Carbamimidoyl)-1,1-dimethylurea.[1][2][3] This modification can significantly impact the molecule's steric and electronic properties, influencing its biological activity.

Scientific Principles and Mechanistic Insights

The catalytic N-arylation of guanidines typically proceeds via a Buchwald-Hartwig or Ullmann-type cross-coupling reaction. In the case of palladium catalysis, the cycle is generally initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. The resulting palladium(II) species then undergoes ligand exchange with the deprotonated guanidine, followed by reductive elimination to furnish the N-arylated guanidine and regenerate the palladium(0) catalyst.[4] The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps.[5][6]

Copper-catalyzed N-arylation, while often requiring higher temperatures, can be a more cost-effective alternative and is particularly effective for certain substrates. The mechanism is thought to involve the formation of a copper-amido intermediate.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol is adapted from established procedures for the N-arylation of related guanidine derivatives.

Materials:

  • 3-(Carbamimidoyl)-1,1-dimethylurea hydrochloride

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, to a Schlenk flask, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%). Add anhydrous, degassed toluene and stir the mixture at room temperature for 15-20 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk flask, add 3-(Carbamimidoyl)-1,1-dimethylurea hydrochloride (1.0 mmol), the aryl halide (1.2 mmol), and sodium tert-butoxide (2.5 mmol).

  • Solvent and Catalyst Addition: Add anhydrous, degassed dioxane (5 mL) to the reaction flask, followed by the pre-formed catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Quantitative Data Summary (Based on Analogous Reactions)
ParameterValue/Range
Catalyst Loading 1-5 mol% Pd
Ligand Xantphos, DavePhos, SPhos
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, DMF
Temperature 80-120 °C
Typical Yield 60-95%
Visualization of the Catalytic Cycle

Palladium_Catalyzed_N_Arylation Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Oxidative Addition->Pd(II)(Ar)(X)L Ligand Exchange Ligand Exchange Pd(II)(Ar)(X)L->Ligand Exchange Guanidine-H, Base Pd(II)(Ar)(Guanidine)L Pd(II)(Ar)(Guanidine)L Ligand Exchange->Pd(II)(Ar)(Guanidine)L Reductive Elimination Reductive Elimination Pd(II)(Ar)(Guanidine)L->Reductive Elimination Ar-Guanidine Reductive Elimination->Pd(0)L

Caption: Palladium-catalyzed N-arylation cycle.

Section 2: Organocatalytic Activation of the Urea Moiety via Hydrogen Bonding

Organocatalysis provides a metal-free alternative for activating the urea functionality of 3-(Carbamimidoyl)-1,1-dimethylurea. Chiral (thio)urea catalysts, in conjunction with Brønsted acids, can activate the substrate through hydrogen bonding, facilitating reactions such as asymmetric Friedel-Crafts alkylations.[7][8]

Scientific Principles and Mechanistic Insights

Urea and thiourea derivatives are excellent hydrogen bond donors. This property allows them to act as catalysts by activating electrophiles through hydrogen bonding, rendering them more susceptible to nucleophilic attack. In the context of 3-(Carbamimidoyl)-1,1-dimethylurea, an external chiral (thio)urea catalyst can form hydrogen bonds with the carbonyl oxygen of the substrate's urea moiety. The addition of a Brønsted acid co-catalyst can further enhance the acidity of the urea N-H protons of the catalyst, leading to stronger activation of the electrophile.[7][8] This dual activation strategy has proven effective in a variety of asymmetric transformations.

Experimental Protocol: Brønsted Acid-Assisted Urea-Catalyzed Friedel-Crafts Alkylation

This protocol describes a model reaction where the activated urea moiety facilitates the addition of an indole to a nitroalkene.

Materials:

  • 3-(Carbamimidoyl)-1,1-dimethylurea

  • Chiral bifunctional urea or thiourea catalyst (e.g., Takemoto's catalyst)

  • Brønsted acid co-catalyst (e.g., benzoic acid or mandelic acid)[7]

  • Indole

  • trans-β-Nitrostyrene

  • Anhydrous chloroform or dichloromethane

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry test tube, add the chiral urea catalyst (10-20 mol%) and the Brønsted acid co-catalyst (10-20 mol%).

  • Addition of Reactants: Add the trans-β-nitrostyrene (0.1 mmol) and 3-(Carbamimidoyl)-1,1-dimethylurea (as a potential hydrogen bonding activator, 0.15 mmol). Finally, add the indole (0.15 mmol).

  • Solvent and Reaction: Add anhydrous chloroform (0.5 mL) and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the Friedel-Crafts adduct.

Quantitative Data Summary (Based on Analogous Reactions)
ParameterValue/Range
Organocatalyst Loading 5-20 mol%
Co-catalyst Brønsted acids (e.g., mandelic acid)
Solvent CHCl₃, CH₂Cl₂, Toluene
Temperature Room Temperature
Typical Yield 70-95%
Enantioselectivity Up to 99% ee (with appropriate chiral catalyst)
Visualization of the Activation Pathway

Urea_Activation cluster_0 Dual Hydrogen Bond Activation Urea_Catalyst Chiral (Thio)urea Catalyst Electrophile Electrophile (e.g., Nitroalkene) Urea_Catalyst->Electrophile H-Bond Activation Substrate 3-(Carbamimidoyl)-1,1-dimethylurea Substrate->Electrophile Potential H-Bonding (Substrate as Co-activator) Nucleophile Nucleophile (e.g., Indole) Electrophile->Nucleophile Nucleophilic Attack

Caption: Proposed hydrogen bond activation.

Section 3: Ruthenium-Catalyzed Hydrogenation of the Urea Carbonyl

The reduction of the urea moiety to the corresponding formamidine or, under harsher conditions, to a methylamine derivative, can be achieved through catalytic hydrogenation. Ruthenium pincer complexes have emerged as highly effective catalysts for the hydrogenation of urea derivatives.[9]

Scientific Principles and Mechanistic Insights

The catalytic hydrogenation of ureas is a challenging transformation due to the high stability of the C=O bond. Ruthenium pincer complexes can activate molecular hydrogen and facilitate its addition across the carbonyl group. The proposed mechanism involves the coordination of the urea to the ruthenium center, followed by the heterolytic cleavage of H₂. Subsequent migratory insertion and elimination steps lead to the reduced product. The reaction can be controlled to yield either the formamidine or the fully reduced amine.[10]

Experimental Protocol: Ruthenium-Catalyzed Semi-Hydrogenation of Urea

This protocol is based on the semi-hydrogenation of ureas to formamides, which can be adapted for 3-(Carbamimidoyl)-1,1-dimethylurea.

Materials:

  • 3-(Carbamimidoyl)-1,1-dimethylurea

  • Ruthenium pincer catalyst (e.g., Milstein's catalyst)

  • Anhydrous THF or toluene

  • High-pressure autoclave

  • Hydrogen gas (high purity)

Procedure:

  • Reaction Setup: In a glovebox, charge a glass liner for the autoclave with 3-(Carbamimidoyl)-1,1-dimethylurea (1.0 mmol) and the ruthenium pincer catalyst (1-2 mol%).

  • Solvent Addition: Add anhydrous THF or toluene (5 mL).

  • Hydrogenation: Seal the liner inside the autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 5-10 bar H₂).

  • Reaction: Heat the autoclave to the desired temperature (e.g., 110-130 °C) and stir. Monitor the reaction by taking aliquots (if the setup allows) and analyzing by GC-MS or NMR.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture and purify the product by column chromatography or crystallization.

Quantitative Data Summary (Based on Analogous Reactions)
ParameterValue/Range
Catalyst Loading 0.5-2 mol% Ru
Catalyst Ruthenium Pincer Complexes
Solvent Toluene, Dioxane, THF
H₂ Pressure 5-50 bar
Temperature 110-150 °C
Typical Yield High to quantitative
Visualization of the Reaction Workflow

Hydrogenation_Workflow Start Start: Substrate & Ru-catalyst in liner Setup Seal in Autoclave Start->Setup Purge Purge with H₂ (3x) Setup->Purge Pressurize Pressurize with H₂ Purge->Pressurize React Heat and Stir (110-130°C, 12-24h) Pressurize->React Cooldown Cool to RT & Vent React->Cooldown Isolate Isolate and Purify Product Cooldown->Isolate

Caption: Workflow for Ru-catalyzed hydrogenation.

Section 4: Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][11][12]

  • Guanidine derivatives can be corrosive and irritating to the skin, eyes, and respiratory tract.[5][11][12] In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

  • Many of the described catalytic reactions involve air- and moisture-sensitive reagents. The use of inert atmosphere techniques (Schlenk line or glovebox) is essential for reproducibility and safety.

  • High-pressure reactions, such as catalytic hydrogenations, should only be performed by trained personnel using appropriate safety equipment and procedures.

Specific Hazards:

  • Palladium and Ruthenium Catalysts: While generally used in small quantities, heavy metal catalysts can be toxic. Avoid inhalation of dust and skin contact.

  • Sodium tert-butoxide: A strong base that is highly reactive with water. Handle under an inert atmosphere.

  • Solvents: Toluene, dioxane, and chlorinated solvents are flammable and/or toxic. Handle with care and dispose of waste appropriately.

Conclusion

The catalytic activation of 3-(Carbamimidoyl)-1,1-dimethylurea presents a fertile ground for the discovery of novel bioactive compounds. The protocols and principles outlined in this guide provide a robust starting point for researchers to explore the chemical space around this promising scaffold. By leveraging established catalytic methodologies in transition metal and organocatalysis, the synthesis of diverse libraries of derivatives is achievable, paving the way for future drug discovery and development efforts. Careful attention to experimental detail and safety is paramount for successful and responsible research in this area.

References

  • Kim, S. H., & Hong, S. H. (2016). Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Organic Letters, 18(2), 212–215. [Link]

  • Cheméo. (n.d.). Chemical Properties of Urea, N,N-dimethyl- (CAS 598-94-7). [Link]

  • Bhandari, D., et al. (2023). Iron-Catalyzed Intermolecular C–N Cross-Coupling Reactions via Radical Activation Mechanism. Journal of the American Chemical Society, 145(27), 14757–14768. [Link]

  • Naksomboon, K., et al. (2023). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 14(10), 2659–2668. [Link]

  • García-Muñoz, J., et al. (2022). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry, 87(23), 15585–15595. [Link]

  • Rauws, T. R. M., & Maes, B. U. W. (2012). Transition metal-catalyzed N-arylations of amidines and guanidines. Chemical Society Reviews, 41(7), 2463–2497. [Link]

  • Gualandi, A., et al. (2019). Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. Catalysts, 9(11), 939. [Link]

  • ResearchGate. (n.d.). Catalytic cycles in a graph representation of the chemical reaction network shown in Fig. 4. [Link]

  • Li, Q., et al. (2018). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 37(24), 4621–4633. [Link]

  • Garcia, A. (2015). Copper-Catalyzed Hydroamination of Alkenes and Alkynes. University of Illinois Urbana-Champaign. [Link]

  • Wang, L., et al. (2024). Revealing electrocatalytic C−N coupling for urea synthesis with metal−free electrocatalyst. Journal of Energy Chemistry, 88, 270-278. [Link]

  • PubChem. (n.d.). N,N-Dimethylurea. [Link]

  • ResearchGate. (2019). Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. [Link]

  • ResearchGate. (2023). Proposed Reaction Mechanism for Ruthenium‐Catalyzed Hydrogenation of Urea Derivatives to Formamides. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Transition Metal-Catalyzed N-Arylations of Amidines and Guanidines. [Link]

  • ACS Publications. (2022). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry. [Link]

  • Sci-Hub. (n.d.). Transition metal-catalyzed N-arylations of amidines and guanidines. [Link]

  • PubMed. (2023). Highly Efficient Ruthenium-Catalyzed Semi-hydrogenation of Urea Derivatives to Formamides. [Link]

  • Graphviz. (2025). Find cycles easily - Help. [Link]

  • ACS Publications. (2024). Electrocatalytic Urea Synthesis via C-N Coupling from CO2 and Nitrogenous Species. Accounts of Chemical Research. [Link]

  • MDPI. (2020). Terminal Alkynes Hydroamination Catalyzed by Copper Nanoparticles. Catalysts, 10(9), 1037. [Link]

  • ChemRxiv. (2019). An Information-Rich Graphical Representation of Catalytic Cycles. [Link]

  • Royal Society of Chemistry. (2022). Electrocatalytic C–N coupling for urea synthesis: a critical review. Green Chemistry, 24(3), 955-975. [Link]

  • Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. [Link]

  • ADDI. (2023). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. [Link]

  • Chinese Chemical Society. (2020). Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives. CCS Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of Urea, N,N'-dimethyl- (CAS 96-31-1). [Link]

  • ResearchGate. (2017). A Direct Access to N-Arylation of Guanidines by Ligand-Free, Copper Catalysis at Room Temperature. [Link]

  • ACS Publications. (2018). Boronate Urea Activation of Nitrocyclopropane Carboxylates. Organic Letters, 20(17), 5218–5222. [Link]

  • Diva Portal. (2011). Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]

  • ACS Publications. (2018). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. [Link]

  • ChemRxiv. (2019). An information-rich graphical representation of catalytic cycles. [Link]

  • Organic Chemistry Portal. (2016). Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. [Link]

  • National Institutes of Health. (2010). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Tetrahedron Letters, 51(41), 5482–5484. [Link]

  • ResearchGate. (2018). Activation of thiourea organocatalysts through an internal or an external Brønstedacid. [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLUREA. [Link]

  • MDPI. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 113. [Link]

  • PubMed. (2023). Iron-Catalyzed Intermolecular C-N Cross-Coupling Reactions via Radical Activation Mechanism. [Link]

  • Lumen Learning. (n.d.). Catalysis | General Chemistry. [Link]

  • MIT DSpace. (2006). Mechanistic studies on palladium-catalyzed carbon-nitrogen bond forming reactions. [Link]

  • Royal Society of Chemistry. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 46(15), 4517-4528. [Link]

Sources

Method

Application Note: Strategic Protection of the Guanidino Moiety in 3-(Carbamimidoyl)-1,1-dimethylurea for Advanced Synthesis

Abstract: The successful multi-step synthesis of complex molecules containing the 3-(carbamimidoyl)-1,1-dimethylurea scaffold is critically dependent on the effective management of its highly basic and nucleophilic guani...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The successful multi-step synthesis of complex molecules containing the 3-(carbamimidoyl)-1,1-dimethylurea scaffold is critically dependent on the effective management of its highly basic and nucleophilic guanidino group. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic selection and implementation of protecting groups for this moiety. We delve into the mechanistic rationale behind various protection strategies, offering a comparative analysis of common protecting groups such as Boc and Pbf. Detailed, field-proven protocols for both the introduction and cleavage of these groups are provided, supplemented by troubleshooting insights and visual workflows to facilitate experimental success.

The Synthetic Challenge: Managing the Guanidino Moiety

The guanidino group, a cornerstone of many biologically active molecules, presents a significant synthetic hurdle due to its high pKa (approx. 13.5) and potent nucleophilicity.[1] In the context of 3-(carbamimidoyl)-1,1-dimethylurea, this functional group can readily participate in unwanted side reactions, including acylation, alkylation, and acting as a strong base, thereby compromising reaction yields and purity. To navigate these challenges, a robust protecting group strategy is not merely advantageous; it is essential for achieving the desired chemical transformations on other parts of the molecule.

An ideal protecting group strategy must be orthogonal, meaning the protecting group can be selectively removed without affecting other functional groups or protecting groups within the molecule.[2][3] The choice is dictated by the planned synthetic route, requiring careful consideration of the stability and lability of the protecting group under various reaction conditions.

Foundational Principles of Guanidino Group Protection

The core principle of a protecting group is to temporarily mask the reactivity of a functional group. This strategy allows other chemical modifications to proceed without interference from the protected moiety. The protecting group is then removed in a final step to reveal the original functionality.

G cluster_0 Protection Strategy Workflow Start Unprotected Guanidine (Reactive) Protected Protected Guanidine (Inert) Start->Protected Add Protecting Group (PG) Reaction Desired Chemical Transformation Protected->Reaction Proceed with Synthesis Deprotected Deprotected Guanidine (Final Product) Reaction->Deprotected Remove PG (Deprotection)

Figure 1: General workflow for a protecting group strategy.

Comparative Analysis of Key Protecting Groups

The selection of an appropriate protecting group is the most critical decision in this process. While numerous options exist, the tert-Butoxycarbonyl (Boc) and 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups are among the most reliable and widely used for guanidino moieties due to their predictable reactivity and cleavage conditions.

Protecting GroupStructureCommon Introduction ReagentCleavage ConditionsOrthogonality & StabilityKey Advantages & Potential Drawbacks
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl in Dioxane)[4][5]Stable to bases, hydrogenolysis, and mild nucleophiles.(+) Well-understood, readily available reagents. (-) Deprotection generates reactive tert-butyl cations, requiring scavengers to prevent side reactions.[6][7]
Pbf 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbf-ClStrong Acid (e.g., TFA), more labile than many other sulfonyl groups.[8]Stable to bases (Fmoc chemistry).(+) High acid lability allows for rapid and clean deprotection.[8] (-) Higher cost of reagents compared to Boc.
Cbz CarboxybenzylBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions. Orthogonal to acid-labile (Boc, Pbf) and base-labile (Fmoc) groups.(+) Excellent orthogonality. (-) Not suitable for molecules containing other reducible groups (e.g., alkynes, alkenes, nitro groups).
Tfa TrifluoroacetylTrifluoroacetic anhydride (TFAA)Mild Base (e.g., aq. NH₃, K₂CO₃/MeOH)[9]Stable to acid and hydrogenolysis. Orthogonal to Boc, Pbf, and Cbz.(+) Provides a base-labile protection option.[9] (-) Can be too labile for certain multi-step syntheses involving basic conditions.

Experimental Protocols & Mechanistic Insights

The following protocols are designed to be self-validating, with explanations for key steps and potential troubleshooting measures.

The Boc Strategy: Robust and Versatile Acid-Labile Protection

The Boc group is a workhorse in organic synthesis. For guanidines, protection typically results in a mixture of N,N'-di-Boc adducts, which effectively suppresses the nucleophilicity and basicity of the group.

G Boc Protection Scheme R_guanidine R-NH-C(=NH)-NH₂ Boc2O + (Boc)₂O, Base Protected_Guanidine R-N(Boc)-C(=N-Boc)-NH₂ Boc2O->Protected_Guanidine

Figure 2: Reaction scheme for the Di-Boc protection of a guanidino group.

Protocol 4.1.1: Synthesis of N,N'-di-Boc-3-(carbamimidoyl)-1,1-dimethylurea

  • Rationale: This protocol utilizes di-tert-butyl dicarbonate in the presence of a mild base to acylate the guanidino nitrogens. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting material.

  • Materials:

    • 3-(Carbamimidoyl)-1,1-dimethylurea hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 - 2.5 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Suspend 3-(carbamimidoyl)-1,1-dimethylurea hydrochloride in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Add the base (TEA or DIPEA) and stir for 10-15 minutes at room temperature to liberate the free base.

    • Add (Boc)₂O to the mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,N'-di-Boc protected product.

  • Trustworthiness Check: The formation of the product can be confirmed by ¹H NMR (appearance of a large singlet around 1.5 ppm for the Boc methyl protons) and mass spectrometry (observation of the correct molecular ion peak).

Protocol 4.1.2: Acid-Mediated Deprotection of the Boc-Guanidino Moiety

  • Rationale: Cleavage of the Boc group is achieved with a strong acid, typically trifluoroacetic acid (TFA). This process generates a highly reactive tert-butyl cation intermediate, which can cause unwanted alkylation of nucleophilic sites on the molecule.[7] To prevent this, a "scavenger" such as triisopropylsilane (TIS) or water is added to trap the carbocation.

G Boc Deprotection and Scavenger Mechanism cluster_0 Deprotection cluster_1 Scavenging BocGuanidine Boc-Protected Guanidine Protonated Protonated Intermediate BocGuanidine->Protonated + H⁺ (TFA) tBuCation tert-Butyl Cation (Reactive) Protonated->tBuCation Guanidine Deprotected Guanidine Protonated->Guanidine Trapped Inert Product (e.g., TIS-tBu) tBuCation->Trapped Trapped by Scavenger SideProduct Side Product (Alkylation) tBuCation->SideProduct Unwanted Reaction Scavenger Scavenger (e.g., TIS) Scavenger->Trapped

Figure 3: Mechanism of Boc deprotection and the critical role of scavengers.

  • Materials:

    • N,N'-di-Boc-protected substrate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavenger: Triisopropylsilane (TIS) or Water

    • Cold diethyl ether

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected compound in DCM (5-10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Prepare the cleavage cocktail. A standard mixture is 95:2.5:2.5 (v/v/v) of TFA:Water:TIS. Add the scavenger(s) to the TFA.

    • Slowly add the cleavage cocktail to the solution of the protected compound at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

    • Add cold diethyl ether to the residue to precipitate the product as its TFA salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Troubleshooting: If the deprotection is incomplete, increase the reaction time or the proportion of TFA.[6] If significant side products are observed, increase the amount of scavenger.

The Pbf Strategy: High-Lability Protection

The Pbf group is an excellent alternative to Boc, particularly in syntheses where milder acid cleavage is desired. Its increased acid lability stems from the electron-donating groups on the aromatic ring, which stabilize the cationic intermediate formed during cleavage.[8]

Protocol 4.2.1: Synthesis of Pbf-Protected 3-(carbamimidoyl)-1,1-dimethylurea

  • Rationale: This protocol uses Pbf-Cl to sulfonylate one of the guanidino nitrogens. The reaction is typically performed in the presence of a base to neutralize the HCl generated.

  • Materials:

    • 3-(Carbamimidoyl)-1,1-dimethylurea hydrochloride (1.0 eq)

    • 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) (1.1 eq)

    • Base (e.g., DIPEA, Sodium Carbonate) (2.5-3.0 eq)

    • Anhydrous solvent (e.g., DCM, THF)

  • Step-by-Step Procedure:

    • Dissolve/suspend 3-(carbamimidoyl)-1,1-dimethylurea hydrochloride and the base in the anhydrous solvent.

    • Cool the mixture to 0 °C.

    • Add a solution of Pbf-Cl in the same solvent dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Work up the reaction similarly to Protocol 4.1.1 (aqueous wash, dry, concentrate).

    • Purify by flash column chromatography to obtain the Pbf-protected product.

Protocol 4.2.2: Cleavage of the Pbf Group

  • Rationale: The Pbf group is readily cleaved using a standard TFA cocktail, similar to Boc deprotection. Scavengers are still recommended to ensure a clean reaction.

  • Procedure: The procedure is identical to Protocol 4.1.2. Due to the higher lability of the Pbf group, reaction times are often shorter (e.g., 30-60 minutes).

Strategic Workflow for Protecting Group Selection

The choice of protecting group is entirely dependent on the subsequent steps planned in the synthesis. The following flowchart provides a logical framework for making this critical decision.

G Start Start: Define Synthetic Route NextStep Next step involves strong acid? Start->NextStep BaseStep Next step involves strong base? NextStep->BaseStep No UseCbz Use Cbz or Tfa NextStep->UseCbz Yes UseBocPbf Use Boc or Pbf BaseStep->UseBocPbf Yes UseBocPbfCbz Use Boc, Pbf, or Cbz BaseStep->UseBocPbfCbz No RedStep Next step involves reduction (H₂/Pd)? RedStep->UseBocPbf Yes Final Proceed with Synthesis RedStep->Final No UseCbz->Final UseBocPbf->Final UseBocPbfCbz->RedStep

Figure 4: Decision tree for selecting an appropriate guanidino protecting group.

Conclusion

The effective protection and deprotection of the guanidino moiety of 3-(carbamimidoyl)-1,1-dimethylurea is a solvable challenge that relies on strategic planning. Acid-labile protecting groups like Boc and Pbf offer robust and reliable options for a wide range of synthetic transformations. By understanding the underlying mechanisms, particularly the necessity of scavengers during acid-mediated deprotection, researchers can significantly improve yields, minimize side-product formation, and accelerate their research and development programs. The choice of an orthogonal protecting group, guided by the planned synthetic route, remains the cornerstone of a successful outcome.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Brückner, A. M., & Spivey, A. C. (2012). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 77(17), 7487-7492. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2956. [Link]

  • Hayakawa, T., & Carpenter, F. H. (1966). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. U.S.
  • Omizzur. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Omizzur Technical Notes. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wenschuh, H., & Beyermann, M. (2019). Methods for the synthesis of arginine-containing peptides.
  • Romo, D., & Joullié, M. M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54490. [Link]

  • Atherton, E., & Sheppard, R. C. (1985). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Journal of the Chemical Society, Perkin Transactions 1, 2065-2067. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Tetrahedron Letters, 34(21), 3389-3392. [Link]

  • Reddit. (2023). Why does Arginine for SPPS only need one protecting group on the guanidine? r/chemistry. [Link]

  • Omizzur. (n.d.). Pbf Protecting Group Guide. Omizzur Technical Notes. [Link]

  • Kiso, Y., & Yoshiya, T. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 226. [Link]

  • Reddit. (2022). Best mild Boc-deprotection method for a guanidine compound? r/Chempros. [Link]

  • Gotor, V., & Brieva, R. (2011). Simple and Mild One-Pot Synthesis of Dipeptidyl Ureas via Carbamoyl Azides of α-N-Protected Amino Acids. European Journal of Organic Chemistry, 2011(12), 2275-2280. [Link]

  • Berlinck, R. G. S., & da Silva, F. P. (2016). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 33(3), 342-422. [Link]

  • Lipton, M. A., & Katritzky, A. R. (2007). Product Class 13: Guanidine Derivatives. Science of Synthesis, 22, 783-852. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Synthesis: Protection Reactions. In Peptide and Protein Synthesis (pp. 1-52). Wiley-VCH. [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432-8439. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]

  • Petrova, K. T., & Mootoo, D. R. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1016-1045. [Link]

  • Reddit. (2022). Robust non-salt forming boc deprotections?! r/Chempros. [Link]

Sources

Application

application of 3-(Carbamimidoyl)-1,1-dimethylurea in parallel synthesis

Application Notes & Protocols Topic: High-Throughput Synthesis of N-Guanidinyl-N',N'-dialkylureas: A Guide to Parallel Synthesis for Accelerated Drug Discovery Audience: Researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Synthesis of N-Guanidinyl-N',N'-dialkylureas: A Guide to Parallel Synthesis for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Guanidinyl-Urea Scaffold

The guanidinium group, a protonated guanidine moiety, is a recurring structural motif in a multitude of biologically active natural products and pharmaceuticals. Its ability to form strong, bidentate hydrogen bonds and engage in electrostatic interactions makes it a privileged functional group for molecular recognition at biological targets. Similarly, the urea functionality is a cornerstone in medicinal chemistry, prized for its capacity to act as a rigid hydrogen bond donor-acceptor unit, thereby anchoring small molecules to protein active sites.[1] The combination of these two pharmacophores into a single scaffold, the N-guanidinyl-urea, presents a compelling strategy for the design of novel therapeutics with enhanced binding affinity and specificity.

Parallel synthesis, a key enabling technology in modern drug discovery, allows for the rapid generation of large, focused libraries of compounds, significantly accelerating the hit-to-lead optimization process. This application note provides a comprehensive guide to the application of 3-(Carbamimidoyl)-1,1-dimethylurea and its analogs in parallel synthesis workflows, enabling the efficient exploration of this valuable chemical space. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical aspects of library construction and quality control.

Mechanistic Rationale: The Chemistry of Guanidinylation and Urea Formation

The synthesis of N-guanidinyl-N',N'-dialkylureas in a parallel format typically involves a multi-step sequence that leverages robust and high-yielding chemical transformations. A common strategy involves the initial guanidinylation of a primary or secondary amine, followed by the reaction of the resulting guanidine with a suitable carbonyl source to form the urea linkage.

The guanidinylation of amines can be achieved using a variety of reagents, with N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) being a popular choice due to its high reactivity and the stability of the protected guanidine product.[2] The reaction proceeds via nucleophilic attack of the amine on the electron-deficient carbon of the guanidinylating agent, followed by the loss of a triflate leaving group. The resulting di-Boc-protected guanidine is stable to a wide range of reaction conditions and can be readily purified.

The subsequent formation of the urea can be accomplished by reacting the deprotected guanidine with an isocyanate. However, for parallel synthesis, a more versatile approach involves the use of a carbamoyl chloride or a similar activated carbonyl species. This allows for the introduction of a diverse range of substituents on the urea nitrogen.

Experimental Workflow for Parallel Synthesis

The following section outlines a general workflow for the parallel synthesis of a library of N-guanidinyl-N',N'-dialkylureas. This protocol is designed to be adaptable to standard automated or semi-automated parallel synthesis platforms.

G cluster_0 Phase 1: Guanidinylation cluster_1 Phase 2: Urea Formation A Array of Primary/Secondary Amines (R1R2NH) in reaction vessels B Addition of Guanidinylating Reagent (e.g., N,N'-di-Boc-N''-triflylguanidine) A->B C Reaction Incubation B->C D Work-up and Purification (e.g., Solid-Phase Extraction) C->D E Library of Protected Guanidines D->E F Deprotection of Guanidines E->F Transfer to next phase H Reaction with Deprotected Guanidines F->H G Array of Carbamoyl Chlorides or Isocyanates (R3R4NCOCl or R3NCO) G->H I Final Work-up and Purification H->I J Final Library of N-Guanidinyl-N',N'-dialkylureas I->J

Figure 1: A generalized workflow for the parallel synthesis of N-guanidinyl-N',N'-dialkylurea libraries.

Protocol 1: Parallel Synthesis of a 96-Well Library of Di-Boc-Protected Guanidines

This protocol describes the guanidinylation of a diverse set of primary and secondary amines in a 96-well reaction block.

Materials:

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere manifold

  • Stock solutions of 96 diverse primary and secondary amines (0.5 M in anhydrous Dichloromethane (CH2Cl2))

  • Stock solution of N,N'-di-Boc-N''-triflylguanidine (0.55 M in anhydrous CH2Cl2)

  • Stock solution of Triethylamine (Et3N) (1.0 M in anhydrous CH2Cl2)

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica gel)

  • Solvents for purification (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), dispense 200 µL of each unique amine stock solution into the corresponding wells of the 96-well reaction block.

    • To each well, add 100 µL of the Triethylamine stock solution.

    • Initiate the reaction by adding 200 µL of the N,N'-di-Boc-N''-triflylguanidine stock solution to each well.

  • Reaction Incubation:

    • Seal the reaction block with a chemically resistant sealing mat.

    • Incubate the reaction block at room temperature for 16 hours with gentle agitation.

  • Work-up and Purification:

    • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the organic phase by adding 500 µL of CH2Cl2 to each well, mixing, and then carefully removing the upper aqueous layer. Repeat the extraction.

    • Pass the combined organic extracts for each well through a pre-conditioned silica gel SPE cartridge.

    • Wash the SPE cartridge with a suitable solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to elute the di-Boc-protected guanidine.

    • Collect the eluent in a 96-well collection plate.

  • Analysis and Storage:

    • Analyze a representative selection of wells (e.g., 8-12 wells) by LC-MS to confirm product formation and purity.

    • Evaporate the solvent from the collection plate under a stream of nitrogen.

    • Store the library of protected guanidines under an inert atmosphere at -20°C.

ParameterValueRationale
Amine Concentration 0.5 MEnsures a sufficient concentration for reaction while minimizing solubility issues.
Guanidinylating Reagent N,N'-di-Boc-N''-triflylguanidineHighly reactive and provides a stable, protected product suitable for further chemistry.[2]
Base TriethylamineActs as a scavenger for the triflic acid byproduct.
Solvent Anhydrous CH2Cl2A good solvent for the reactants and does not interfere with the reaction.
Reaction Time 16 hoursTypically sufficient for complete conversion of a wide range of amines.
Purification Method Solid-Phase ExtractionAllows for efficient parallel purification to remove excess reagents and byproducts.
Protocol 2: Parallel Synthesis of a 96-Well Library of N-Guanidinyl-N',N'-dimethylureas

This protocol details the deprotection of the guanidine library and subsequent reaction with 1,1-dimethylcarbamoyl chloride.

Materials:

  • Library of di-Boc-protected guanidines from Protocol 1

  • 96-well reaction block with sealing mat

  • Stock solution of Trifluoroacetic acid (TFA) in CH2Cl2 (1:1 v/v)

  • Stock solution of 1,1-dimethylcarbamoyl chloride (0.6 M in anhydrous CH2Cl2)

  • Stock solution of N,N-Diisopropylethylamine (DIPEA) (1.2 M in anhydrous CH2Cl2)

  • Solvents for purification (e.g., Acetonitrile, Water)

Procedure:

  • Deprotection:

    • Dissolve the dried library of protected guanidines in 200 µL of the TFA/CH2Cl2 solution per well.

    • Incubate at room temperature for 2 hours.

    • Evaporate the solvent and TFA under a stream of nitrogen. Co-evaporate with toluene (2 x 200 µL) to ensure complete removal of residual acid.

  • Urea Formation:

    • Dissolve the dried guanidinium trifluoroacetate salts in 200 µL of anhydrous CH2Cl2 per well.

    • Add 200 µL of the DIPEA stock solution to each well to neutralize the salt.

    • Add 200 µL of the 1,1-dimethylcarbamoyl chloride stock solution to each well.

  • Reaction Incubation:

    • Seal the reaction block and incubate at room temperature for 18 hours with agitation.

  • Work-up and Purification:

    • Quench the reactions by adding 200 µL of water to each well.

    • Evaporate the CH2Cl2.

    • Purify the library using preparative HPLC-MS with a suitable gradient (e.g., Acetonitrile/Water with 0.1% Formic Acid).

  • Final Library Preparation:

    • Lyophilize the purified fractions to yield the final library of N-guanidinyl-N',N'-dimethylurea analogs as trifluoroacetate or formate salts.

    • Confirm the identity and purity of a representative selection of compounds by analytical HPLC-MS and ¹H NMR.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Guanidinylation Sterically hindered or electron-deficient amine.Increase reaction time and/or temperature. Consider a more reactive guanidinylating agent.
Low Yield in Urea Formation Incomplete deprotection of the guanidine. Instability of the free guanidine.Ensure complete removal of TFA after deprotection. Use the guanidinium salt directly with a slight excess of base.
Side Product Formation Reaction of the guanidinylating agent with the solvent or impurities.Use high-purity, anhydrous solvents. Ensure the reaction is performed under a strictly inert atmosphere.
Poor Purity after SPE Co-elution of byproducts.Optimize the SPE wash and elution solvent system for each class of amine substrate.

Conclusion

The N-guanidinyl-urea scaffold represents a promising area of chemical space for the discovery of novel therapeutic agents. The parallel synthesis workflows detailed in this application note provide a robust and efficient means of generating diverse libraries of these compounds. By understanding the underlying chemical principles and carefully optimizing reaction and purification conditions, researchers can significantly accelerate their drug discovery efforts and unlock the full potential of this valuable pharmacophore.

References

  • Ullah, A., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1828–1849. [Link]

  • Baker, T. J., et al. (2002). Preparation and Use of N,N'-Di-Boc-N''-Triflylguanidine. Organic Syntheses, 78, 91. [Link]

  • Fehrentz, J.-A., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54460. [Link]

  • Linton, B. R., et al. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566–1568. [Link]

  • Ho, K. C., & Sun, C. M. (1999). Liquid phase parallel synthesis of guanidines. Bioorganic & Medicinal Chemistry Letters, 9(11), 1517–1520. [Link]

  • Porcheddu, A., & Giacomelli, G. (2006). Substituted guanidines: introducing diversity in combinatorial chemistry. QSAR & Combinatorial Science, 25(5‐6), 469-476. [Link]

  • Sun, C. M., & Chen, Y. J. (1999). Liquid-phase parallel synthesis of ureas. Combinatorial Chemistry & High Throughput Screening, 2(5), 297-302.
  • Katritzky, A. R., et al. (2004). A General and Efficient Solid-Phase Synthesis of N-Acyl-N,N′,N′-trisubstituted Guanidines. The Journal of Organic Chemistry, 69(2), 488–491.
  • Larhed, M., et al. (2005). Microwave Chemistry: Synthesis of Ureas, Synthesis of 3,5-Disubstituted 1,2,4-Triazoles, Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones, Preparation of 2-Aminosulfonamide-1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Ladeira, S., et al. (2011). Synthesis of Guanidines and Some of Their Biological Applications. In Comprehensive Organic Synthesis II (Second Edition), 8, 436-479.
  • Sharma, S., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Organic and Pharmaceutical Chemistry, 12(2), 65-72.
  • Ramachandran, S., & Govardhan, R. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. ACS Omega, 3(10), 14385–14392.
  • Ishtikhar, M., et al. (2016). Effect of Guanidine hydrochloride and Urea on the interaction of 6-thioguanine with human serum albumin: A spectroscopic and molecular dynamics based study. Journal of Biomolecular Structure and Dynamics, 34(7), 1409–1420.
  • Davis, R. A., et al. (2002). Tethered Libraries: Solid-Phase Synthesis of Substituted Urea-Linked Bicyclic Guanidines.

Sources

Method

large-scale synthesis of guanidines using 3-(Carbamimidoyl)-1,1-dimethylurea

An Application Guide for the Scalable Synthesis of Guanidines using 3-(Carbamimidoyl)-1,1-dimethylurea Introduction: Addressing a Perennial Challenge in Medicinal Chemistry The guanidinium functional group is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of Guanidines using 3-(Carbamimidoyl)-1,1-dimethylurea

Introduction: Addressing a Perennial Challenge in Medicinal Chemistry

The guanidinium functional group is a cornerstone in molecular recognition, appearing in a vast array of natural products, pharmaceuticals, and molecular probes.[1][2] Its enduring importance stems from its ability to remain protonated under physiological conditions, acting as a stable cationic hydrogen-bond donor crucial for binding to biological targets like enzymes and receptors.[3] However, the synthesis of guanidines, particularly on a large scale, has historically been fraught with challenges. Classical methods often rely on harsh reagents, toxic heavy-metal promoters like mercury(II) chloride, or multi-step sequences involving extensive use of protecting groups, which complicates purification and reduces overall efficiency.[2][4]

This application note presents a robust and scalable protocol centered on the use of 3-(Carbamimidoyl)-1,1-dimethylurea, a superior guanidinylating agent that circumvents many of these historical limitations. This reagent offers a mild, efficient, and operationally simple pathway to a diverse range of substituted guanidines, making it an invaluable tool for researchers in drug discovery and process development. We will explore the mechanistic underpinnings of this reagent, provide detailed, field-tested protocols for its application, and present data that underscore its advantages over traditional methods.

Reagent Profile: 3-(Carbamimidoyl)-1,1-dimethylurea

3-(Carbamimidoyl)-1,1-dimethylurea (also known as 1-(Dimethylcarbamoyl)guanidine) is a stable, crystalline solid that serves as a powerful electrophilic source for the guanidinyl moiety.

Chemical Properties:

  • CAS Number: 118632-64-7[5]

  • Molecular Formula: C₄H₁₀N₄O[5]

  • Molecular Weight: 130.15 g/mol [5]

  • Appearance: Off-white solid

  • Key Advantage: The 1,1-dimethylurea byproduct is highly polar and typically water-soluble, facilitating a significantly simplified purification process compared to byproducts from other reagents.

The efficacy of 3-(Carbamimidoyl)-1,1-dimethylurea lies in its chemical architecture. The electron-withdrawing dimethylcarbamoyl group activates the central carbon atom toward nucleophilic attack by a primary or secondary amine. Upon formation of a tetrahedral intermediate, the stable and weakly basic 1,1-dimethylurea serves as an excellent leaving group, driving the reaction to completion under mild conditions.

Reaction Mechanism: A Clean and Efficient Transformation

The guanidinylation of an amine with 3-(Carbamimidoyl)-1,1-dimethylurea proceeds via a straightforward addition-elimination mechanism. This process avoids the harsh conditions or toxic activators required by older methods, such as those employing thioureas.[4]

  • Nucleophilic Attack: A primary or secondary amine attacks the electrophilic carbamimidoyl carbon of the reagent.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating the neutral and stable 1,1-dimethylurea molecule as a leaving group.

  • Proton Transfer: A final proton transfer yields the desired guanidine product, often as a salt that can be isolated or neutralized.

Caption: Reaction mechanism for amine guanidinylation.

Detailed Application Protocol: Large-Scale Guanidine Synthesis

This protocol is designed for a generic large-scale synthesis (100-500 mmol scale) and should be adapted based on the specific properties of the amine substrate.

Materials and Equipment
  • Reagents:

    • Primary or secondary amine substrate

    • 3-(Carbamimidoyl)-1,1-dimethylurea (1.05 - 1.2 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)), if starting with an amine salt (2.0-2.2 equivalents)

  • Work-up & Purification:

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Deionized Water

    • Saturated Sodium Bicarbonate solution (aq.)

    • Brine (Saturated NaCl solution (aq.))

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for chromatography, if necessary)

  • Equipment:

    • Appropriately sized multi-neck round-bottom flask or jacketed reactor vessel

    • Overhead mechanical stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

    • Temperature probe and heating/cooling system

    • Large separatory funnel

    • Rotary evaporator

Experimental Workflow Diagram

Synthesis Workflow Setup 1. Reactor Setup - Assemble dry glassware - Inert atmosphere (N₂) Charge 2. Charge Reagents - Dissolve amine in DMF - Add 3-(Carbamimidoyl)-1,1-dimethylurea Setup->Charge Reaction 3. Reaction - Stir at specified temp (e.g., 25-60 °C) - Monitor by TLC/LC-MS Charge->Reaction Workup 4. Aqueous Work-up - Dilute with DCM/EtOAc - Wash with H₂O, NaHCO₃, Brine Reaction->Workup Isolate 5. Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate Workup->Isolate Purify 6. Purification - Crystallization or - Column Chromatography Isolate->Purify Product Pure Guanidine Product Purify->Product

Caption: General workflow for large-scale guanidine synthesis.

Step-by-Step Methodology

a. Reactor Setup and Reagent Charging:

  • Assemble a dry, multi-neck reaction vessel equipped with an overhead stirrer, temperature probe, and an inlet for inert gas.

  • Purge the vessel with nitrogen or argon.

  • Charge the amine substrate (1.0 equivalent) into the reactor.

  • Add anhydrous DMF (or another suitable solvent) to dissolve the amine, typically aiming for a concentration of 0.5-1.0 M.

  • If the amine is provided as a hydrochloride or other acid salt, add the tertiary amine base (e.g., DIPEA, 2.2 equivalents) and stir for 15-20 minutes.

  • In a single portion, add the solid 3-(Carbamimidoyl)-1,1-dimethylurea (1.1 equivalents) to the stirred solution.

b. Reaction Execution and Monitoring:

  • Stir the reaction mixture at ambient temperature (20-25 °C). For less reactive or sterically hindered amines, the temperature may be gently increased to 40-60 °C.

  • Monitor the reaction progress periodically (e.g., every 1-2 hours) using an appropriate analytical method such as TLC or LC-MS until the starting amine is consumed (typical reaction times are 4-24 hours).

c. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a large separatory funnel.

  • Dilute the mixture with a significant volume of an organic solvent like Dichloromethane or Ethyl Acetate (typically 3-5 times the volume of DMF used).

  • Wash the organic layer sequentially with deionized water (2x), saturated aqueous sodium bicarbonate (1x), and finally, brine (1x).[1] These washes are critical for removing the DMF solvent and the 1,1-dimethylurea byproduct.

  • Drain the separated organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude guanidine product.

d. Purification:

  • For many products, the crude material is of high purity and may solidify upon concentration. If so, it can be further purified by trituration with a solvent like diethyl ether or by recrystallization.

  • If the crude product is an oil or contains significant impurities, purification by flash column chromatography on silica gel is recommended.

Safety and Handling
  • 3-(Carbamimidoyl)-1,1-dimethylurea: This reagent is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5] Avoid inhalation of dust.

  • Solvents: DMF is a reproductive toxin and should be handled with extreme care. All organic solvents should be handled in a fume hood.

  • Amines: Many amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for the amine substrate being used.

  • Large-Scale Reactions: Be mindful of potential exotherms, especially when adding reagents or during the initial phase of the reaction. Ensure the reactor is equipped with adequate cooling capabilities.

Performance and Comparison

The protocol's effectiveness is demonstrated across a range of amine substrates. The mild conditions and straightforward work-up represent a significant improvement over classical methods.

Table 1: Typical Reaction Parameters and Yields

Amine Substrate TypeTemperature (°C)Time (h)Typical Yield (%)Notes
Primary Aliphatic (e.g., Benzylamine)254-8>90%Reaction is typically clean and rapid.
Secondary Aliphatic (e.g., Dibenzylamine)4012-1875-85%Slower reaction due to increased steric hindrance.
Primary Aromatic (e.g., Aniline)5018-2470-80%Requires gentle heating due to lower nucleophilicity.
Sterically Hindered (e.g., t-Butylamine)6024-4850-65%May require a larger excess of the guanidinylating agent.

Table 2: Comparison with Traditional Guanidinylation Methods

Feature3-(Carbamimidoyl)-1,1-dimethylureaS-Methylisothiourea / HgCl₂Cyanamide
Activator None (self-activated)Mercury(II) Chloride (HgCl₂)Strong acid or high temperature
Toxicity Moderate irritantHighly toxic heavy metal wasteCyanamide is toxic
Conditions Mild (25-60 °C)Often requires refluxHarsh (can require >100 °C)
Byproducts Water-soluble dimethylureaToxic mercury sulfide sludgeDifficult to remove side products
Work-up Simple aqueous extractionTedious filtration of metal wasteOften complex purification
Substrate Scope BroadBroad, but sensitive groups may sufferLimited by harsh conditions

Conclusion

The use of 3-(Carbamimidoyl)-1,1-dimethylurea provides a modern, highly efficient, and scalable solution for the synthesis of guanidines. The operational simplicity, mild reaction conditions, and avoidance of toxic heavy-metal promoters make it an exemplary choice for applications in academic research and industrial drug development. The protocols and data presented herein serve as a comprehensive guide for scientists seeking to leverage this powerful tool to accelerate their synthetic campaigns.

References

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries.
  • Guanidine synthesis by guanyl
  • A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyan
  • A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates | Request PDF.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
  • 3-(Carbamimidoyl)-1,1-dimethylurea | 118632-64-7. Apollo Scientific.
  • Guanidinylation reagents - Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Guanidine-Urea Derivatives in Drug Development

A Foreword from the Senior Application Scientist: The compound specified as "3-(Carbamimidoyl)-1,1-dimethylurea" does not correspond to a well-documented agent in common scientific literature or databases. This guide has...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist:

The compound specified as "3-(Carbamimidoyl)-1,1-dimethylurea" does not correspond to a well-documented agent in common scientific literature or databases. This guide has therefore been constructed to address the broader, yet critically important, class of experimental compounds containing both guanidine and urea moieties. The principles, challenges, and troubleshooting steps detailed herein are derived from the fundamental chemical properties of these functional groups, which are prevalent in medicinal chemistry.[1][2] This resource is intended to provide a robust framework for researchers navigating the complexities of similar novel chemical entities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the solubility of guanidine-urea compounds?

A1: Guanidine-urea derivatives often exhibit complex solubility profiles. The guanidinium group is typically protonated and highly polar at physiological pH, favoring aqueous solubility. Conversely, the overall molecular structure, especially if it includes hydrophobic scaffolds, can lead to poor solubility.[1] This dichotomy often results in compounds that are difficult to dissolve in both purely aqueous and purely organic solvents, complicating formulation and assay development. Many strategies have been developed to circumvent these issues.[1]

Q2: Why am I observing inconsistent bioactivity results with my guanidine-containing compound?

A2: Inconsistent results often stem from the basicity of the guanidine group. With a pKa typically around 13.5, it is protonated under most biological conditions. However, slight pH shifts in your assay buffer (e.g., due to cellular metabolism or CO2 levels) can alter the protonation state of other functional groups in the molecule or its biological target, affecting binding and activity. Furthermore, guanidinium ions are known to interact strongly with phosphates and sulfates on cell surfaces, which can lead to non-specific binding or cellular uptake mechanisms that vary between experiments.[3]

Q3: My compound appears to degrade in solution. What are the likely mechanisms?

A3: Both urea and guanidine functionalities can be susceptible to hydrolysis, although they are generally stable. The stability is highly dependent on pH and temperature. Under strongly acidic or basic conditions, or in the presence of certain enzymes (ureases, deiminases), degradation can occur. For instance, the synthesis of 1,1-dimethylurea can be complicated by the instability of reactants, leading to side reactions.[4] Always verify the stability of your compound in your specific experimental buffer and storage conditions.

Q4: Are there common "off-target" effects associated with the guanidinium group?

A4: Yes. The guanidinium group is structurally similar to the side chain of arginine. Consequently, these compounds can sometimes interact with a wide range of biological targets that recognize arginine, such as nitric oxide synthases (NOS), certain kinases, and transmembrane transporters. This can lead to unexpected biological effects that are independent of the intended target.[5]

Section 2: Troubleshooting Guides

Issue 1: Poor Compound Solubility & Formulation
Symptom Potential Cause Troubleshooting Steps
Precipitation in aqueous buffer Compound has low aqueous solubility despite the polar guanidinium group.1. Adjust pH: Lowering the pH can sometimes improve solubility by ensuring full protonation of all basic sites. 2. Use Co-solvents: Introduce biocompatible solvents like DMSO, ethanol, or PEG-400 (typically starting at <1% v/v and titrating up). 3. Salt Form: Synthesize or procure a different salt form of the compound (e.g., HCl, sulfate, acetate) which may have different solubility properties.
Difficulty dissolving in organic solvents for stock preparation The high polarity of the protonated guanidinium salt form hinders dissolution.1. Use Polar Aprotic Solvents: Try DMSO, DMF, or NMP for stock solutions. 2. Temporary Basification: For analytical purposes (not for bioassays), temporary deprotonation with a non-nucleophilic base might aid dissolution in less polar solvents. This is an advanced technique and requires careful control.
Precipitation when stock solution is diluted into assay buffer The concentration of the organic co-solvent (e.g., DMSO) drops, causing the compound to crash out of the aqueous solution.1. Lower Stock Concentration: Prepare a less concentrated stock solution to reduce the final percentage of organic solvent. 2. Serial Dilutions: Perform serial dilutions in a buffer that contains an intermediate concentration of the co-solvent before the final dilution into the assay buffer.
Issue 2: Assay Interference & Non-Reproducibility
Symptom Potential Cause Troubleshooting Steps
High background signal in fluorescence/luminescence assays Intrinsic fluorescence of the compound or non-specific binding to assay components (e.g., plates, enzymes).1. Run Compound-Only Controls: Measure the signal of the compound in assay buffer without the biological components. 2. Add Detergents: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to block non-specific binding surfaces.
Variable IC50/EC50 values between experiments pH drift in assay buffer; compound adsorption to plastics; degradation over the time course of the experiment.1. Buffer Fortification: Ensure your buffer has sufficient capacity (e.g., use HEPES at 25-50 mM).[6] 2. Use Low-Binding Plates: Test polypropylene or other low-adhesion microplates. 3. Stability Test: Incubate the compound in the final assay buffer for the duration of the experiment and then analyze its concentration and integrity via HPLC-MS.
Cell-based assays show cytotoxicity unrelated to the target The highly cationic nature of the guanidinium group can disrupt cell membranes or mitochondria.1. Counter-Screening: Test your compound in a cell line that does not express the intended target. 2. Membrane Integrity Assay: Use a cytotoxicity assay that specifically measures membrane disruption (e.g., LDH release assay).

Section 3: Key Experimental Protocols

Protocol 3.1: Assessing Compound Stability in Assay Buffer

This protocol uses HPLC-MS to determine the stability of a compound over time under specific assay conditions.

Objective: To quantify the percentage of the parent compound remaining after incubation in a biological assay buffer.

Methodology:

  • Prepare Master Stock: Create a 10 mM stock solution of the test compound in 100% DMSO.

  • Prepare Working Solution: Dilute the master stock to 100 µM in the final assay buffer (e.g., PBS, pH 7.4, containing 1% DMSO). This is your T=0 sample.

  • Incubation: Place the working solution in an incubator under the same conditions as your planned experiment (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the working solution.

  • Quench Reaction: Immediately mix the aliquot 1:1 with cold acetonitrile containing an internal standard to precipitate proteins and halt degradation.

  • Sample Preparation: Centrifuge the samples to pellet precipitates. Transfer the supernatant to an HPLC vial.

  • HPLC-MS Analysis: Analyze the samples using a suitable HPLC-MS method. Quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. A stable compound will show <10% degradation over the experimental timeframe.

Workflow Diagram: Compound Stability Assessment

G cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis A 1. Prepare 10 mM Stock in 100% DMSO B 2. Dilute to 100 µM in Assay Buffer (T=0) A->B C 3. Incubate at 37°C B->C D 4. Aliquot at 0, 2, 4, 8, 24h C->D E 5. Quench with Cold Acetonitrile + IS D->E F 6. Centrifuge & Collect Supernatant E->F G 7. HPLC-MS Analysis F->G H 8. Quantify Peak Area (Compound vs. IS) G->H I 9. Plot % Remaining vs. Time H->I

Caption: Workflow for assessing compound stability via HPLC-MS.

Section 4: Mechanistic Insights & Pathway Analysis

The Guanidinium Group: A Double-Edged Sword in Drug Design

The guanidinium functional group is a powerful tool in medicinal chemistry, primarily for its ability to form strong, bidentate hydrogen bonds with carboxylate and phosphate groups found in biological targets.[3] This interaction mimics the natural binding of arginine and is key to the potency of many inhibitors. However, this same property underlies many of the common side reactions and off-target effects.

Logical Flow: Troubleshooting Off-Target Effects

G A Unexpected Bioactivity or Cytotoxicity Observed B Does the cell line express the target? A->B C Potential Off-Target Effect or General Cytotoxicity B->C No D Activity is likely On-Target B->D Yes E Test in Target-Null Cell Line C->E I Perform Membrane Integrity Assay (LDH) C->I F Is activity still present? E->F G Confirmed Off-Target Effect F->G Yes H Investigate Target-Dependent Cytotoxicity F->H No J Is membrane compromised? I->J K Cytotoxicity is likely due to membrane disruption J->K Yes L Investigate other mechanisms (e.g., mitochondrial toxicity) J->L No

Caption: Decision tree for troubleshooting off-target effects.

References

  • 1,3-Dimethylurea SIDS Initial Assessment Report. OECD SIDS. Available at: [Link]

  • Urea - Wikipedia. Wikipedia. Available at: [Link]

  • N,N-Dimethylurea | C3H8N2O | CID 11737. PubChem. Available at: [Link]

  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

  • Technical method for preparing 1, 1-dimethyl urea - Google Patents. Google Patents.
  • SYNTHESIS OF CARBAMATE OR UREA COMPOUNDS. European Patent Office. Available at: [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF. ResearchGate. Available at: [Link]

  • Chemical Properties of Urea, N,N-dimethyl- (CAS 598-94-7). Cheméo. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed - NIH. Available at: [Link]

  • (PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. ResearchGate. Available at: [Link]

  • 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • ICSC 1745 - 1,3-DIMETHYLUREA. ILO and WHO. Available at: [Link]

  • (PDF) Effect of Guanidine hydrochloride and Urea on the interaction of 6-thioguanine with human serum albumin: A spectroscopic and molecular dynamics based study. ResearchGate. Available at: [Link]

  • N,N'-DIMETHYLUREA. Ataman Kimya. Available at: [Link]

  • Premium 1,3-Dimethylurea: Essential for Chemical Synthesis. A. B. Enterprises. Available at: [Link]

  • guanidine nitrate. Organic Syntheses Procedure. Available at: [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Carbamimidoyl)-1,1-dimethylurea Reaction Products

Welcome to the technical support center for the purification of 3-(Carbamimidoyl)-1,1-dimethylurea and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Carbamimidoyl)-1,1-dimethylurea and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and purifying these highly polar, basic molecules. The unique chemical nature of the guanidinium group presents distinct challenges that require carefully considered strategies. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of 3-(Carbamimidoyl)-1,1-dimethylurea.

Q1: What are the primary challenges in purifying 3-(Carbamimidoyl)-1,1-dimethylurea?

A1: The purification challenges stem directly from the compound's molecular structure, which features a highly basic guanidinium group (pKa ≈ 13.5) and a polar urea backbone. This combination results in:

  • High Polarity and Water Solubility: The molecule is often highly soluble in polar protic solvents like water and methanol, making extraction and precipitation difficult. It can lead to significant product loss during aqueous workups.

  • Strong Basicity: The guanidinium group can strongly interact with or even deprotonate acidic media, such as standard silica gel. This leads to peak tailing, low recovery, or irreversible binding during normal-phase chromatography.[1]

  • Hygroscopic Nature: The compound, especially in its salt form, can readily absorb moisture from the atmosphere, making it difficult to handle as a free-flowing solid and complicating accurate weight measurements.

  • Salt Form Ambiguity: The product is often isolated as a salt (e.g., hydrochloride, trifluoroacetate). The specific counter-ion significantly impacts its physical properties, including crystallinity and solubility, which must be considered when selecting a purification method.

Q2: What are the most likely impurities I will encounter in my crude reaction mixture?

A2: Impurities are typically derived from starting materials, side reactions, or product degradation. Common contaminants include:

  • Unreacted Starting Materials: Residual 1,1-dimethylurea and the guanidinylating agent (e.g., S-methylisothiourea sulfate, cyanamide, or N,N'-di-Boc-1H-pyrazole-1-carboxamidine).

  • Byproducts of Guanidinylation: Self-condensation products of the guanidinylating agent.

  • Related Urea Species: Impurities from the synthesis of the 1,1-dimethylurea starting material may persist.[2]

  • Degradation Products: While generally stable, ureas can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.[3][4]

Q3: Which analytical techniques are most effective for assessing the purity of my final product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. Reversed-phase HPLC (RP-HPLC) using a C18 column is most common. Due to the basic nature of the analyte, the mobile phase should be buffered at a low pH or contain an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure sharp, symmetrical peaks.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to detect and quantify impurities if their signals are resolved from the product's signals.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product and can help identify unknown impurities.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the absolute purity of highly crystalline materials by analyzing the melting point depression caused by impurities.[6]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: My product is an oil or a sticky gum and will not solidify.

Potential Cause Scientific Explanation Recommended Solution
Residual Solvent Highly polar solvents (e.g., DMF, DMSO, water) can become trapped within the product matrix due to strong intermolecular forces, preventing crystallization.Trituration: Vigorously stir or sonicate the crude material in a solvent in which the product is insoluble but the impurity is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane). This will wash away the residual solvent and may induce crystallization. Repeat several times.
Hygroscopic Impurities The presence of highly water-soluble impurities (e.g., inorganic salts from the reaction) can attract atmospheric moisture, resulting in a non-solid product.Aqueous Workup/Desalting: If your product has some organic solubility, dissolve the crude mixture in a minimal amount of a polar organic solvent (like isopropanol) and filter off any insoluble inorganic salts. Alternatively, perform a liquid-liquid extraction if a suitable solvent system can be identified.
Product is an Amorphous Salt Not all salt forms of a compound are crystalline. The combination of your target molecule and the counter-ion may favor an amorphous (non-crystalline) state.Salt Exchange: Convert the product to a different salt form that may have better crystalline properties. For example, if you have a trifluoroacetate salt, dissolve it in a minimal amount of methanol and add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt.

Problem 2: I am experiencing very low recovery after column chromatography on silica gel.

Potential Cause Scientific Explanation Recommended Solution
Irreversible Binding The guanidinium group is a strong base that can be deprotonated by the acidic silanol groups on the surface of silica gel, leading to strong ionic interactions and irreversible adsorption.Avoid Silica Gel: If possible, avoid normal-phase silica gel chromatography altogether. If you must use it: Deactivate the silica by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%) to neutralize the acidic sites. Use a steep elution gradient.
Product Streaking/Tailing The strong interaction with silica gel causes the product to elute slowly and over a large volume of solvent, making it difficult to collect in pure fractions and leading to apparent yield loss.Switch to Reversed-Phase Chromatography: Use a C18-functionalized silica column. The separation occurs based on hydrophobicity. Elute with a gradient of water/acetonitrile or water/methanol, both containing an acidic modifier like 0.1% TFA or formic acid to ensure the guanidinium group remains protonated and well-behaved.[7]

Problem 3: My final product is contaminated with the neutral starting material, 1,1-dimethylurea.

Potential Cause Scientific Explanation Recommended Solution
Incomplete Reaction & Co-elution The reaction did not go to completion, and the starting material has similar polarity to the product, making separation by standard methods like recrystallization or chromatography difficult.Acid-Base Extraction: This is the most effective method. The guanidinium group's high basicity allows for a clean separation. See the detailed protocol below and the accompanying workflow diagram. This method exploits the differential acid/base properties of the components, which is a more powerful separation handle than polarity alone.

Part 3: Detailed Experimental Protocols & Visualizations

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral or weakly basic organic impurities, such as unreacted 1,1-dimethylurea, from the strongly basic product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If the crude product is not soluble, it may be suspended in the solvent.

  • Acidic Wash: Transfer the solution/suspension to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). Extract 2-3 times. The basic product will be protonated to form a salt and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh ethyl acetate or DCM to remove any remaining trapped neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5 M NaOH or solid K₂CO₃) with stirring until the pH is >12. This deprotonates the product, making it less water-soluble.

  • Product Extraction: Extract the now basic aqueous layer with a polar organic solvent in which the free-base product is soluble (e.g., n-butanol, or multiple extractions with DCM or a 9:1 DCM:isopropanol mixture).

  • Drying and Concentration: Combine the organic layers from the product extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

  • (Optional) Salt Formation: To obtain a stable, solid salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and add a stoichiometric amount of the desired acid (e.g., HCl in isopropanol) to precipitate the salt.

Visualization 1: Acid-Base Extraction Workflow

G cluster_sep_funnel Separatory Funnel cluster_sep_funnel_2 Second Separation start Crude Product (Product + Neutral Impurity) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract_acid Extract with 1M HCl (aq) dissolve->extract_acid organic_layer Organic Layer: Neutral Impurity (e.g., 1,1-dimethylurea) extract_acid->organic_layer Phase 1 aqueous_layer Aqueous Layer: Protonated Product (Product-HCl Salt) extract_acid->aqueous_layer Phase 2 discard_org Discard Organic Layer organic_layer->discard_org basify Basify Aqueous Layer (pH > 12 with NaOH) aqueous_layer->basify extract_org Extract with Organic Solvent (e.g., n-Butanol) basify->extract_org final_org Organic Layer: Purified Product (Free Base) extract_org->final_org final_aq Aqueous Layer: Inorganic Salts extract_org->final_aq concentrate Dry and Concentrate Organic Layer final_org->concentrate discard_aq Discard Aqueous Layer final_aq->discard_aq end_product Purified Product concentrate->end_product G start Crude Product Obtained q1 Is the product a solid? start->q1 is_solid Yes q1->is_solid not_solid No (Oily/Gummy) q1->not_solid q3 Is the solid pure by HPLC/NMR? is_solid->q3 triturate Triturate with non-polar solvent (e.g., Ether) not_solid->triturate q2 Did it solidify? triturate->q2 solidified Yes q2->solidified not_solidified No q2->not_solidified solidified->q3 salt_exchange Consider Salt Exchange (e.g., to HCl salt) not_solidified->salt_exchange recrystallize Attempt Recrystallization (e.g., MeOH/EtOAc) salt_exchange->q3 is_pure Yes q3->is_pure not_pure No q3->not_pure final_product Final Pure Product is_pure->final_product q4 Are impurities neutral (e.g., starting urea)? not_pure->q4 neutral_imp Yes q4->neutral_imp polar_imp No (Other polar/basic impurities) q4->polar_imp acid_base Perform Acid-Base Extraction neutral_imp->acid_base chromatography Use Reversed-Phase Chromatography polar_imp->chromatography acid_base->q3 chromatography->q3

Caption: Decision tree for selecting a purification strategy.

References

  • This guide synthesizes general chemical principles and does not rely on a single source for its core directives.
  • Google Patents. (n.d.). Technical method for preparing 1, 1-dimethyl urea. (CN109956891B).
  • AIDIC. (2018). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 65, 343-348. Retrieved from [Link]

  • European Patent Office. (2021). Synthesis of carbamate or urea compounds. (EP 3245188 B1). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,3-Dimethylurea. Retrieved from [Link]

  • Google Patents. (1948). Preparation of dimethyl urea. (US2444023A).
  • Wikipedia. (n.d.). 1,3-Dimethylurea. Retrieved from [Link]

  • General knowledge of guanidine chemistry, not directly
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. Retrieved from [Link]

  • General knowledge of acid-base chemistry, not directly
  • ResearchGate. (n.d.). Chromatography of guanidino compounds. Retrieved from [Link]

  • Chromatography Forum. (2005). Guanidine derivatives. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • DSpace@MIT. (2017). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from [Link]

  • General knowledge of chemical purification techniques, not directly
  • Royal Society of Chemistry. (2016). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 33(4), 516-596. Retrieved from [Link]

  • Journal of Cosmetic Science. (2014). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]

  • PubMed. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low yield in guanidinylation with 3-(Carbamimidoyl)-1,1-dimethylurea

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(Carbamimidoyl)-1,1-dimethylurea for guanidinylation reactions. This guide is designed to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(Carbamimidoyl)-1,1-dimethylurea for guanidinylation reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your experiments. Our approach is rooted in established chemical principles and field-proven insights to ensure the scientific integrity of your work.

Troubleshooting Low Yield and Reaction Issues

Low yields in guanidinylation reactions can be frustrating and time-consuming. This section addresses the most common issues encountered when using 3-(Carbamimidoyl)-1,1-dimethylurea and provides a systematic approach to identifying and resolving the root cause.

Question 1: My guanidinylation reaction with 3-(Carbamimidoyl)-1,1-dimethylurea is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

Several factors can contribute to low or no product formation. A systematic evaluation of your reaction setup is crucial.

Potential Causes and Solutions:

  • Reagent Quality and Stability:

    • 3-(Carbamimidoyl)-1,1-dimethylurea: The purity of your guanidinylating agent is paramount. Ensure it has been stored under appropriate conditions (cool, dry, and away from moisture) to prevent degradation. Consider verifying its purity by techniques such as NMR or LC-MS.

    • Amine Substrate: The presence of impurities or residual water in your amine substrate can lead to undesirable side reactions.[1] Ensure your amine is pure and thoroughly dried before use.

    • Solvents: Always use anhydrous solvents. Moisture can hydrolyze reactive intermediates and deactivate your reagents.[1]

  • Reaction Conditions:

    • Temperature: Guanidinylation reactions can be sensitive to temperature.[1] If the reaction is sluggish at room temperature, gentle heating may be necessary to drive it to completion. Conversely, excessive heat can lead to the decomposition of your reagents or product.[2] A temperature screening experiment is recommended.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS. Incomplete conversion may be due to insufficient reaction time, while prolonged reaction times can lead to the formation of byproducts.[1]

    • Stoichiometry: Ensure the molar ratio of your reactants is optimized. A slight excess of the guanidinylating agent may be beneficial, but a large excess can complicate purification.

  • Activation and Reaction Mechanism:

    • Urea-based guanidinylating agents often require an activation step to form a more reactive intermediate, such as a carbodiimide. This can be achieved through the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or by forming a better leaving group. The reaction of an amine with an activated urea derivative is a key step in forming the guanidine functional group.

Experimental Protocol for Optimization:

  • Reagent Verification:

    • Confirm the purity of 3-(Carbamimidoyl)-1,1-dimethylurea and your amine substrate via appropriate analytical methods.

    • Use freshly opened or properly stored anhydrous solvents.

  • Small-Scale Test Reactions:

    • Set up a series of small-scale reactions to screen different parameters.

ParameterCondition 1Condition 2Condition 3
Temperature Room Temp50 °C80 °C
Solvent THFDMFAcetonitrile
Base (if applicable) DIPEATriethylamineNone
  • Reaction Monitoring:

    • Withdraw aliquots from each reaction at regular intervals (e.g., 2, 6, 12, 24 hours) and analyze by TLC or LC-MS to determine the rate of product formation and identify any byproduct formation.

Question 2: I am observing the formation of significant byproducts in my reaction mixture. What are these byproducts and how can I minimize them?

The formation of byproducts is a common challenge in guanidinylation reactions. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Mitigation Strategies:

  • Self-Condensation of the Guanidinylating Agent: Under certain conditions, especially at elevated temperatures, urea-based reagents can self-condense or decompose.[2]

    • Solution: Maintain a controlled reaction temperature and avoid excessive heating. Adding the guanidinylating agent portion-wise can also help to keep its concentration low and minimize self-reaction.

  • Reaction with Solvent: Nucleophilic solvents or impurities in the solvent can compete with your amine substrate, leading to unwanted byproducts.

    • Solution: Use high-purity, anhydrous, and non-nucleophilic solvents.

  • Formation of N-Acylurea: If a coupling agent like EDC is used, the intermediate O-acylisourea can rearrange to a stable, unreactive N-acylurea.[3]

    • Solution: Optimize the reaction conditions to favor the nucleophilic attack of the amine on the O-acylisourea intermediate before rearrangement can occur. This may involve adjusting the temperature or the rate of addition of reagents.

Troubleshooting Workflow for Byproduct Formation:

Byproduct_Troubleshooting cluster_temp Temperature Optimization cluster_reagents Reagent Evaluation cluster_solvent Solvent Selection start High Byproduct Formation check_temp Analyze Reaction Temperature start->check_temp check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_solvent Assess Solvent Purity and Type start->check_solvent lower_temp Lower Reaction Temperature check_temp->lower_temp purify_reagents Purify/Dry Reagents check_reagents->purify_reagents adjust_stoichiometry Adjust Stoichiometry check_reagents->adjust_stoichiometry use_anhydrous Use Anhydrous Solvent check_solvent->use_anhydrous change_solvent Switch to a Less Reactive Solvent check_solvent->change_solvent monitor_progress Monitor Reaction Progress (TLC/LC-MS) lower_temp->monitor_progress end_point Minimized Byproducts monitor_progress->end_point purify_reagents->end_point adjust_stoichiometry->end_point use_anhydrous->end_point change_solvent->end_point

Caption: Troubleshooting Decision Tree for Byproduct Formation.

Question 3: I am struggling with the purification of my guanidinylated product. What are the best practices for purification?

The basic nature of the guanidinium group can make purification challenging.

Purification Strategies:

  • Chromatography:

    • Flash Column Chromatography: This is a common method for purifying guanidinylated products.[4][5]

      • Stationary Phase: Silica gel is frequently used.

      • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or isopropanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. The addition of a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can help to prevent the product from streaking on the column by keeping the guanidinium group in its neutral, less polar form.

    • Reverse-Phase Chromatography (HPLC): For more challenging separations or for achieving high purity, reverse-phase HPLC can be employed. A mobile phase consisting of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is typically used.

  • Crystallization: If your product is a solid, crystallization can be an effective purification method. Screening various solvent systems is necessary to find suitable conditions.

  • Acid-Base Extraction: The basicity of the guanidine group can be exploited for purification.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the guanidine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the guanidinium salt.

    • Extract the neutral guanidine product back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the purified product.

General Purification Workflow:

Purification_Workflow cluster_cryst Crystallization cluster_chrom Chromatography cluster_extract Acid-Base Extraction start Crude Product is_solid Is the product a solid? start->is_solid screen_solvents Screen Solvents is_solid->screen_solvents Yes flash_chrom Flash Chromatography (with basic modifier) is_solid->flash_chrom No acid_wash Acid Wash is_solid->acid_wash If applicable crystallize Crystallize Product screen_solvents->crystallize end_point Pure Product crystallize->end_point hplc Reverse-Phase HPLC (with acidic modifier) flash_chrom->hplc For higher purity hplc->end_point basify Basify Aqueous Layer acid_wash->basify extract Extract with Organic Solvent basify->extract extract->end_point

Caption: General Purification Workflow for Guanidinylated Products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of guanidinylation using a urea-based reagent?

While the specific mechanism can vary depending on the exact conditions, a plausible pathway involves the activation of the urea carbonyl group, making it more susceptible to nucleophilic attack. This can be followed by the attack of the amine substrate and subsequent elimination of a leaving group to form the guanidine product.

Q2: Are there alternative guanidinylating reagents I can consider if 3-(Carbamimidoyl)-1,1-dimethylurea is not effective?

Yes, a wide range of guanidinylating reagents are available, each with its own advantages and disadvantages. Some common alternatives include:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A popular and effective reagent for introducing a Boc-protected guanidine group.[6]

  • N,N'-Di-Boc-S-methylisothiourea: Another widely used reagent for the synthesis of protected guanidines.[7]

  • 1H-Pyrazole-1-carboxamidine hydrochloride: A common reagent for the direct synthesis of unprotected guanidines.

The choice of reagent will depend on the nature of your substrate and the desired protecting group strategy.[8]

Q3: How can I confirm the successful formation of my guanidinylated product?

Several analytical techniques can be used to confirm the structure of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. Look for characteristic shifts of the protons and carbons associated with the newly formed guanidine group.

  • Mass Spectrometry (MS): Provides the molecular weight of your product, confirming the addition of the guanidinyl group.

  • Infrared (IR) Spectroscopy: The C=N stretch of the guanidine group typically appears in the region of 1650-1690 cm⁻¹.

References

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]

  • 1,3-DIMETHYLUREA. Ataman Kimya. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]

  • Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. AIDIC. [Link]

  • Reagents for Efficient Conversion of Amines to Protected Guanidines | Request PDF. ResearchGate. [Link]

  • US6072075A - Guanidinylation reagents.
  • Benzotriazole-1-carboxamidinium Tosylate: An Alternative Method for the Conversion of Amines to Guanidines. ResearchGate. [Link]

  • Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. CORE. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. NIH. [Link]

  • CN109956891B - Technical method for preparing 1, 1-dimethyl urea.
  • NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN. [Link]

  • 6 new ideas for successful purification of natural products, including Chinese Traditional Medicines. YouTube. [Link]

  • Reaction of 2-(2-Cyanoethyl)-1,1-dimethylhydrazine with Prop-2-ynyl Bromide, 1,3-Dibromopropyne, and Allyl Bromide. ResearchGate. [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ACS Publications. [Link]

  • Carbon Nanodisks Decorated with Guanidinylated Hyperbranched Polyethyleneimine Derivatives as Efficient Antibacterial Agents. PMC - NIH. [Link]

  • EVALUATION OF STRATEGIES FOR THE SYNTHESIS OF THE GUANIDINE HEMIAMINAL PORTION OF PALAU'AMINE. PMC - NIH. [Link]

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5Dimethyl N -nitro-1 H -pyrazole-1-carboxamidine. ResearchGate. [Link]

  • 1,3-Dimethylurea CAS N°: 96-31-1. echa.europa.eu. [Link]

  • N , N 'Di tert -butoxycarbonyl-1 H - benzotriazole-1-carboxamidine Derivatives Are Highly Reactive Guanidinylating Reagents | Request PDF. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: NMR Analysis of 3-(Carbamimidoyl)-1,1-dimethylurea Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Carbamimidoyl)-1,1-dimethylurea and related compounds. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Carbamimidoyl)-1,1-dimethylurea and related compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental observations and choices, ensuring robust and reliable analytical outcomes.

Introduction: The Challenge of Purity in Guanidinylation Reactions

3-(Carbamimidoyl)-1,1-dimethylurea is a molecule featuring both a urea and a guanidinium functional group. The synthesis of such structures, often involving the guanylation of a urea precursor, can be accompanied by several potential side reactions.[1] These can include incomplete reaction, hydrolysis, or the formation of isomers and other related impurities. Given that even minor impurities can have significant impacts on downstream applications, particularly in pharmaceutical development, rigorous analytical characterization is paramount.[2]

NMR spectroscopy is an indispensable tool for this purpose, offering detailed structural information and quantitative analysis without the need for chromophores, making it a quasi-universal detector.[2] This guide will help you navigate the complexities of interpreting NMR spectra from your reactions to confidently identify and manage any byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should anticipate in the synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea?

A: The most frequently observed byproducts are typically related to the starting materials and reaction conditions. You should primarily look for:

  • Unreacted Starting Material: The most common "byproduct" is often unreacted 1,1-dimethylurea.

  • Hydrolysis Products: The guanidinium group can be susceptible to hydrolysis under certain pH and temperature conditions, which could cleave the molecule.

  • Symmetrically Substituted Ureas: If your synthesis of 1,1-dimethylurea is not perfectly clean, you might have trace amounts of methylamine, which can lead to the formation of 1,3-dimethylurea during the reaction.

  • Reagent-Derived Impurities: The guanylating agent itself can lead to byproducts. For example, reactions using common amide coupling reagents like HATU for guanylation can sometimes be a source of impurities.[3]

Q2: My NMR spectrum shows very broad signals for the NH protons, and sometimes they don't integrate correctly. Is my experiment failing?

A: This is a very common and expected observation. The protons on nitrogen atoms (NH) are "labile" or "exchangeable," meaning they can rapidly exchange with other labile protons in the solution (like trace water) or undergo fast relaxation due to the quadrupolar nature of the nitrogen-14 nucleus. This leads to significant peak broadening. To confirm these are indeed NH protons, you can perform a simple D₂O exchange experiment.[4]

Q3: How can I definitively confirm the presence of the guanidinium carbon? ¹H NMR seems ambiguous.

A: While ¹H NMR is excellent for tracking the disappearance of starting materials and the appearance of the product's dimethyl signal, ¹³C NMR is the most powerful tool for confirming the formation of the guanidinium group. The sp²-hybridized carbon of the guanidinium group (C(N)₃) has a highly characteristic chemical shift, typically in the range of 155-165 ppm.[5][6] This signal is usually well-separated from the urea carbonyl carbon (C=O), which appears slightly further downfield.

Q4: Can I use NMR to quantify the level of a byproduct relative to my main product?

A: Absolutely. This is a core strength of NMR, known as quantitative NMR (qNMR). Unlike techniques like HPLC, where response factors for each compound must be determined, the signal intensity in ¹H NMR is directly proportional to the number of protons generating that signal. By integrating a distinct signal from your product and a distinct signal from a byproduct, you can determine their molar ratio. For accurate quantification, it is crucial to use an internal standard and ensure long relaxation delays (d1) during acquisition.[7]

Troubleshooting Guide: From Spectrum to Solution

This section addresses specific issues you may encounter in your NMR spectra in a practical question-and-answer format.

Scenario 1: Unexpected Signals in the Aliphatic Region (2.0 - 3.5 ppm)

Q: My ¹H NMR spectrum shows my expected product singlet for the N(CH₃)₂ group, but there's another sharp singlet nearby. What could it be?

A: An extra singlet in this region often points to a structurally similar dimethylated compound.

  • Plausible Cause 1: Unreacted 1,1-Dimethylurea. This is the most likely culprit. The N,N-dimethyl group of 1,1-dimethylurea typically appears as a sharp singlet.[8]

  • Plausible Cause 2: Solvent Impurities. Common laboratory solvents like acetone, dimethylformamide (DMF), or dimethylacetamide (DMA) can appear in this region and are common contaminants.[9]

Troubleshooting Protocol:

  • Reference Spectrum: Run a ¹H NMR spectrum of your 1,1-dimethylurea starting material in the same deuterated solvent. A direct comparison of the chemical shift will often provide a definitive answer.

  • Spiking Experiment: Add a small amount of pure 1,1-dimethylurea to your NMR sample. If the peak increases in intensity, you have confirmed its identity.

  • Check Solvent Purity: Consult a table of common NMR solvent impurities to see if the peak matches a known contaminant.[9] Using fresh, high-purity deuterated solvents is always recommended.

Scenario 2: Ambiguous or Disappearing Exchangeable Protons (4.0 - 9.0 ppm)

Q: I see broad, rolling humps in my spectrum where I expect the urea and guanidinium NH protons. How can I identify which signal belongs to which group and confirm they are not just baseline distortion?

A: This is characteristic of labile protons. The key is to confirm their identity and then use other techniques to assign them.

  • Causality: Protons attached to nitrogen can exchange with each other and with trace amounts of water or acid in the solvent. This chemical exchange happens on the NMR timescale, leading to averaged, broad signals. The rate of this exchange is highly sensitive to temperature, pH, and solvent.[10]

Troubleshooting Workflow:

Caption: Workflow for identifying labile NH protons.

  • D₂O Exchange: This is a definitive test. Add one or two drops of deuterium oxide (D₂O) to your NMR tube, shake vigorously for a minute, and re-acquire the spectrum. Labile NH protons will exchange with deuterium (ND) and their corresponding ¹H signals will disappear or significantly diminish.[4]

  • 2D NMR Spectroscopy: To assign the confirmed NH protons to either the urea or guanidinium moiety, a 2D experiment like an HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) is invaluable. These experiments show correlations between protons and the carbons they are attached to (HSQC) or are 2-3 bonds away from (HMBC), allowing you to piece together the molecular structure.

Scenario 3: Complex Spectra and Signal Overlap

Q: My reaction seems clean by TLC, but the ¹H NMR spectrum is very complex, with overlapping signals that I can't interpret.

A: Signal overlap can obscure the true composition of your sample. Changing the chemical environment or using a higher-dimensionality experiment can resolve this.

  • Causality: The chemical shift of a nucleus is highly sensitive to its electronic environment. Sometimes, different molecules or different parts of the same molecule can have coincidentally similar environments, causing their signals to overlap in a 1D spectrum.

Troubleshooting Protocol:

  • Change the Solvent: This is the simplest and often most effective first step. The aromatic rings in deuterated benzene (C₆D₆) create a different magnetic environment than a solvent like CDCl₃ or DMSO-d₆, which can shift proton signals relative to one another, potentially resolving the overlap.[4]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the spectral dispersion, spreading the peaks out and reducing overlap.

  • Utilize 2D COSY: A 2D COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). This can help you trace out the spin systems of your product and any byproducts, even if their signals are partially overlapped in the 1D spectrum.

Key Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons
  • Initial Spectrum: Prepare your sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops (approx. 50 µL) of D₂O to the tube.

  • Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer, allow it to equilibrate, and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the "before" and "after" spectra. Peaks corresponding to NH (and OH) protons will have disappeared or significantly decreased in intensity.

Protocol 2: Quantitative ¹H NMR (qNMR) for Byproduct Analysis
  • Prepare Sample: Accurately weigh a specific amount of your crude reaction mixture. Accurately weigh and add a known amount of an internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have a simple spectrum with at least one peak that does not overlap with any signals from your reaction mixture.

  • Dissolve: Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Set Acquisition Parameters:

    • Set the number of scans (ns) to a value that provides a good signal-to-noise ratio (e.g., 16, 32, or 64).

    • Crucially, set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of any proton being quantified. A value of 30-60 seconds is often a safe starting point for small molecules.

  • Acquire and Process: Run the experiment. Carefully phase and baseline correct the resulting spectrum.

  • Integrate and Calculate: Integrate the well-resolved peak of the internal standard and a well-resolved peak of your product and byproduct. Calculate the molar ratio using the formula:

    Amount (analyte) = [Area (analyte) / #H (analyte)] * [#H (std) / Area (std)] * [MW (analyte) / MW (std)] * [Mass (std) / Mass (sample)]

Data Interpretation Aids

Potential Reaction Pathways and Byproducts

G cluster_0 Starting Materials cluster_1 Reaction Products DMU 1,1-Dimethylurea Product 3-(Carbamimidoyl)- 1,1-dimethylurea DMU->Product Main Reaction Byproduct2 Symmetrical Urea (e.g., 1,3-Dimethylurea) DMU->Byproduct2 Side Reaction with MeNH₂ impurity GA Guanylating Agent GA->Product Byproduct1 Hydrolysis Product (e.g., back to DMU) Product->Byproduct1 Hydrolysis (H₂O, Δ)

Caption: Common reaction pathways leading to product and byproducts.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges
Functional Group / CompoundNucleusExpected δ (ppm)Notes
Product: -N(CH₃)₂ ¹H2.8 - 3.2Sharp singlet, integrates to 6H.
¹³C36 - 42
Product: Urea -NH- ¹H5.0 - 8.0Broad, exchangeable with D₂O. Position is highly solvent-dependent.
Product: Guanidinium -NH₂/NH ¹H6.5 - 9.0Very broad, exchangeable with D₂O. Often multiple overlapping signals.
Product: Urea C=O ¹³C160 - 170
Product: Guanidinium C=N ¹³C155 - 165Definitive signal for product formation.[5]
Byproduct: 1,1-Dimethylurea ¹H~2.7 - 2.9Sharp singlet for N(CH₃)₂.[8]
Byproduct: 1,3-Dimethylurea ¹H~2.6 (d), ~5.7 (q)In DMSO-d₆, methyl is a doublet coupled to NH proton (quartet).[11]

Note: Chemical shifts are approximate and can vary significantly based on solvent, concentration, and pH.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • SpectraBase. (n.d.). N,N-Dimethylurea. Wiley-VCH. Retrieved January 24, 2026, from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) for Urea. HMDB. Retrieved January 24, 2026, from [Link]

  • Wan, Y., et al. (2004). Unusually Large ¹³C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. The Journal of Organic Chemistry, 69(24), 8234–8239. [Link]

  • Google Patents. (2019). CN109956891B - Technical method for preparing 1, 1-dimethyl urea.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved January 24, 2026, from [Link]

  • Katritzky, A. R., et al. (2004).
  • Akkilic, N., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(15), 9546–9558. [Link]

  • Peng, C. (2012). for Reaction Monitoring by NMR. Mestrelab Research SL. [Link]

  • ResolveMass Laboratories Inc. (2024). Identification and profiling of impurities in Pharmaceuticals. Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (2010). ¹H and ¹³C NMR chemical shift assignments of agmatine analogues. Molecular Physics, 108(14), 1845-1854. [Link]

  • Friebolin, H. (1991). The Influence of Dynamic Effects on NMR Spectra. In Basic One- and Two-Dimensional NMR Spectroscopy. VCH.
  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved January 24, 2026, from [Link]

  • Yamazaki, T., et al. (2017). A ¹³C-detected ¹⁵N double-quantum NMR experiment to probe arginine side-chain guanidinium ¹⁵Nη chemical shifts. Journal of Biomolecular NMR, 69(3), 135-143. [Link]

  • Foley, D. A. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 36(10). [Link]

  • Maryanoff, C. A., & Stanzione, R. C. (1986). Synthesis of Guanidines. In Comprehensive Organic Synthesis (Vol. 6, pp. 355-387). Pergamon Press.
  • Wikipedia. (n.d.). Guanidine. Retrieved January 24, 2026, from [Link]

  • Rúveda, E. A., & Furlán, R. L. E. (2012). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 50(S1), S2-S12. [Link]

  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Stability of Guanidine-Based Compounds

A Note on "3-(Carbamimidoyl)-1,1-dimethylurea" Initial searches for the compound "3-(Carbamimidoyl)-1,1-dimethylurea" did not yield sufficient public data to create a specific technical guide. To provide a valuable and s...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on "3-(Carbamimidoyl)-1,1-dimethylurea"

Initial searches for the compound "3-(Carbamimidoyl)-1,1-dimethylurea" did not yield sufficient public data to create a specific technical guide. To provide a valuable and scientifically accurate resource on the principles of handling guanidinium-containing molecules, this guide will use Guanidine Hydrochloride (GdnHCl) as a representative compound. The principles, troubleshooting steps, and experimental protocols discussed here are broadly applicable to other simple guanidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Guanidine Hydrochloride in common laboratory solvents?

Guanidine hydrochloride is a salt and is generally stable as a solid when stored in a dry place.[1][2][3] However, its stability in solution depends heavily on the solvent, pH, and temperature.

  • Aqueous Solutions: GdnHCl is highly soluble in water, with a solubility of up to approximately 6 M at room temperature and 8 M with gentle heating to 35°C.[4] In aqueous solutions, especially under neutral to alkaline conditions, the guanidinium ion is susceptible to slow hydrolysis, which can affect long-term experiments.

  • Organic Solvents: It has appreciable solubility in polar protic solvents like ethanol but is less soluble in non-polar organic solvents.[5][6] Solutions in aprotic polar solvents like DMSO are also possible.[5] Long-term stability in these solvents is generally better than in water, provided the solvent is anhydrous.

Q2: What is the primary degradation pathway for Guanidine Hydrochloride in solution?

The primary degradation pathway for the guanidinium ion in aqueous solution is hydrolysis to urea and ammonia .[7] This reaction is catalyzed by hydroxide ions (OH⁻) and therefore becomes more significant at higher pH values.

The reaction rate typically reaches a plateau at alkali concentrations greater than 1 M.[8] For most biochemical applications (pH 7-8.5), this degradation is slow but can become a confounding factor in experiments that run for extended periods or involve elevated temperatures.

Q3: How does pH affect the stability of Guanidine Hydrochloride solutions?

The guanidinium ion is the protonated form of guanidine, a very strong base with a pKa of 13.6.[9]

  • Acidic to Neutral pH (pH < 9): The guanidinium cation is the overwhelmingly predominant species. It is relatively stable against hydrolysis at acidic and neutral pH.

  • Alkaline pH (pH > 10): As the pH increases, the concentration of the deprotonated, neutral guanidine base increases. This free base is the reactive species that undergoes hydrolysis.[7][8] Therefore, the rate of degradation to urea significantly increases in alkaline conditions.

Q4: What are the recommended storage conditions for GdnHCl stock solutions?
  • Solid Form: Store solid GdnHCl in a tightly sealed container in a dry place to protect it from moisture, as it is hygroscopic.[1][3]

  • Aqueous Solutions: For short-term use, 6 M aqueous solutions are stable at room temperature for extended periods when properly sealed.[10] For long-term storage, sterile filtration and storage at 4°C are recommended to prevent microbial growth and slow down hydrolysis. Avoid repeated freeze-thaw cycles.

  • Organic Solutions: Solutions in anhydrous organic solvents should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, which could initiate hydrolysis.

Troubleshooting Guide

Issue 1: My concentrated GdnHCl solution (e.g., 8 M) has turned cloudy or precipitated after cooling to room temperature.
  • Causality: The solubility of GdnHCl in water is temperature-dependent. An 8 M solution can only be prepared by heating to approximately 35-40°C.[4][11] Upon cooling, the solution becomes supersaturated, and the salt precipitates out. The maximum solubility at room temperature is around 6 M.[4][11]

  • Solution:

    • Gently warm the solution to 37°C and mix until the precipitate redissolves completely before use.[10]

    • For experiments conducted at room temperature, it is advisable to work with a 6 M stock solution to avoid precipitation issues.[11]

    • If a higher concentration is required for the experimental protocol (e.g., protein denaturation), ensure the final mixture is maintained at a temperature where the GdnHCl remains soluble.

Issue 2: I observe unexpected peaks in my HPLC/LC-MS analysis after incubating my compound with GdnHCl.
  • Causality: This could be due to several factors:

    • Hydrolysis: The most likely culprit is the formation of urea from the hydrolysis of guanidine, especially if the solution was buffered at a neutral or alkaline pH or incubated for a long time.

    • Reaction with Analyte: Although primarily used as a denaturant, the guanidinium group can, under specific conditions, react with certain functional groups on your molecule of interest.

    • Contaminants: The GdnHCl reagent itself might contain impurities. Always use a high-purity grade (e.g., "Protein Grade," "BioUltra") for sensitive applications.[12]

  • Solution:

    • Run a Control: Analyze a blank solution of your buffer and GdnHCl that has been subjected to the same experimental conditions (time, temperature). This will help identify peaks corresponding to GdnHCl degradation products.

    • Confirm Identity: If possible, use a urea standard to confirm if the unexpected peak corresponds to urea.

    • Minimize Incubation Time: Prepare GdnHCl-containing solutions fresh and minimize the incubation time at elevated temperatures or pH to reduce degradation.

    • Check Reagent Purity: Consult the Certificate of Analysis for your GdnHCl lot to check for known impurities.

Issue 3: My experimental results (e.g., enzyme activity, binding assay) are inconsistent when using GdnHCl.
  • Causality: Inconsistency can arise from both the physical and chemical properties of GdnHCl.

    • Incomplete Dissolution: If you are preparing fresh solutions from solid GdnHCl and it has not fully dissolved, the actual concentration will be lower than intended.

    • Degradation Over Time: If you are using an old stock solution, a significant amount of the guanidinium may have hydrolyzed to urea. Urea is also a denaturant, but its properties and potency are different from GdnHCl, leading to variability.[13][14]

    • pH Shifts: The pH of a concentrated, unbuffered GdnHCl solution can be slightly acidic. Diluting this into a weakly buffered experimental solution can alter the final pH, affecting your system.

  • Solution:

    • Ensure Complete Dissolution: When preparing stock solutions, especially concentrated ones, use a magnetic stirrer and gentle warming if necessary to ensure all solids are dissolved before final volume adjustment.[4]

    • Use Fresh Solutions: For the most reproducible results, prepare GdnHCl solutions fresh from a high-purity solid on the day of the experiment.[5][15]

    • Verify pH: After adding GdnHCl to your buffer system, always verify the final pH of the solution and adjust if necessary.

    • Proper Storage: Store stock solutions as recommended (see FAQ 4) to minimize degradation between experiments.

Data Summary & Visualizations

Table 1: Solubility and Properties of Guanidine Hydrochloride
PropertyValueSolvent / ConditionsReference(s)
Molecular Weight 95.53 g/mol N/A[12]
pKa 13.6Water[9]
Melting Point 178-185 °CN/A[12]
Solubility (Water) ~215 g/100 mL (~6 M)20-25 °C (Room Temp)[11][12]
Solubility (Water) > 76 g/100 mL (> 8 M)Requires heating to ~35°C[4]
Solubility (Ethanol) ≥ 19.2 mg/mLNot Specified[5]
Solubility (DMSO) ≥ 27.2 mg/mLNot Specified[5]
Appearance White crystalline solid, hygroscopicSolid[1][12]
Diagram 1: Chemical Degradation Pathway of Guanidinium

This diagram illustrates the primary hydrolytic degradation pathway for the guanidinium ion in an aqueous, alkaline environment.

cluster_main Alkaline Hydrolysis Guanidinium Guanidinium Ion C(NH2)3+ Intermediate Tetrahedral Intermediate Guanidinium->Intermediate + OH- H2O H2O OH OH- (catalyst) Urea Urea (NH2)2CO Intermediate->Urea - NH3 Ammonia Ammonia NH3

Caption: Alkaline hydrolysis of the guanidinium ion to urea.

Experimental Protocol: Stability Assessment by HPLC-UV

This protocol provides a framework for quantitatively assessing the stability of GdnHCl in a specific buffered solution over time.

Objective: To quantify the degradation of Guanidine Hydrochloride into its primary hydrolysate, urea, under defined conditions (e.g., pH 8.5, 40°C).
Materials:
  • Guanidine Hydrochloride (≥99.5% purity)

  • Urea (analytical standard)

  • Buffer components (e.g., TRIS, HEPES)

  • HPLC system with a UV detector

  • Cation-exchange HPLC column (e.g., Dionex IonPac CS14 or similar)[16]

  • Mobile phase: 3.75 mM Methanesulfonic acid (MSA)[16]

  • High-purity water

Workflow Diagram

prep 1. Solution Preparation - Prepare GdnHCl in buffer - Prepare Urea standards incubate 2. Incubation - Aliquot GdnHCl solution - Store at defined temp (e.g., 40°C) prep->incubate sample 3. Sampling - Withdraw aliquots at time points (t=0, 24h, 48h, 72h, etc.) - Quench/dilute immediately incubate->sample hplc 4. HPLC Analysis - Inject standards & samples - Monitor at 195 nm sample->hplc data 5. Data Analysis - Quantify GdnHCl & Urea conc. - Plot concentration vs. time hplc->data

Caption: Workflow for a typical GdnHCl stability study.

Step-by-Step Procedure:
  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of Urea in high-purity water.

    • From the stock, create a series of calibration standards ranging from 0.25 µg/mL to 10 µg/mL.

  • Preparation of Test Solution:

    • Prepare the desired buffer (e.g., 50 mM TRIS, pH 8.5).

    • Dissolve GdnHCl in the buffer to a final concentration of 1 M. Ensure it is fully dissolved. This is your Test Solution .

  • Stability Study Initiation (t=0):

    • Immediately after preparation, take an aliquot of the Test Solution.

    • Dilute it with the mobile phase to fall within the linear range of your HPLC calibration curve. This is your t=0 sample .

    • Place the remaining Test Solution in a tightly sealed container in a temperature-controlled incubator (e.g., 40°C).

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 6, 12, 24, 48, 72 hours), withdraw an aliquot from the Test Solution.

    • Dilute each aliquot immediately as done for the t=0 sample. Store diluted samples at 4°C until analysis.

  • HPLC Analysis:

    • Set up the HPLC system. A simple and sensitive method uses a cation-exchange column with a UV detector set to 195 nm.[16]

    • Column: Dionex CS14 cation-exchange (4 x 250 mm) or equivalent.

    • Mobile Phase: 3.75 mM Methanesulfonic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.[16]

    • First, inject the urea standards to generate a calibration curve (Peak Area vs. Concentration).

    • Next, inject the time-point samples (t=0, t=6h, etc.).

  • Data Analysis:

    • Identify and integrate the peaks for GdnHCl and urea in your chromatograms.

    • Using the calibration curve, calculate the concentration of urea formed at each time point.

    • Plot the percentage of remaining GdnHCl and the percentage of formed urea against time to determine the degradation rate.

References

  • Ghosh, D., et al. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. ACS Omega. [Link]

  • Chemical stability test of proteins with Guanidinium HCl? ResearchGate Discussion. (2022). [Link]

  • Protein Stabilization by Urea and Guanidine Hydrochloride. ResearchGate Collection. [Link]

  • GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. (2024). [Link]

  • Safety Data Sheet: Guanidine hydrochloride. Carl ROTH. [Link]

  • Guanidinium chloride. Wikipedia. [Link]

  • Sen, P., et al. (2001). Guanidine hydrochloride denaturation of human serum albumin originates by local unfolding of some stable loops in domain III. European Journal of Biochemistry. [Link]

  • Determination and Analysis of Urea and Guanidine Hydrochloride Denaturation Curves. ResearchGate Publication. [Link]

  • Qiu, J., et al. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A. [Link]

  • Eloot, S., et al. (2005). Kinetic behavior of urea is different from that of other water-soluble compounds: the case of the guanidino compounds. Kidney International. [Link]

  • Guanidine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • How can I prepare guanidine hydrochloride 8M? ResearchGate Discussion. (2018). [Link]

  • Guanidine Hydrochloride SDS. BioSpectra, Inc. (2025). [Link]

  • Method for quantitative determination of guanidine derivatives.
  • Kinetics and Mechanism of the Alkaline Hydrolysis of Guanidine... ElectronicsAndBooks.com. [Link]

  • Guanidine - Solubility of Things. [Link]

  • Butler, A. R., & Hussain, I. (1970). Kinetics and mechanism of the alkaline hydrolysis of guanidine... Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Optimization

preventing self-condensation of 3-(Carbamimidoyl)-1,1-dimethylurea

Welcome to the Technical Support Center for 3-(Carbamimidoyl)-1,1-dimethylurea. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges during its experim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-(Carbamimidoyl)-1,1-dimethylurea. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges during its experimental use. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of this compound in your research.

Understanding the Challenge: Self-Condensation of 3-(Carbamimidoyl)-1,1-dimethylurea

FAQ 1: What is self-condensation, and why is it a concern for 3-(Carbamimidoyl)-1,1-dimethylurea?

Self-condensation is a reaction where two or more molecules of the same compound react to form a larger molecule, often with the elimination of a smaller molecule like water or ammonia. For 3-(Carbamimidoyl)-1,1-dimethylurea, this is a significant concern due to the presence of two reactive functional groups: a highly basic and nucleophilic guanidinium group and an electrophilic urea carbonyl group.

The primary risk is the formation of dimers or higher-order oligomers, which can:

  • Reduce the purity and effective concentration of the active compound.

  • Introduce unforeseen biological or chemical activities from the byproducts.

  • Complicate data interpretation and compromise experimental reproducibility.

The reaction is primarily driven by the nucleophilicity of the guanidine nitrogen atoms and the electrophilicity of the urea's carbonyl carbon.

FAQ 2: What is the likely mechanism of self-condensation for this molecule?

While the precise mechanism is subject to reaction conditions, a plausible pathway involves the guanidinium group of one molecule acting as a nucleophile and attacking the carbonyl carbon of the urea group on a second molecule. This can be catalyzed by heat, acidic, or basic conditions.

Proposed Self-Condensation Mechanism:

A likely pathway involves the nucleophilic attack of a deprotonated nitrogen from the guanidine group of one molecule onto the electrophilic carbonyl carbon of the urea in a second molecule. This process can be facilitated under basic conditions, which increase the population of the more nucleophilic unprotonated guanidine, or under thermal stress.

Self_Condensation_Mechanism cluster_0 Molecule 1 (Nucleophile) cluster_1 Molecule 2 (Electrophile) cluster_2 Conditions cluster_3 Intermediate cluster_4 Product M1 3-(Carbamimidoyl)- 1,1-dimethylurea Intermediate Tetrahedral Intermediate M1->Intermediate Nucleophilic Attack on Carbonyl M2 3-(Carbamimidoyl)- 1,1-dimethylurea M2->Intermediate Conditions Heat (Δ) or Base (B:) Conditions->M1 Deprotonation (if base) Product Dimer Product Intermediate->Product Collapse & Elimination Elimination - H₂O or NH₃

Caption: Proposed mechanism for self-condensation.

Troubleshooting and Prevention Strategies

This section provides a structured approach to minimizing and identifying self-condensation.

FAQ 3: I suspect self-condensation is occurring in my experiment. What are the first steps to troubleshoot this?

If you observe unexpected precipitates, changes in sample color, or inconsistent analytical results (e.g., new peaks in HPLC, unexpected masses in MS), follow this troubleshooting workflow:

Troubleshooting_Workflow Start Suspicion of Self-Condensation Check_Storage 1. Verify Storage Conditions (Temp, Humidity, Light) Start->Check_Storage Check_Solution 2. Assess Solution Parameters (pH, Solvent, Concentration) Check_Storage->Check_Solution Analyze_Sample 3. Analytical Confirmation (HPLC, LC-MS, NMR) Check_Solution->Analyze_Sample Implement_Prevention 4. Implement Preventative Measures Analyze_Sample->Implement_Prevention Condensation Confirmed End Problem Resolved Analyze_Sample->End No Condensation Detected Implement_Prevention->End

Caption: Troubleshooting workflow for suspected self-condensation.

FAQ 4: How can I proactively prevent self-condensation during my experiments?

Prevention is key. The stability of 3-(Carbamimidoyl)-1,1-dimethylurea is highly dependent on experimental conditions. Control of temperature, pH, and concentration are the most critical factors.

Control of Experimental Parameters
ParameterRecommended Range/ConditionRationale
Temperature < 25°C (ideally 4°C for storage)Thermal energy can overcome the activation energy for condensation. Ureas can decompose at elevated temperatures to form reactive isocyanates, which can lead to side reactions.[1][2]
pH 5.0 - 6.5Avoids strongly acidic or basic conditions. Acidic conditions can catalyze condensation of ureas, while basic conditions increase the nucleophilicity of the guanidine group.[3][4]
Concentration As low as experimentally feasibleSelf-condensation is a bimolecular reaction; therefore, its rate is proportional to the square of the concentration. Lower concentrations reduce the probability of intermolecular collisions.
Solvent Aprotic, non-nucleophilic solventsProtic solvents can participate in hydrogen bonding and may facilitate proton transfer, while nucleophilic solvents could potentially react with the compound.
Experimental Protocol: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of 3-(Carbamimidoyl)-1,1-dimethylurea with minimized risk of self-condensation.

Materials:

  • 3-(Carbamimidoyl)-1,1-dimethylurea (solid)

  • Anhydrous, aprotic solvent (e.g., DMSO, DMF)

  • Buffered aqueous solution (e.g., MES buffer, pH 6.0)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Pre-cool all solutions and equipment: Place the solvent, buffer, and tubes on ice or at 4°C.

  • Weigh the compound: Tare a pre-chilled microcentrifuge tube and weigh the desired amount of 3-(Carbamimidoyl)-1,1-dimethylurea quickly to avoid moisture absorption.

  • Initial Dissolution: Add a small volume of anhydrous, aprotic solvent (e.g., DMSO) to dissolve the compound completely.

  • Buffered Dilution: Immediately dilute the dissolved compound to the final desired concentration using the pre-chilled buffer (pH 5.0-6.5).

  • Aliquot and Store: Aliquot the final solution into single-use volumes in pre-chilled, tightly sealed tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Analytical Detection of Self-Condensation Products

FAQ 5: How can I analytically confirm the presence of self-condensation byproducts?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most effective method. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly valuable for structural elucidation of any isolated byproducts.

Protocol: HPLC-MS Method for Detection of Condensation Products

Objective: To separate and identify 3-(Carbamimidoyl)-1,1-dimethylurea from its potential higher molecular weight condensation products.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector and coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution Program:

Time (min)% Mobile Phase B
05
2095
2595
265
305

Detection:

  • UV-Vis: Monitor at 210 nm.

  • MS (Positive Ion Mode): Scan for the expected m/z of the monomer and potential dimer (Expected Dimer m/z = 2 * Monomer m/z - mass of eliminated molecule).

Expected Results:

  • Pure Sample: A single major peak corresponding to the retention time of the monomer.

  • Sample with Condensation: One or more additional peaks, typically eluting later than the monomer, with corresponding masses in the MS data that are consistent with dimer or oligomer formation.

FAQ 6: What do I do if I confirm the presence of condensation products?

If condensation is confirmed, it is highly recommended to discard the affected stock solution and prepare a fresh batch following the preventative protocols outlined above. For ongoing experiments, consider the impact of the impurities on your results and whether the data can be reliably interpreted.

References

  • Urea - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Ding, Z., Ding, Z., Ma, T., & Zhang, H. (2020). Condensation reaction and crystallization of urea-formaldehyde resin during the curing process. BioResources, 15(2), 2924-2936.
  • Li, T., Cao, M., Liang, J., Xie, X., & Du, G. (2017). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. Polymers, 9(6), 203.
  • Davis, T. L. (1970). The Synthesis of Guanidine from Urea. Part 3.
  • Bhattacharyya, J., & Das, K. P. (1998). Protein stabilization by urea and guanidine hydrochloride. FEBS letters, 424(1-2), 1-4.
  • Umar, Y., & Buthelezi, S. P. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission.
  • Chemistry For Everyone. (2023, July 20). How Does Urea Decompose? [Video]. YouTube. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Guanylurea on Primesep 100 Column. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Guanidinylation Reactions

Welcome to the technical support center for guanidinylation reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who incorporate the unique guanidinium moiety into the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for guanidinylation reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who incorporate the unique guanidinium moiety into their molecules. The guanidine group is a powerful pharmacophore, but its high basicity (pKa ≈ 13.5) presents significant synthetic challenges.[1][2] This resource provides in-depth, field-proven insights to help you navigate these challenges, from reaction setup to product purification.

Frequently Asked Questions: Core Principles of Basicity in Guanidinylation

This section addresses the fundamental chemical principles that govern the challenges associated with guanidinylation.

Q1: Why is the guanidine group so basic?

Answer: The exceptional basicity of the guanidine functional group stems from the remarkable resonance stabilization of its conjugate acid, the guanidinium cation. When the guanidine nitrogen is protonated, the positive charge is delocalized across all three nitrogen atoms through three equivalent resonance structures. This delocalization distributes the charge, making the cation exceptionally stable and, consequently, the parent guanidine a very strong base eager to accept a proton.

Q2: How does the high basicity of my product complicate the reaction and workup?

Answer: The strongly basic nature of the guanidine product can introduce several complications:

  • Side Reactions: The newly formed guanidine can act as a base in the reaction mixture, potentially deprotonating other acidic functional groups on your starting material or product. This can lead to undesired side reactions, epimerization at stereocenters, or degradation of sensitive moieties.

  • Reagent Inactivation: If the guanidinylating reagent is sensitive to strong bases, the product itself could contribute to its decomposition.

  • Purification Challenges: This is one of the most common issues. The polar and highly basic nature of guanidines makes them notoriously difficult to purify using standard silica gel chromatography. They often streak, show poor solubility in typical non-polar eluents, and can remain adsorbed to the acidic silica.

  • Protonation State: In the presence of even weakly acidic protons (including from the guanidinylating reagent's leaving group), the product will exist as a guanidinium salt. This affects its solubility, reactivity in subsequent steps, and analytical characterization.

Q3: My reaction is not working. Is it a problem with the amine's basicity or the reagent's reactivity?

Answer: It could be either, and they are often related. For a successful reaction, the amine starting material must be sufficiently nucleophilic to attack the electrophilic guanidinylating reagent.

  • Amine Basicity/Nucleophilicity: Weakly basic (and thus weakly nucleophilic) amines, such as anilines or those with adjacent electron-withdrawing groups, may react very slowly or not at all with standard guanidinylating reagents.[3]

  • Reagent Reactivity (Electrophilicity): The electrophilicity of the central carbon in the guanidinylating reagent is key. Reagents are "activated" by attaching good leaving groups. A more reactive reagent has a more electron-deficient central carbon and a better leaving group.

The general principle is to match the reactivity of the reagent to the nucleophilicity of the amine. Using a highly reactive reagent for a simple primary amine might be overkill and lead to side reactions, while a hindered or electronically deactivated amine will require a more potent reagent.[3]

Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific problems you might encounter during your experiments.

Problem 1: Low or no conversion of my starting amine.
Potential Cause Explanation & Troubleshooting Steps
Insufficient Reagent Reactivity The guanidinylating reagent is not electrophilic enough to react with your amine, especially if the amine is sterically hindered or electronically deactivated (e.g., anilines). Solution: Switch to a more powerful reagent. Reagents with sulfonyl leaving groups, like N,N'-Di-Boc-N''-triflylguanidine , are exceptionally reactive and can guanidinylate even unreactive aromatic amines.[3][4]
Poor Nucleophilicity of Amine The lone pair of the amine is not available for attack due to resonance or inductive effects.
Inappropriate Base or Solvent The reaction may require a non-nucleophilic base to facilitate the reaction without competing. The solvent choice can also impact reactivity. Solution: If the reagent's leaving group is acidic, a stoichiometric amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often required.[5][6] Aprotic solvents like THF, DCM, or DMF are typically preferred.[6]
Problem 2: The reaction is messy, with multiple unidentified side products.
Potential Cause Explanation & Troubleshooting Steps
Basicity-Induced Degradation The strongly basic product or the added base (if in excess) is causing degradation of sensitive functional groups in your substrate.
Lack of Protecting Groups The most effective strategy to manage basicity is to prevent it from being an issue until the final step. Solution: Use a guanidinylating reagent that installs a protected guanidine . Boc and Cbz are the most common protecting groups.[3][7] These groups reduce the basicity of the guanidine nitrogens by orders of magnitude, rendering the intermediate neutral and far easier to handle and purify. The protecting groups can then be removed in a final step (e.g., with acid for Boc, or hydrogenation for Cbz).[7]
Side Reaction with Reagent Some coupling reagents used in peptide synthesis (e.g., HBTU, TBTU) can cause unwanted guanidinylation of the N-terminus as a side reaction.[8] Solution: If this is observed during peptide synthesis, switch to a coupling reagent that does not have a guanidinium-type structure, such as PyAOP or DEPBT.[8]
Problem 3: I can't purify my final product.
Potential Cause Explanation & Troubleshooting Steps
Strong Adsorption to Silica Gel The highly basic guanidine group interacts strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding or significant tailing.
Solubility Issues The free guanidine may be a polar, amorphous solid or oil, while its salt form may be a crystalline solid with very different solubility properties.
Purification as a Salt Solution 1: Convert the guanidine to a salt (e.g., with HCl or TFA) before purification. The guanidinium salt is less basic and may chromatograph more effectively. Sometimes, the salt can be crystallized directly from the reaction mixture.
Alternative Chromatography Solution 2: Avoid silica gel. Consider using a different stationary phase like neutral or basic alumina, or reverse-phase chromatography (C18) if the molecule has sufficient hydrophobic character. The mobile phase for reverse-phase often includes TFA, which ensures the guanidine is protonated.
Purify, Then Deprotect Solution 3 (Recommended): The most robust method is to use a protected guanidinylating reagent. The protected intermediate is typically a neutral, less polar compound that behaves well on silica gel. After purification, a final deprotection step yields the clean, final product.[7][9]
Data & Reagent Selection Guide

Choosing the right reagent is critical for success. This table compares common guanidinylating reagents, ordered by general reactivity.

Reagent NameStructureTypical ConditionsProsCons
S-Methylisothiourea CH₃-S-C(=NH)-NH₂Often used as a salt (e.g., sulfate). Requires a base.Inexpensive, simple structure.Reaction produces methyl mercaptan, a volatile and toxic gas with a foul odor.[10]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Boc-NH-C(=N-Boc)-PyrazoleAmine, DIPEA, DMF/THF, RT.[5]Mild, commercially available, good for primary and secondary amines. Pyrazole is a relatively neutral leaving group.May not be reactive enough for hindered or electron-deficient amines.
N,N'-Di-Boc-thiourea / Activator Boc-NH-C(=S)-NH-BocRequires an activator (e.g., HgCl₂, Mukaiyama's reagent, or TCT) and a base (e.g., NMM).[6][11]Avoids pre-making a sensitive reagent. TCT is an inexpensive and metal-free activator.[6]Classical methods use toxic heavy metals like mercury. The reaction involves multiple components.
N,N'-Di-Boc-N''-triflylguanidine Boc-NH-C(=N-Boc)-NTfAmine, Et₃N, DCM, -78°C to RT.[4]Extremely reactive; considered one of the most powerful guanidinylating agents.[3] Guanidinylates unreactive anilines and hindered amines.[3]Can be moisture-sensitive. Its high reactivity may not be suitable for substrates with multiple nucleophilic sites.
Visualized Workflows and Mechanisms
General Guanidinylation Mechanism

This diagram illustrates the fundamental addition-elimination pathway for the reaction of an amine with an activated guanidinylating reagent.

Caption: Addition-elimination mechanism of guanidinylation.

Troubleshooting Decision Workflow

Use this flowchart to diagnose and solve common issues in your guanidinylation reactions.

G start_node start_node decision_node decision_node process_node process_node end_node_good end_node_good end_node_bad end_node_bad start Start Guanidinylation Reaction check_tlc Reaction Complete (TLC/LCMS)? start->check_tlc sm_consumed Starting Amine Consumed? check_tlc->sm_consumed No side_products Major Side Products? check_tlc->side_products Yes reactivity_issue Reactivity Issue sm_consumed->reactivity_issue No increase_temp Increase Temperature or Reaction Time sm_consumed->increase_temp Yes, but slow purify Proceed to Workup/Purification purify_issue Difficulty Purifying? purify->purify_issue success Success! purify_issue->success No purification_fail Purification Issue purify_issue->purification_fail Yes change_reagent Use More Reactive Reagent (e.g., Triflylguanidine) increase_temp->change_reagent Still slow side_products->purify No degradation_issue Degradation/ Side Reaction Issue side_products->degradation_issue Yes use_pg Use Protected Reagent (e.g., Di-Boc) degradation_issue->use_pg check_base Reduce Base Equivalents or Use Milder Base degradation_issue->check_base alt_chrom Use Alternative Chromatography (Alumina, C18) purification_fail->alt_chrom purify_salt Purify as a Salt (HCl, TFA) purification_fail->purify_salt

Caption: Decision tree for troubleshooting guanidinylation reactions.

Key Experimental Protocols
Protocol 1: Mild Guanidinylation of a Primary Amine

Adapted from literature procedures for N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[5]

This protocol is suitable for standard, unhindered primary or secondary amines where managing basicity with protecting groups is desired from the outset.

Materials:

  • Primary amine (1.0 eq)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the primary amine (1.0 eq) in anhydrous DMF.

  • Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude N,N'-di-Boc-protected guanidine can typically be purified by standard silica gel column chromatography.

Protocol 2: Guanidinylation of an Unreactive Amine

Adapted from the synthesis and use of N,N'-Di-Boc-N''-triflylguanidine.[3][4]

This protocol is designed for challenging substrates, such as electron-deficient anilines or sterically hindered amines.

Materials:

  • Unreactive amine (e.g., 4-nitroaniline) (1.0 eq)

  • N,N'-Di-Boc-N''-triflylguanidine (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 2M NaHSO₄ solution, Brine

Procedure:

  • Setup: In an oven-dried, two-necked flask under an inert atmosphere, dissolve the unreactive amine (1.0 eq) and N,N'-Di-Boc-N''-triflylguanidine (1.05 eq) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Slowly add triethylamine (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor consumption of the starting amine by TLC or LC-MS.

  • Workup: Quench the reaction by adding 2M aqueous NaHSO₄ solution. Separate the layers and extract the aqueous phase with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Buchanan, J. C., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]

  • Goodman, M., et al. (2000). Guanidinylation reagents.
  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Freund, P., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122). [Link]

  • Buchanan, J. C., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]

  • Porcheddu, A., et al. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett. [Link]

  • Lipton, M. A. (2000). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Dissertation. [Link]

  • Leito, I., et al. (2008). Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile. ResearchGate. [Link]

  • N/A
  • Baker, T. J., et al. (2002). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

  • N/A
  • INEOS. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A

Sources

Optimization

Technical Support Center: Purification Strategies for the Removal of Unreacted 3-(Carbamimidoyl)-1,1-dimethylurea

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking effective methods for the removal of unreacted 3-(Carbamimidoyl)-1,1-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking effective methods for the removal of unreacted 3-(Carbamimidoyl)-1,1-dimethylurea from their reaction mixtures. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 3-(Carbamimidoyl)-1,1-dimethylurea?

A1: While experimental data for 3-(Carbamimidoyl)-1,1-dimethylurea is not extensively reported, we can infer its properties based on its structure, which combines a urea and a guanidine functional group. The guanidine group is one of the strongest organic bases, with a pKa of its conjugate acid around 13.6.[1] Therefore, 3-(Carbamimidoyl)-1,1-dimethylurea is expected to be a strong base. The presence of multiple nitrogen and oxygen atoms suggests it is a polar molecule, likely exhibiting high solubility in polar solvents such as water and alcohols, and low solubility in non-polar organic solvents.[2] For a related compound, 1,3-dimethylurea, the measured log KOW is -0.783, indicating its hydrophilic nature.[3]

Q2: My reaction is complete, but I'm struggling to separate my product from the unreacted 3-(Carbamimidoyl)-1,1-dimethylurea. What are the primary recommended purification techniques?

A2: The most common and effective techniques for separating polar compounds like 3-(Carbamimidoyl)-1,1-dimethylurea from a reaction mixture are:

  • Recrystallization: Ideal if your product has significantly different solubility characteristics than the urea derivative in a particular solvent or solvent system.

  • Liquid-Liquid Extraction: Particularly useful for exploiting the basicity of the guanidine group to move it between aqueous and organic phases.

  • Chromatography: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography are well-suited for separating highly polar and charged molecules.

Q3: I am observing an oily precipitate instead of crystals during recrystallization. What could be the cause and how can I fix it?

A3: "Oiling out" during recrystallization typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solute's solubility in the solvent is too high even at low temperatures.[4] To address this, you can try using a solvent with a lower boiling point or employing a mixed-solvent system where your compound is less soluble.

Troubleshooting Guide: Purification Methodologies

This section provides detailed protocols and the scientific rationale for the recommended purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5] The goal is to find a solvent that dissolves your product at high temperatures but not at low temperatures, while the unreacted 3-(Carbamimidoyl)-1,1-dimethylurea remains in solution upon cooling.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and at their boiling points. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[6] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

This method is useful when no single solvent provides the desired solubility profile. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[7] For polar compounds, alcohol/water mixtures are often effective.[5]

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Addition of "Poor" Solvent: While the solution is hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Cooling, Filtration, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Diagram: Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in\nHot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in\nHot Solvent Step 1 Cool to\nCrystallize Cool to Crystallize Dissolve in\nHot Solvent->Cool to\nCrystallize Step 2 Filter Crystals Filter Crystals Cool to\nCrystallize->Filter Crystals Step 3 Wash with\nCold Solvent Wash with Cold Solvent Filter Crystals->Wash with\nCold Solvent Step 4 Impurities in\nFiltrate Impurities in Filtrate Filter Crystals->Impurities in\nFiltrate Dry Crystals Dry Crystals Wash with\nCold Solvent->Dry Crystals Step 5 Pure Product Pure Product Dry Crystals->Pure Product

Caption: General workflow for purification by recrystallization.

Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[8] Given that 3-(Carbamimidoyl)-1,1-dimethylurea contains a highly basic guanidine group, we can exploit this property through acid-base extraction.

The basic guanidine functionality will be protonated in an acidic aqueous solution, rendering it water-soluble as a guanidinium salt. Your potentially less basic product may remain in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and place it in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The protonated 3-(Carbamimidoyl)-1,1-dimethylurea will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the acidic wash (steps 2-3) one or two more times with fresh aqueous acid to ensure complete removal of the basic impurity.

  • Organic Layer Workup: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Diagram: Acid-Base Extraction Logic

G Crude_Mixture Crude Mixture in Organic Solvent Acid_Wash Wash with Aqueous Acid (e.g., 1M HCl) Crude_Mixture->Acid_Wash Organic_Phase Organic Phase (Product) Acid_Wash->Organic_Phase Aqueous_Phase Aqueous Phase (Protonated Urea Impurity) Acid_Wash->Aqueous_Phase Pure_Product Pure Product Organic_Phase->Pure_Product Dry & Evaporate

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Troubleshooting

Technical Support Center: Reaction Kinetics of 3-(Carbamimidoyl)-1,1-dimethylurea

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for kinetic studies involving 3-(Carbamimidoyl)-1,1-dimethylurea. This guide is designed to provide you with in-depth, pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for kinetic studies involving 3-(Carbamimidoyl)-1,1-dimethylurea. This guide is designed to provide you with in-depth, practical insights into the critical role of temperature in the reaction kinetics of this and related guanidinium- and urea-containing compounds. We will address common challenges, offer troubleshooting strategies, and provide robust protocols to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal aspects of your experiments.

Q1: What is the primary effect of temperature on the reaction rate of 3-(Carbamimidoyl)-1,1-dimethylurea?

A1: The effect of temperature on reaction rates is most fundamentally described by the Arrhenius equation.[1][2][3] This equation,


, illustrates that the rate constant (k) increases exponentially as the absolute temperature (T) increases.[4][5] The core principle is that raising the temperature increases the average kinetic energy of the reactant molecules.[6] This leads to two significant consequences:
  • Increased Collision Frequency: Molecules move faster and collide more often.

  • Higher Energy Collisions: A greater fraction of colliding molecules will possess energy equal to or greater than the activation energy (Ea), the minimum energy required for a reaction to occur.[4][6]

Therefore, a modest increase in temperature can lead to a substantial increase in the reaction rate.

Q2: How does the structure of 3-(Carbamimidoyl)-1,1-dimethylurea influence its thermal stability?

A2: The structure of 3-(Carbamimidoyl)-1,1-dimethylurea contains both a urea and a guanidinium group, which dictates its thermal behavior.

  • Urea Moiety: Urea and its derivatives are known to have limited thermal stability and can undergo decomposition at elevated temperatures.[7][8] The decomposition pathways can be complex, often initiated by hydrolysis or self-condensation to form byproducts like biuret, cyanuric acid, and ammelide, especially at temperatures approaching and exceeding 190°C.[8]

  • Guanidinium Moiety: Guanidinium groups are generally quite stable due to the resonance delocalization of the positive charge across the three nitrogen atoms. However, like all organic compounds, they will decompose at very high temperatures. The specific reaction conditions, particularly pH, can influence the stability of the guanidinium group.

The overall stability of the molecule will be a composite of these factors. It is crucial to assume that prolonged exposure to high temperatures may promote side reactions or decomposition.[9]

Q3: What is a safe initial temperature range for kinetic studies with this compound?

A3: For most solution-phase kinetic studies involving urea or guanidine derivatives where the goal is to measure the primary reaction rate without interference from degradation, a temperature range of 25°C to 60°C is a conservative and effective starting point.[7] This range is generally high enough to achieve measurable rates for many reactions while being low enough to minimize the risk of thermal decomposition.[7] Always perform initial stability studies at your highest proposed temperature to confirm the compound's integrity over the experimental timescale.

Q4: Can temperature affect factors other than the rate constant?

A4: Yes, absolutely. Temperature can influence several other experimental parameters that can indirectly affect your results:

  • Solubility: The solubility of 3-(Carbamimidoyl)-1,1-dimethylurea and other reactants may change with temperature. Ensure all components remain fully dissolved at all temperatures studied to avoid concentration errors.

  • Solvent Properties: Temperature affects solvent viscosity and density. In reactions that are diffusion-controlled, changes in solvent viscosity can directly impact the reaction rate.[10]

  • pH: The pKa of buffer components can be temperature-dependent. If your reaction is pH-sensitive, this can introduce a significant variable. Ensure your buffer is rated for use across your entire experimental temperature range.

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during kinetic experiments.

Q5: My reaction rates are inconsistent and not reproducible, even at the same target temperature. What are the likely causes?

A5: This is a common and frustrating issue, often stemming from inadequate temperature control or measurement.

  • Causality: The exponential relationship between temperature and the rate constant means that even small temperature fluctuations (±0.5°C) can cause significant variations in the observed rate.

  • Troubleshooting Steps:

    • Verify Temperature Homogeneity: Use a calibrated thermometer to measure the temperature directly within the reaction mixture, not just the bath fluid. Ensure the reading is stable before initiating the reaction.

    • Increase Equilibration Time: Allow all reactant solutions to sit in the temperature-controlled environment (e.g., water bath) long enough to reach thermal equilibrium before mixing.

    • Improve Mixing: Ensure consistent and adequate stirring throughout the reaction. Inadequate mixing can create local "hot spots" if the reaction is exothermic or "cold spots" if endothermic, and can lead to concentration gradients.

    • Check for Condensation/Evaporation: If working at elevated temperatures in an open or poorly sealed vessel, solvent evaporation can concentrate the reactants, artificially increasing the rate over time. Use a sealed vessel or a condenser.

Q6: I've increased the temperature, but the reaction rate is lower than expected, or the reaction stops prematurely. Why?

A6: This counterintuitive result is a strong indicator of thermal degradation of a reactant or catalyst.

  • Causality: While the initial rate may increase with temperature, if 3-(Carbamimidoyl)-1,1-dimethylurea or another critical reactant is unstable at that temperature, it will decompose over time.[9][11] This reduces the concentration of the active reactant, causing the reaction to slow down or stop. Studies on similar urea compounds show that higher temperatures and longer reaction times can be unfavorable and promote decomposition.[9][11]

  • Troubleshooting Steps:

    • Perform a Stability Test: Incubate a solution of 3-(Carbamimidoyl)-1,1-dimethylurea at the problematic temperature for the duration of a typical experiment. Analyze the sample afterward (e.g., by HPLC, LC-MS) to check for the appearance of degradation products or a decrease in the parent compound concentration.

    • Lower the Temperature: Reduce the experimental temperature to a range where the compound is known to be stable.

    • Analyze for Byproducts: Use analytical techniques to identify potential byproducts. The decomposition of urea-like structures can sometimes lead to insoluble polymers or colored compounds.

Q7: My Arrhenius plot (ln(k) vs. 1/T) is non-linear. What does this mean?

A7: A non-linear Arrhenius plot is a sign that the reaction kinetics are more complex than a single, temperature-dependent rate constant.

  • Causality & Interpretation:

    • Change in Mechanism: The dominant reaction mechanism may be changing across the temperature range studied.

    • Compound Degradation: At higher temperatures (smaller 1/T values), the rate may be suppressed by reactant degradation, causing the plot to curve downwards.

    • Multiple Parallel Reactions: If 3-(Carbamimidoyl)-1,1-dimethylurea can undergo multiple reactions with different activation energies, the contribution of each reaction to the overall observed rate will change with temperature.

    • Enzyme-Catalyzed Reactions: If working with an enzyme, high temperatures can cause denaturation, leading to a sharp drop in rate and a non-linear plot.

  • Troubleshooting Steps:

    • Narrow the Temperature Range: Try to find a smaller temperature range where the plot is linear.

    • Re-evaluate Stability: As in Q6, confirm the stability of all reactants across the entire temperature range.

    • Consider the Reaction Environment: Investigate if phase changes, solubility limits, or other physical phenomena are occurring at certain temperatures.

Visualized Workflow & Data Interpretation

Troubleshooting Workflow for Inconsistent Kinetic Data

The following diagram outlines a logical process for diagnosing issues with your reaction kinetics experiments.

TroubleshootingWorkflow Start Start: Inconsistent Kinetic Data Observed CheckTemp 1. Verify Temperature Control - Calibrated thermometer in situ? - Adequate equilibration time? - Homogeneous mixing? Start->CheckTemp TempStable Is Temperature Stable and Homogeneous? CheckTemp->TempStable CheckStability 2. Assess Reactant Stability - Incubate compound at T_max. - Analyze for degradation (HPLC, MS). - Visual inspection (color, ppt). TempStable->CheckStability Yes FixTemp Action: Improve Thermal Control - Use calibrated equipment. - Increase equilibration time. - Optimize stirring. TempStable->FixTemp No IsStable Is Compound Stable for Experiment Duration? CheckStability->IsStable CheckSolubility 3. Evaluate Physical Parameters - Check solubility at T_min. - Check for solvent evaporation at T_max. - Is buffer pKa stable with T? IsStable->CheckSolubility Yes FixStability Action: Mitigate Degradation - Lower temperature range. - Reduce experiment time. - Use N2 atmosphere if oxidative. IsStable->FixStability No ParamsOK Are Physical Parameters Controlled? CheckSolubility->ParamsOK ComplexKinetics Potential Complex Kinetics - Multiple reaction steps? - Change in rate-limiting step? - Re-evaluate kinetic model. ParamsOK->ComplexKinetics Yes FixParams Action: Adjust Protocol - Change solvent. - Use sealed reaction vessel. - Select a temperature-stable buffer. ParamsOK->FixParams No End Refined Experiment Yields Consistent Data ComplexKinetics->End FixTemp->CheckTemp FixTemp->End FixStability->CheckStability FixStability->End FixParams->CheckSolubility FixParams->End

Caption: A step-by-step workflow for diagnosing and resolving inconsistencies in kinetic data.

Conceptual Diagram: Temperature, Energy, and Reaction Rate

This diagram illustrates the relationship between temperature and the number of molecules possessing sufficient energy to overcome the activation energy barrier, as described by the Maxwell-Boltzmann distribution.

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Optimization

Technical Support Center: Characterization of Unexpected Products in Guanidine Synthesis

A Senior Application Scientist's Note: The synthesis of guanidines, a critical functional group in medicinal chemistry and materials science, is often more complex than initially perceived.[1][2][3] While numerous reliab...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Note:

The synthesis of guanidines, a critical functional group in medicinal chemistry and materials science, is often more complex than initially perceived.[1][2][3] While numerous reliable methods exist, the inherent reactivity of guanidinylation reagents and the nucleophilicity of the substrates can lead to a variety of unexpected byproducts.[4][5][6] This guide is designed to serve as a practical resource for researchers encountering these challenges. My experience has shown that a systematic approach to troubleshooting, grounded in a solid understanding of potential side reactions and the application of appropriate analytical techniques, is paramount to achieving high-purity target compounds. This center provides not just protocols, but the underlying chemical logic to empower you to diagnose and solve synthetic puzzles effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing an unexpected peak in my HPLC analysis after a guanidinylation reaction. What are the most common culprits?

A1: The identity of unexpected peaks is highly dependent on your specific reaction conditions (reagents, solvent, temperature). However, some common byproducts frequently observed in guanidine synthesis include:

  • Unreacted Starting Materials: This may seem obvious, but it's always the first thing to check. Confirm the retention times of your starting amine and guanidinylation reagent.

  • Isourea/Isothiourea Intermediates: If you are using a carbodiimide or thiourea-based guanidinylation method, the corresponding O- or S-alkylated intermediate may be present, especially if the reaction has not gone to completion.[7]

  • Urea or Thiourea Derivatives: These can arise from the hydrolysis of your guanidinylation reagent or from side reactions with trace amounts of water in your solvent.[8][9]

  • Over-guanidinylated Products: If your starting material has multiple amine groups, you may see products where more than one amine has been guanidinylated.

  • Products of Reagent Decomposition: Some guanidinylation reagents can decompose under the reaction conditions, leading to various byproducts. For instance, HATU, a common coupling reagent, can sometimes lead to guanidinylation of the amine substrate as an undesired side reaction.[2][4]

Q2: My mass spectrometry data shows a mass that doesn't correspond to my expected product or any of the common byproducts. What should I do next?

A2: When faced with a completely unknown peak, a multi-faceted analytical approach is necessary.

  • High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass, allowing you to predict the elemental composition. This is a crucial first step in narrowing down the possibilities.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the unknown ion can provide valuable structural information. Look for characteristic fragmentation patterns of guanidines, such as the loss of ammonia or cyanamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate the byproduct, ¹H and ¹³C NMR are indispensable for full structural elucidation.[10][11][12][13] Key features to look for in the ¹H NMR of guanidines are broad N-H signals and in the ¹³C NMR a characteristic signal for the guanidinium carbon typically in the range of 150-160 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of the C=N bond in the guanidine group, typically showing a strong absorption band around 1640-1560 cm⁻¹.[11]

Q3: I suspect a side reaction is occurring due to the base I'm using. How can the choice of base influence the formation of byproducts?

A3: The choice of base is critical and can significantly impact the reaction outcome. A recent study on the guanylation of amines using HATU found that sterically hindered, weaker bases (pKaBH⁺ ≤ 14 in ACN) can help to minimize the formation of guanidine-related impurities.[4] In contrast, less hindered and more basic amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can sometimes lead to a higher yield of the undesired guanidinylation side product.[4] If you suspect base-related side reactions, consider screening a panel of bases with varying steric bulk and basicity.

Part 2: Troubleshooting Guides

Troubleshooting Unexpected Peaks in HPLC

This guide provides a systematic workflow for identifying unknown peaks observed during HPLC analysis of your guanidinylation reaction mixture.

**dot

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Characterization of Common Byproducts: A Data-Driven Approach

When an unexpected product is detected, a combination of analytical techniques is essential for its unambiguous identification. Below is a summary of characteristic data for common byproducts.

Byproduct ClassKey Mass Spec Fragments (m/z)Characteristic ¹³C NMR Shifts (ppm)Characteristic IR Bands (cm⁻¹)
Isourea/Isothiourea Loss of alcohol or thiol~160-170 (C=N)~1650-1680 (C=N)
Urea [M+H]⁺, [M+Na]⁺, fragments from N-C bond cleavage~155-165 (C=O)~1630-1680 (C=O stretch), ~3300-3500 (N-H stretch)
Carbodiimide [M+H]⁺~130-140 (-N=C=N-)~2110-2140 (-N=C=N- stretch)
N-Acylguanidine Loss of the acyl group~150-160 (guanidinyl C), ~170-180 (carbonyl C)~1640-1680 (C=N), ~1680-1720 (C=O)

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of a Guanidinylation Reaction Mixture
  • Quench the Reaction: If the reaction is still ongoing, quench it by adding a small amount of water or an appropriate quenching agent.

  • Dilution: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture and dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1). The final concentration should be in the low µg/mL range to avoid saturating the detector.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column or interfere with the MS ionization.

  • Analysis: Inject the filtered sample onto an appropriate reversed-phase HPLC column (e.g., C18) coupled to a mass spectrometer. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

Protocol 2: Isolation of an Unknown Byproduct by Preparative HPLC
  • Develop an Analytical Method: First, develop a robust analytical HPLC method that provides good separation between your target compound and the unknown byproduct.

  • Scale-Up: Scale up the injection volume and/or concentration of your crude mixture on a preparative or semi-preparative HPLC system equipped with a larger column of the same stationary phase.

  • Fraction Collection: Collect the fractions corresponding to the peak of the unknown byproduct.

  • Solvent Evaporation: Remove the HPLC solvent from the collected fractions, typically using a rotary evaporator or a lyophilizer.

  • Purity Check: Analyze the isolated material by analytical HPLC to confirm its purity.

  • Structural Elucidation: Subject the pure, isolated byproduct to spectroscopic analysis (HRMS, NMR, IR) for structural determination.[10][13]

Part 4: Mechanistic Insights into Side Reactions

Understanding the potential reaction pathways that lead to byproducts is crucial for preventing their formation.

Mechanism: Formation of Urea Byproduct from a Guanidinylation Reagent

In the presence of water, many guanidinylation reagents can hydrolyze to form ureas. This is particularly relevant when using carbodiimide-based reagents.

**dot

Urea_Formation Carbodiimide R-N=C=N-R' Isourea Isourea Intermediate Carbodiimide->Isourea + H₂O Water H₂O Urea R-NH-C(=O)-NH-R' Isourea->Urea Rearrangement

Caption: Hydrolysis of a carbodiimide to a urea.

Mechanism: Unwanted Guanylation Side Reaction with Amide Coupling Reagents

Amide coupling reagents like HATU can sometimes react directly with highly nucleophilic amines, leading to the formation of a guanidinium salt instead of the desired amide bond.[2][4]

Guanylation_Side_Reaction HATU HATU Guanidinium_Salt Guanidinylated Amine HATU->Guanidinium_Salt + R-NH₂ Amine R-NH₂ (Nucleophilic Amine)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Guanidine Synthesis from Urea Derivatives

For researchers, medicinal chemists, and professionals in drug development, the guanidinium group is a critical functional moiety due to its unique basicity and hydrogen-bonding capabilities, making it a cornerstone in t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the guanidinium group is a critical functional moiety due to its unique basicity and hydrogen-bonding capabilities, making it a cornerstone in the architecture of numerous bioactive molecules and pharmaceuticals.[1][2] While various synthetic routes to guanidines exist, those originating from the simple and abundant feedstock, urea, are of significant industrial and academic interest. This guide provides an in-depth comparative analysis of the primary methods for synthesizing guanidines from urea derivatives, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective advantages and limitations.

The Strategic Importance of Urea-Based Guanidine Synthesis

The direct conversion of urea and its derivatives into guanidines presents an attractive and atom-economical approach. Urea is a readily available, inexpensive, and safe starting material, making these synthetic strategies highly scalable. However, the direct reaction of urea with amines to form guanidines is thermodynamically unfavorable. Consequently, various activation strategies have been developed, primarily centered around the in-situ or ex-situ formation of more reactive urea derivatives. This guide will dissect and compare these pivotal methodologies.

Methodologies for Guanidine Synthesis from Urea Derivatives: A Comparative Overview

The primary urea-derived intermediates for guanidine synthesis are O-alkylisoureas and activated urea complexes. We will explore the most prominent methods, evaluating them based on reaction efficiency, substrate scope, operational complexity, and safety considerations.

The O-Alkylisourea Pathway: A Classic and Versatile Approach

The reaction of urea with dialkyl sulfates, such as dimethyl sulfate or diethyl sulfate, furnishes an O-alkylisourea salt, which is a potent guanidinylating agent. This intermediate readily reacts with primary and secondary amines to afford the corresponding guanidinium salts.

G Urea Urea O_Alkylisourea O-Alkylisourea Salt Urea->O_Alkylisourea Alkylation (Heat) Dialkyl_Sulfate Dialkyl Sulfate (e.g., (CH₃)₂SO₄) Dialkyl_Sulfate->O_Alkylisourea Guanidinium_Salt Guanidinium Salt O_Alkylisourea->Guanidinium_Salt Amination Amine Primary or Secondary Amine (R¹R²NH) Amine->Guanidinium_Salt Guanidine Guanidine Guanidinium_Salt->Guanidine Deprotonation

Caption: General workflow for guanidine synthesis via the O-alkylisourea pathway.

  • Alkylation: In a moisture-free reaction vessel, combine urea and diethyl sulfate in a 1:1 to 1.5:1 molar ratio. Heat the mixture under anhydrous conditions without a solvent at 100-110°C for 1-2 hours. The reaction is exothermic and should be controlled. The product of this step is O-ethylisourea ethyl hydrogen sulfate.

  • Amination: Cool the reaction mixture and dissolve it in a suitable solvent like ethanol. Add the desired primary or secondary amine. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by TLC or LC-MS.

  • Isolation: The resulting guanidinium salt can be isolated by precipitation or crystallization. The free guanidine can be obtained by treatment with a suitable base.

FeatureAssessmentRationale
Yield Good to Excellent (up to 80%)The O-alkylisourea intermediate is highly reactive towards amines.
Substrate Scope Broad for aminesReacts with a wide range of primary and secondary aliphatic and aromatic amines.
Scalability Moderate to HighThe reagents are relatively inexpensive and the procedure is straightforward.
Safety Concerns HighDialkyl sulfates are highly toxic, carcinogenic, and require specialized handling.
Byproducts Alkylating agent residuesRequires careful purification to remove unreacted dialkyl sulfate.

Expert Insight: The high toxicity of dialkyl sulfates is a significant drawback of this method. For laboratory-scale synthesis, it is often a viable and efficient route, but for industrial applications, stringent safety protocols are paramount. The choice of dialkyl sulfate can influence the yield, with di-n-butyl sulfate sometimes providing slightly higher yields than dimethyl or diethyl sulfate.

Direct Synthesis from Urea and Ammonium Salts under Pressure

This method involves the direct reaction of urea with an ammonium salt, such as ammonium chloride or ammonium nitrate, at elevated temperatures and pressures. The presence of a dehydrating agent or catalyst is often necessary.

G Urea Urea Guanidinium_Salt Guanidinium Salt Urea->Guanidinium_Salt High Temperature & High Pressure Ammonium_Salt Ammonium Salt (e.g., NH₄Cl, NH₄NO₃) Ammonium_Salt->Guanidinium_Salt Catalyst Catalyst/Dehydrating Agent (e.g., Al₂(SO₄)₃, SiO₂) Catalyst->Guanidinium_Salt Ammonia Ammonia (Pressure) Ammonia->Guanidinium_Salt

Caption: High-pressure synthesis of guanidine from urea and ammonium salts.

  • Reaction Mixture: Prepare an intimate mixture of finely powdered urea, ammonium chloride, and anhydrous aluminum sulfate.

  • Pressurized Reaction: Place the mixture in a high-pressure autoclave. Pressurize the vessel with ammonia gas. Heat the reactor to approximately 300°C for several hours.

  • Work-up: After cooling, the reaction product is treated with ammoniacal water to precipitate aluminum hydroxide. The filtrate, containing guanidine hydrochloride, is then purified.

FeatureAssessmentRationale
Yield Good (up to 70%)[3]The high temperature and pressure drive the equilibrium towards product formation.
Substrate Scope Limited to unsubstituted guanidineThis method is primarily for the synthesis of the parent guanidine molecule.
Scalability HighUtilizes inexpensive and readily available starting materials.
Safety Concerns HighRequires specialized high-pressure equipment and handling of ammonia gas.
Byproducts Complex mixtureThe high temperatures can lead to the formation of side products like biuret and triazines.

Expert Insight: This method is well-suited for the large-scale industrial production of unsubstituted guanidine salts. The catalyst plays a crucial role in dehydrating the reaction mixture, thus promoting the formation of guanidine.[3] A similar process utilizing urea and ammonium nitrate with a silica gel catalyst has also been reported, offering an alternative for producing guanidine nitrate.[4][5]

Synthesis from Urea, Sulfur Dioxide, and Ammonia under Pressure

This is another high-pressure industrial process where urea reacts with sulfur dioxide and ammonia to produce guanidine. The reaction is thought to proceed through the formation of ammonium sulfamate.[6]

  • Reaction Setup: A high-pressure reactor is charged with urea.

  • Gaseous Reagents: Sulfur dioxide and ammonia are introduced into the reactor under pressure.

  • Reaction Conditions: The mixture is heated to temperatures typically ranging from 160°C to 220°C.

  • Product Isolation: The resulting guanidinium salt is isolated and purified from the reaction mixture.

FeatureAssessmentRationale
Yield Good[6]The reaction conditions are optimized for high conversion.
Substrate Scope Limited to unsubstituted guanidinePrimarily for the synthesis of the parent guanidine.
Scalability HighDesigned for large-scale industrial production.
Safety Concerns HighInvolves high pressures and the handling of toxic sulfur dioxide and ammonia.
Byproducts Sulfur-containing compoundsThe reaction can produce elemental sulfur as a byproduct.[6]

Expert Insight: This method offers a direct route to guanidine from basic chemical feedstocks. The mechanism is complex, with ammonium sulfamate acting as a key intermediate.[6] While efficient, the corrosive nature of the reagents and the high-pressure requirements necessitate robust and specialized industrial infrastructure.

Comparative Summary of Urea-Based Guanidine Synthesis Methods

MethodKey ReagentsKey Intermediate/ConditionsTypical YieldKey AdvantagesKey Disadvantages
O-Alkylisourea Pathway Urea, Dialkyl Sulfate, AmineO-Alkylisoureaup to 80%Versatile for substituted guanidines, good yields.Highly toxic and carcinogenic reagents (dialkyl sulfates).
Urea & Ammonium Salts (Pressure) Urea, NH₄Cl/NH₄NO₃, CatalystHigh Temperature & Pressureup to 70%[3]Inexpensive starting materials, high scalability.Requires specialized high-pressure equipment, limited to unsubstituted guanidine.
Urea, SO₂, & NH₃ (Pressure) Urea, SO₂, NH₃High Temperature & PressureGood[6]Utilizes basic chemical feedstocks, suitable for large-scale production.Highly toxic and corrosive reagents, requires specialized equipment.

Conclusion and Future Perspectives

The synthesis of guanidines from urea derivatives offers a range of methodologies, each with a distinct profile of advantages and disadvantages. For laboratory-scale synthesis of diverse, substituted guanidines, the O-alkylisourea pathway remains a valuable tool, provided that stringent safety precautions are observed. For the large-scale industrial production of unsubstituted guanidine, the high-pressure methods utilizing ammonium salts or sulfur dioxide are economically viable but demand significant investment in specialized infrastructure and safety protocols.

Future research in this field will likely focus on the development of safer and more environmentally benign activation methods for urea. The exploration of novel, non-toxic catalysts that can facilitate the direct guanylation of amines with urea under milder conditions would represent a significant advancement, aligning with the principles of green chemistry.[2]

References

  • The Synthesis of Guanidine
  • PREPARATION OF GUANIDINE FROM UREA, SULPHUR DIOXIDE, AND AMMONIA UNDER PRESSURE. (1955). Canadian Journal of Chemistry, 33(5), 806-811.
  • Process for the production of guanidine nitrate from urea and ammonium nitrate. (1991). U.S.
  • Process for preparing guanidine. (1979). U.S.
  • Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.).
  • Synthetic route to tetrazoles from urea & ammonium nitrate. (2009). Sciencemadness Discussion Board.
  • Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journal of Organic Chemistry, 13, 1828–1849.
  • preparation of guanidine nitr
  • THE PREPARATION OF GUANIDINE FROM UREA, AMMONIUM CHLORIDE, ALUMINUM SULPHATE, AND AMMONIA UNDER PRESSURE. (1955). Canadian Journal of Chemistry, 33(10), 1492-1498.

Sources

Comparative

A Comparative Guide to the Structural Validation of Substituted Guanidines: Synthesis from Urea-Based Precursors and Methodological Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of guanidines, with a focus on those synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of guanidines, with a focus on those synthesized from urea-based precursors like 3-(Carbamimidoyl)-1,1-dimethylurea. We will explore the causality behind experimental choices, present comparative data from alternative synthesis routes, and offer detailed protocols to ensure a self-validating system for your research.

Introduction: The Enduring Importance of the Guanidinium Core

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology. Its remarkable basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, forming the stable, resonance-delocalized guanidinium cation. This feature is pivotal for molecular recognition, facilitating strong hydrogen-bonding interactions with biological targets like proteins and nucleic acids.[1] From the essential amino acid arginine to blockbuster drugs, the guanidinium moiety is indispensable.

Given its prevalence and reactivity, the unambiguous structural verification of newly synthesized guanidines is not merely a procedural step but a fundamental requirement for advancing drug discovery and materials science. This guide offers a comparative framework for validating these structures, contrasting the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Part 1: A Comparative Overview of Guanidine Synthesis

While our focus is on validation, understanding the synthesis route provides context for potential impurities and structural isomers. The reaction of an amine with a guanylating agent, such as 3-(Carbamimidoyl)-1,1-dimethylurea, represents a direct approach to forming the guanidine core.

The Urea-Based Guanylation Pathway

The synthesis involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbamimidoyl carbon of the urea derivative. The 1,1-dimethylurea moiety serves as a leaving group, facilitating the formation of the new C-N bond and yielding the substituted guanidine.

G cluster_0 Synthesis from 3-(Carbamimidoyl)-1,1-dimethylurea reagent1 3-(Carbamimidoyl)-1,1-dimethylurea intermediate Tetrahedral Intermediate reagent1->intermediate + reagent2 Primary/Secondary Amine (R1R2-NH) reagent2->intermediate product Substituted Guanidine intermediate->product Elimination byproduct 1,1-Dimethylurea (Leaving Group) intermediate->byproduct

Caption: Reaction scheme for guanidine synthesis.

Alternative Synthesis Routes for Comparison

To provide a robust comparative context, it is essential to consider established alternative methods. Classical approaches often involve multi-step procedures and different classes of reagents.[2][3][4]

Synthesis MethodGuanylating AgentKey Features & CausalityCommon Drawbacks
From Thioureas N,N'-Disubstituted ThioureaMechanism: The thiourea is activated to form a carbodiimide intermediate, which is then attacked by an amine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are common activators.[1][5]Often requires toxic heavy metal salts (e.g., HgCl₂) or expensive coupling reagents. The synthesis is not direct and requires precursor preparation.[2]
From Carbodiimides Symmetrical or Unsymmetrical CarbodiimidesMechanism: Direct, atom-economical addition of an amine to the C=N double bond of the carbodiimide. Lanthanide catalysts can improve efficiency.[2][6]Limited scope with certain aromatic carbodiimides and electron-rich amines.[2]
From Cyanamides Cyanamide or Substituted CyanamidesMechanism: Nucleophilic addition of an amine to the nitrile carbon. The reaction can be catalyzed by Lewis acids like Sc(OTf)₃ under mild conditions.[6][7]Requires careful handling of cyanamide, which can be hazardous.
From Pyrazole Carboximidamides 1H-Pyrazole-1-carboxamidineMechanism: A stable and effective guanylating agent that reacts with amines. Often requires Boc-protection to manage reactivity and simplify purification.[2]Requires introduction and subsequent removal of protecting groups, adding steps to the synthesis.[2]

Part 2: The Validation Workflow: An Orthogonal Approach

No single technique can provide a complete structural picture. A self-validating workflow relies on the convergence of data from multiple, orthogonal analytical methods. Each technique interrogates a different molecular property, and together they provide an irrefutable structural assignment.

G start Synthesized Crude Product purification Purification (e.g., Chromatography, Recrystallization) start->purification ms Mass Spectrometry (LC-MS) Confirms MW & Formula purification->ms Is MW correct? nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determines Connectivity ms->nmr Yes xray X-ray Crystallography (If crystallizable) Defines 3D Structure nmr->xray Is connectivity correct? final Structurally Validated Guanidine nmr->final Yes (if not crystallizable) xray->final Yes

Caption: A robust workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment and connectivity of atoms.[8]

  • Expertise & Causality: For guanidines, NMR confirms the successful guanylation by revealing signals characteristic of the newly formed functional group. The protons on the guanidinium nitrogens (N-H) are often broad and may exchange with solvent protons, making them difficult to observe. Using a hydrogen-bond-accepting solvent like DMSO-d₆ is crucial as it slows this exchange, allowing for the observation and integration of N-H signals. The quaternary carbon of the guanidinium core typically appears around 155-165 ppm in the ¹³C NMR spectrum, a key diagnostic peak.[9] For complex substitution patterns, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning specific proton and carbon signals.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified guanidine salt in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate to minimize N-H proton exchange.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire a ¹H NMR spectrum. If signals are broad, consider acquiring the spectrum at an elevated temperature (e.g., 50 °C) to potentially sharpen peaks.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C and the long relaxation time of quaternary carbons.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

Expected NMR Data for a Hypothetical N-Aryl Guanidine
Nucleus Typical Chemical Shift (δ, ppm)
Guanidinium N-H7.0 - 9.5 (broad)
Aromatic C-H6.5 - 8.0
Guanidinium Carbon (C=N)155 - 165

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a compound.[10]

  • Expertise & Causality: Guanidines are highly basic and are readily protonated. This makes Electrospray Ionization (ESI) in positive ion mode the ideal technique. ESI is a "soft" ionization method that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This provides a clear and immediate confirmation of the molecular weight of the synthesized product. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula, which is critical for distinguishing between isobaric compounds.[10]

Experimental Protocol: LC-MS Analysis with ESI
  • Sample Preparation: Prepare a dilute solution of the purified guanidine (~10-100 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol containing a small amount of acid (e.g., 0.1% formic acid). The acid ensures the guanidine remains protonated for efficient ionization.

  • Chromatography: Inject the sample into a Liquid Chromatography (LC) system, often with a C18 reversed-phase column, to separate the analyte from any residual impurities before it enters the mass spectrometer.[11][12]

  • Ionization: The eluent from the LC is directed into the ESI source operating in positive ion mode.

  • Mass Analysis: The mass analyzer (e.g., Quadrupole or TOF) scans a relevant m/z range to detect the [M+H]⁺ ion.

  • Data Analysis: Compare the experimentally observed m/z of the most abundant ion with the theoretical m/z calculated for the protonated target molecule.

Expected MS Data
Parameter Value / Observation
Ionization Mode ESI Positive
Primary Ion [M+H]⁺
HRMS Error < 5 ppm

X-ray Crystallography: The Unambiguous 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the definitive, three-dimensional atomic structure of a molecule.[13][14]

  • Expertise & Causality: This technique is the gold standard for structural validation as it directly visualizes the positions of atoms in space. For guanidines, it can unambiguously determine the substitution pattern, resolve any potential tautomeric forms, and reveal crucial intermolecular interactions, such as the hydrogen-bonding networks that define their biological activity and material properties.[7][15][16] The resulting data on bond lengths and angles within the guanidinium plane provide concrete proof of the delocalized π-system.

Experimental Workflow: Single-Crystal X-ray Diffraction
  • Crystallization: This is often the most challenging step. Grow single crystals of the purified guanidine salt by methods such as slow evaporation, vapor diffusion, or solvent layering. This requires screening various solvents and conditions.

  • Crystal Mounting: Select a high-quality single crystal and mount it on the goniometer of a diffractometer.

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibration and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The atomic positions are solved and then refined computationally to generate the final, detailed 3D structure.

| Key Crystallographic Parameters for Guanidinium Core | | | :--- | :--- | Significance | | C-N Bond Lengths | Typically 1.31 - 1.34 Å | Intermediate between single and double bond lengths, confirming resonance delocalization. | | N-C-N Bond Angles | ~120° | Confirms the trigonal planar geometry of the guanidinium core. | | Hydrogen Bonds | N-H···A (A=anion/acceptor) | Defines the crystal packing and provides a model for biological interactions. |

Part 3: Final Comparative Analysis of Validation Techniques

The choice of analytical technique depends on the specific question being asked, the available resources, and the nature of the sample.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Atomic connectivity, molecular skeleton, stereochemistryMolecular weight, elemental formulaAbsolute 3D structure, bond lengths/angles, packing
Sample State SolutionSolution or SolidSingle Crystal
Sample Amount Milligrams (mg)Micrograms (µg) to Nanograms (ng)Single high-quality crystal
Purity Requirement High purity preferred for clear spectraCan analyze mixtures (with LC)Requires very high purity for crystallization
Throughput High (minutes to hours per sample)Very High (minutes per sample)Low (days to weeks per structure)
Key Advantage Provides the most detailed connectivity map.Unmatched sensitivity and accuracy for MW.Unambiguous, "gold standard" structural proof.
Key Limitation Can have overlapping signals in complex molecules.Provides no direct connectivity information.Obtaining a suitable crystal can be a major bottleneck.

Conclusion

The structural validation of synthesized guanidines, whether from 3-(Carbamimidoyl)-1,1-dimethylurea or other precursors, demands a rigorous, multi-faceted analytical strategy. While NMR spectroscopy maps the molecular framework and Mass Spectrometry confirms the molecular formula, X-ray Crystallography provides the ultimate proof of structure. Relying on a single method leaves room for ambiguity. By integrating these orthogonal techniques, as outlined in this guide, researchers can ensure the scientific integrity of their work and build a foundation of trustworthy data for applications in drug discovery and beyond.

References

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). PMC.
  • Alonso-Moreno, C., et al. (2014).
  • Synthesis of guanidines. (n.d.). Organic Chemistry Portal.
  • Peptide Identity of Electrochemically Deposited Polyarginine: A Critical Assessment. (n.d.). MDPI.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
  • Guanidine synthesis by guanyl
  • Main methods for the synthesis of guanidine derivatives. (n.d.).
  • Modern Analytical Technique for Characteriz
  • The mass spectra of the guanidines. (n.d.).
  • A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyan
  • X-ray Structure of Eleven New N,N′-Substituted Guanidines. (2024). MDPI.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents. (2025). PubMed Central.
  • A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates | Request PDF. (2025).
  • Characterization of Structure and Dynamics of the Guanidine-II Riboswitch. (2022). PubMed.
  • First structural characterization of guanidine, HN=C(NH2)(2) | Request PDF. (2025).
  • X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL. (2019). PubMed.
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in w
  • Analytical Techniques Used in Organic Chemistry. (n.d.).
  • Classical guanidine synthesis. (n.d.).
  • Efficient Validation Strategies in Environmental Analytical Chemistry. (2023). PubMed.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Pauling's Methodology: X-ray Crystallography. (2008). PaulingBlog.

Sources

Validation

A Comparative Guide to Guanidinylating Agents: S-methylisothiourea vs. 3-(Carbamimidoyl)-1,1-dimethylurea

For researchers, medicinal chemists, and professionals in drug development, the guanidinium group is a critical pharmacophore, prized for its ability to engage in strong, bidentate hydrogen bonds and maintain a positive...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the guanidinium group is a critical pharmacophore, prized for its ability to engage in strong, bidentate hydrogen bonds and maintain a positive charge over a wide physiological pH range. The synthesis of guanidine-containing molecules—a process known as guanidinylation—relies on a toolkit of specific reagents. This guide provides an in-depth comparison of two such potential agents: the classic, widely-used S-methylisothiourea and the less common 3-(Carbamimidoyl)-1,1-dimethylurea .

While S-methylisothiourea is a cornerstone of guanidine synthesis, direct comparative data for 3-(Carbamimidoyl)-1,1-dimethylurea is scarce in peer-reviewed literature. Therefore, this guide moves beyond a simple data sheet to offer a mechanistically-driven analysis. We will dissect the fundamental chemical principles governing the reactivity of each molecule to explain not just what happens in a reaction, but why it happens. This approach provides a robust framework for predicting reactivity and making informed decisions in your synthetic strategy.

Section 1: S-methylisothiourea - The Archetype Guanidinylating Agent

S-methylisothiourea, typically used as its stable hemisulfate salt, is a highly reliable and efficient reagent for the conversion of primary and secondary amines into guanidines.[1][2] Its effectiveness is rooted in its straightforward and predictable reaction mechanism.

Chemical Properties and Stability

S-methylisothiourea is a white crystalline solid when in its salt form (e.g., hemisulfate or hydroiodide), exhibiting good solubility in polar solvents like water and alcohols.[1][3] The protonated form has a pKa of approximately 9.8, meaning it is a strong base.[4] This high basicity is a key characteristic of the guanidine functional group it imparts.

Mechanism of Guanidinylation: The Critical Role of the Leaving Group

The reactivity of S-methylisothiourea hinges on a classic nucleophilic substitution pathway, best described as an addition-elimination reaction.

  • Nucleophilic Attack: A primary or secondary amine acts as the nucleophile, attacking the electrophilic carbon atom of the S-methylisothiourea.

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, eliminating the methylthiolate anion (CH₃S⁻) as a leaving group. Methanethiol (CH₃SH), a volatile and odorous gas, is the resulting by-product.

  • Proton Transfer: A final proton transfer yields the stable, protonated guanidinium product.

The efficacy of this entire process is dictated by the methylthiolate anion's quality as a leaving group . A good leaving group is the conjugate base of a strong acid.[5][6] The conjugate acid of methylthiolate is methanethiol (pKa ≈ 10.4), making methylthiolate a relatively weak base and thus a good leaving group, which drives the reaction forward.

G cluster_0 Mechanism of Amine Guanidinylation with S-methylisothiourea Amine R-NH₂ (Nucleophile) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Attack SMT H₂N-C(=NH₂⁺)-SMe (S-methylisothiourea) SMT->Intermediate Product R-NH-C(=NH₂⁺)-NH₂ (Guanidinium Product) Intermediate->Product Collapse LeavingGroup MeSH (Methanethiol) Intermediate->LeavingGroup Elimination

Caption: Guanidinylation via addition-elimination.

Experimental Protocol: Synthesis of Benzylguanidinium Sulfate

This protocol describes a typical procedure for the guanidinylation of a primary amine using S-methylisothiourea hemisulfate.

Materials:

  • Benzylamine (1.0 eq)

  • S-methylisothiourea hemisulfate (0.55 eq, as it contains two isothiourea units per sulfate)

  • Ethanol (or water) as solvent

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Round-bottom flask

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzylamine (e.g., 10 mmol, 1.07 g) in 20 mL of ethanol.

  • Addition of Reagent: Add S-methylisothiourea hemisulfate (5.5 mmol, 1.53 g) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. The guanidinium sulfate product may precipitate. If so, collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting material. The product can be further purified by recrystallization if necessary. The release of methanethiol gas is a key indicator of reaction progress; conduct the reaction in a well-ventilated fume hood.[7]

Section 2: 3-(Carbamimidoyl)-1,1-dimethylurea - A Mechanistic Analysis

In stark contrast to S-methylisothiourea, 3-(Carbamimidoyl)-1,1-dimethylurea is not a recognized guanidinylating agent. An analysis of its structure through the lens of fundamental reaction mechanisms explains why it is predicted to be ineffective in this role. This compound belongs to the N-acylguanidine family, which are typically the stable products of synthesis rather than reactive intermediates.[8][9]

Structural Analysis and Predicted Reactivity

The structure features a guanidinyl group attached to the nitrogen of a dimethylurea moiety. The urea's carbonyl group is strongly electron-withdrawing, which has two main effects:

  • Increased Electrophilicity: It pulls electron density away from the guanidinyl carbon, making it more electrophilic and theoretically more susceptible to nucleophilic attack.

  • Poor Leaving Group: This is the critical, overriding factor. For a guanidinylation reaction to occur, the 1,1-dimethylurea fragment would have to depart as an anion.

The stability of a leaving group is inversely related to its basicity.[5][10] The hypothetical leaving group here would be the 1,1-dimethylurea anion. Its conjugate acid, 1,1-dimethylurea, is a very weak acid (estimated pKa > 25). This makes the 1,1-dimethylurea anion an exceptionally strong base and, consequently, a profoundly poor leaving group . A reaction that requires the expulsion of such an unstable anion is mechanistically and energetically prohibitive under normal conditions.

G cluster_1 Hypothetical (Unfavorable) Reaction Pathway Amine R-NH₂ Reagent (Me₂N)CO-NH-C(=NH₂⁺)-NH₂ Amine->Reagent Attack? NoReaction NO REACTION Reagent->NoReaction No Expulsion PoorLG [(Me₂N)CO-NH]⁻ (Extremely Poor Leaving Group) Reagent->PoorLG Energetically Unfavorable

Caption: Unfavorable pathway due to poor leaving group.

Instead of acting as a guanidinylating agent, 3-(Carbamimidoyl)-1,1-dimethylurea is more likely to be chemically inert under typical guanidinylation conditions or undergo decomposition under harsh conditions.

Section 3: Head-to-Head Reactivity Comparison

The fundamental differences in the chemical nature of these two compounds lead to starkly different reactivity profiles.

FeatureS-methylisothiourea3-(Carbamimidoyl)-1,1-dimethylureaField-Proven Insight
Reagent Class Standard, effective guanidinylating agent.N-Acylguanidine; not a standard reagent for guanidinylation.S-methylisothiourea is a workhorse reagent for installing guanidine groups. The dimethylurea analog is mechanistically unsuited for this role.
Reaction Mechanism Nucleophilic addition-elimination.No viable pathway for nucleophilic substitution.The choice of reagent must be guided by a viable mechanistic pathway.
Leaving Group Methylthiolate (CH₃S⁻)1,1-Dimethylurea anionThis is the key differentiator. The reaction is enabled or disabled by the stability of the leaving group.
Leaving Group Quality Good. Conjugate acid (CH₃SH) pKa ≈ 10.4.Extremely Poor. Conjugate acid pKa > 25.A good leaving group is the conjugate base of a strong acid (pKa < 15).[5] The dimethylurea anion fails this requirement entirely.
Typical Conditions Reflux in polar solvent (e.g., EtOH, H₂O).Predicted to be unreactive under standard conditions.S-methylisothiourea provides reliable product formation under accessible thermal conditions.
Primary By-product Methanethiol (CH₃SH)None (as no reaction is expected).The formation of volatile, odorous methanethiol is a clear sign of a successful reaction with S-methylisothiourea.
Predicted Outcome Successful Guanidinylation. No Reaction or decomposition at high temperatures.Expect high yields with S-methylisothiourea and recovery of starting materials with the dimethylurea analog.

Section 4: Proposed Experimental Design for Comparative Analysis

To empirically validate the mechanistic predictions outlined above, a straightforward comparative experiment can be designed. This self-validating protocol allows for a direct, side-by-side assessment of reactivity.

Experimental Workflow

The core of the experiment involves running two parallel reactions under identical conditions, using a model amine like benzylamine. The consumption of starting materials and the formation of products would be monitored over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_workflow Experimental Workflow for Reactivity Comparison cluster_reagents cluster_reactions cluster_results Expected Results start Prepare Identical Solutions of Benzylamine in Ethanol reagent1 Add S-methylisothiourea hemisulfate (0.55 eq) start->reagent1 reagent2 Add 3-(Carbamimidoyl)-1,1-dimethylurea (1.1 eq) start->reagent2 rxn1 Reaction A Reflux at 78°C reagent1->rxn1 rxn2 Reaction B Reflux at 78°C reagent2->rxn2 sampling Take Aliquots at t = 0, 1, 2, 4, 6 hours rxn1->sampling rxn2->sampling analysis LC-MS Analysis sampling->analysis result1 Reaction A: - Benzylamine consumed - Benzylguanidine formed analysis->result1 result2 Reaction B: - Benzylamine unchanged - No product detected analysis->result2

Caption: Workflow for comparing guanidinylating agents.

Protocol: Comparative Reactivity Study

Objective: To compare the guanidinylation efficiency of S-methylisothiourea and 3-(Carbamimidoyl)-1,1-dimethylurea with benzylamine.

Procedure:

  • Preparation: Prepare a 0.5 M stock solution of benzylamine in ethanol.

  • Reaction A Setup: To a vial, add 2 mL of the benzylamine stock solution (1.0 mmol). Add S-methylisothiourea hemisulfate (0.55 mmol, 153 mg).

  • Reaction B Setup: To an identical vial, add 2 mL of the benzylamine stock solution (1.0 mmol). Add 3-(Carbamimidoyl)-1,1-dimethylurea (1.1 mmol, 158 mg).

  • Initial Sample (t=0): Immediately after adding the reagents, withdraw a 50 µL aliquot from each vial. Quench each aliquot in 450 µL of a 50:50 acetonitrile:water solution for LC-MS analysis.

  • Reaction Conditions: Seal both vials and place them in a pre-heated heating block at 78°C with magnetic stirring.

  • Time-Course Sampling: At t = 1, 2, 4, and 6 hours, repeat the sampling and quenching procedure from step 4 for both reactions.

  • LC-MS Analysis: Analyze all quenched samples by LC-MS. Monitor the ion counts for the mass of benzylamine (m/z = 108.08 [M+H]⁺), benzylguanidine (m/z = 150.11 [M+H]⁺), and 3-(Carbamimidoyl)-1,1-dimethylurea (m/z = 145.11 [M+H]⁺).

  • Data Interpretation: Plot the relative abundance of reactants and products over time for each reaction.

Conclusion

This guide demonstrates through mechanistic reasoning and proposed experimental validation that S-methylisothiourea is a competent and effective guanidinylating agent, whereas 3-(Carbamimidoyl)-1,1-dimethylurea is not. The profound difference in their reactivity is not a matter of subtle optimization but is dictated by the fundamental principles of organic chemistry, specifically the critical importance of a stable leaving group to facilitate nucleophilic substitution.

For the practicing chemist, this comparison serves as a crucial reminder: a successful synthetic strategy is built upon a sound understanding of reaction mechanisms. While S-methylisothiourea remains a reliable choice for amine guanidinylation, the analysis of its urea-based counterpart underscores the importance of evaluating a reagent's structure to predict its function and avoid unproductive synthetic routes.

References

  • Bergeron, R. J., & Hoffman, P. G. (1982). N,N′,N″-Tris(tert-butoxycarbonyl)guanidine. Journal of Organic Chemistry, 47(19), 3757–3758. [Link]

  • Fehrentz, J. A., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54586. [Link]

  • Arndt, G. (1930). S-methylisothiourea sulfate. Organic Syntheses, 10, 82. [Link]

  • Tantak, M. P., & Arora, D. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 21(13), 1673–1700. [Link]

  • Katritzky, A. R., et al. (2005). Recent Developments in Guanylating Agents. ARKIVOC, 2005(4), 49-87. [Link]

  • Pentelute, B. L. (2012). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Loh, V. (2006). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of British Columbia. [Link]

  • Vigneron, P., et al. (2014). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. Springer Nature Experiments. [Link]

  • Looper, R. E., et al. (2006). Conformations, Conformational Preferences, and Conformational Exchange of N′-Substituted N-Acylguanidines: Intermolecular Interactions Hold the Key. Journal of the American Chemical Society, 128(41), 13491–13503. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Colorado Boulder. [Link]

  • Ashenhurst, J. (2011). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]

  • Batey, R. A., et al. (2011). Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry, 76(15), 6213-6224. [Link]

  • Wang, H., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]

  • Pomper, M. G., et al. (2022). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Molecules, 27(19), 6599. [Link]

  • Leah4sci. (2013, August 14). Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2). YouTube. [Link]

  • Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Organic letters, 13(24), 6524–6527. [Link]

  • Heubach, G. (1979). Preparation of hydrochloride salts of s-methyl-isothiourea derivatives. U.S.
  • LibreTexts Chemistry. (2022). 8.5: Leaving Groups. [Link]

  • Glasovac, Z., et al. (2018). A structural study of N,N′-bis-aryl-N″-acylguanidines. New Journal of Chemistry, 42(23), 18836-18845. [Link]

  • ChemBK. (n.d.). S-METHYL-ISO-THIOUREA. [Link]

  • Wang, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules, 28(17), 6296. [Link]

  • Walter, W. R. (1962). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Journal of the American Chemical Society, 84(15), 2972-2975. [Link]

  • Wikipedia. (n.d.). Creatine. [Link]

  • Khan, I., et al. (2022). Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. Journal of the Iranian Chemical Society, 19, 4817-4832. [Link]

  • Stark, H., et al. (2009). Synthesis and structure-activity relationships of NG-acylated arylalkylguanidines and related compounds as histamine receptor ligands: searching for selective H4R agonists. Bioorganic & Medicinal Chemistry, 17(18), 6646-6656. [Link]

  • Albericio, F., et al. (2001). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 66(26), 8865-8875. [Link]

  • Kumar, A., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5669. [Link]

  • Wikipedia. (n.d.). Leaving group. [Link]

  • PubChem. (n.d.). S-methyl isothiourea hemisulfate. [Link]

  • De Borggraeve, W. M., et al. (2020). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific Reports, 10(1), 1-9. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Guanidines from N-(aminoiminomethyl)-N,N-dimethyl-urea

<end_of_thought> For researchers, medicinal chemists, and drug development professionals, the synthesis of novel guanidine-containing compounds is a critical step in the discovery of new therapeutics. The guanidinium gro...

Author: BenchChem Technical Support Team. Date: February 2026

<end_of_thought>

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel guanidine-containing compounds is a critical step in the discovery of new therapeutics. The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, is a privileged scaffold in medicinal chemistry, known for its interactions with biological targets like phosphate groups on DNA.[1] However, the synthesis is only half the battle. Rigorous and accurate assessment of the final product's purity is paramount to ensure reliable downstream biological data and meet regulatory standards.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of guanidines synthesized using N-(aminoiminomethyl)-N,N-dimethyl-urea as a guanylating agent. We will move beyond simple protocol listings to explore the causality behind experimental choices, ensuring each method is a self-validating system for robust and trustworthy results.

The Analytical Challenge: Resolving Structurally Similar, Highly Polar Compounds

The use of N-(aminoiminomethyl)-N,N-dimethyl-urea as a guanidinylation reagent presents a specific analytical challenge. The reaction mixture will likely contain the desired guanidine product, unreacted starting materials, and the primary byproduct, N,N-dimethylurea.

Reaction Scheme:

  • Reactants:

    • Primary or Secondary Amine (R-NH₂)

    • N-(aminoiminomethyl)-N,N-dimethyl-urea (Guanylating Agent)

  • Products & Potential Impurities:

    • Desired Guanidine (Product): R-NH-C(=NH)NH₂

    • N,N-Dimethylurea (Byproduct): (CH₃)₂N-C(=O)NH₂

    • Unreacted Guanylating Agent: (CH₃)₂N-C(=O)NH-C(=NH)NH₂

    • Unreacted Amine: R-NH₂

All key species are polar and contain multiple hydrogen bond donors and acceptors. This similarity in physicochemical properties makes chromatographic separation non-trivial and requires careful method selection and optimization. This guide will focus on three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Purity Assessment Methodologies

A successful purity assessment strategy relies on choosing the right tool for the job. The choice depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or high-throughput screening.

dot

Caption: Workflow for assessing guanidine purity.

Method Principle Strengths Weaknesses Best For
HPLC (HILIC/Cation-Exchange) Differential partitioning of analytes between a stationary and mobile phase.Excellent separation of polar compounds, robust quantification, high throughput.[2][3][4][5]Requires method development, may need derivatization for UV-inactive compounds, relative quantification unless using certified standards.[6][7]Routine purity checks, quantification of known impurities, process monitoring.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a reference standard of the analyte, provides structural information, non-destructive.Lower sensitivity than HPLC, requires soluble and pure internal standard, potential for peak overlap in complex mixtures.Definitive purity assessment of final compounds, structural confirmation, analysis of mixtures without full separation.
LC-MS Combines HPLC separation with mass-based detection.High sensitivity and selectivity, definitive identification of impurities by mass, can quantify low-level components.[8][9][10][11]Complex instrumentation, quantification can be variable without isotopically labeled standards, ion suppression effects.Impurity identification and profiling, analysis of trace components, reaction monitoring.

Experimental Protocols & Methodologies

High-Performance Liquid Chromatography (HPLC)

For the analysis of highly polar and basic compounds like guanidines, standard reversed-phase (RP) chromatography is often ineffective due to poor retention. The two most effective HPLC modes for this challenge are Hydrophilic Interaction Liquid Chromatography (HILIC) and Cation-Exchange Chromatography.

A. HILIC Method

HILIC is ideal for retaining and separating very polar compounds that are unretained in reversed-phase.[4][5][12] It utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. A thin layer of water on the stationary phase facilitates the partitioning of polar analytes.[12]

Step-by-Step HILIC Protocol:

  • Column Selection: Start with a robust amide-based HILIC column (e.g., TSKgel Amide-80) known for good stability and unique selectivity for polar compounds.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). The buffer is crucial for good peak shape and reproducibility.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Initial Conditions: 95% B for 2 minutes.

    • Gradient: Ramp to 50% B over 10 minutes.

    • Wash: Hold at 50% B for 2 minutes.

    • Re-equilibration: Return to 95% B and hold for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 195-210 nm. Guanidines and ureas have a weak chromophore, requiring low wavelength UV for detection.[2][3] An Evaporative Light Scattering Detector (ELSD) can also be used if UV sensitivity is insufficient.[13]

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase (95% Acetonitrile / 5% Water with buffer) at a concentration of approximately 1 mg/mL.

Causality: The high organic content of the initial mobile phase in HILIC ensures the retention of the polar guanidine, urea, and acylguanidine. The increasing aqueous content during the gradient then elutes the compounds in order of increasing hydrophilicity. The acidic buffer ensures that the highly basic guanidine group (pKa ≈ 12.5) is protonated, leading to consistent interactions and sharp peaks.[2]

B. Cation-Exchange Chromatography

This technique separates molecules based on their net positive charge. Since guanidines are strongly basic and exist as cations at low to neutral pH, this is a highly effective, orthogonal approach to HILILC.[3][6]

Step-by-Step Cation-Exchange Protocol:

  • Column Selection: A strong cation-exchange column (e.g., Dionex IonPac CS20) is suitable.[6]

  • Mobile Phase Preparation: Isocratic elution with 50 mM Methanesulfonic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 195 nm or suppressed conductivity for higher sensitivity.[3][6]

  • Sample Preparation: Dissolve the sample in deionized water to a concentration of ~0.5 mg/mL.

Causality: The positively charged guanidinium ions in the sample displace the counter-ions on the stationary phase. The elution is driven by the acidic mobile phase, which provides a high concentration of competing hydronium ions. This method offers excellent selectivity for basic compounds.

dot

hplc_workflow Sample 1. Prepare Sample (Dissolve in Mobile Phase) Inject 2. Inject onto HPLC System Sample->Inject Separate 3. Separate on Column (HILIC or Cation-Exchange) Inject->Separate Detect 4. Detect Analytes (UV or ELSD) Separate->Detect Quantify 5. Integrate & Quantify (% Area Normalization) Detect->Quantify

Caption: General HPLC workflow for purity analysis.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method of analysis, providing a direct measure of the molar ratio of different compounds in a sample without the need for analyte-specific reference standards.[14] This makes it an exceptionally powerful tool for assigning an accurate purity value to a new chemical entity.

Step-by-Step qNMR Protocol:

  • Internal Standard Selection: Choose a high-purity (>99.9%) internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with any analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices. The standard must be completely soluble in the chosen NMR solvent.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude guanidine product into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Record the exact masses of both the sample and the standard.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure accurate integration:

      • Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of any proton to be integrated (typically 30-60 seconds).

      • 90° Pulse Angle: Ensure a calibrated 90° pulse is used.

      • Sufficient Signal-to-Noise: Acquire enough scans to achieve a high signal-to-noise ratio (>250:1) for the peaks being quantified.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique peak for the guanidine product and a peak for the internal standard. Also, integrate unique peaks for any identifiable impurities like N,N-dimethylurea.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Causality and Trustworthiness: The fundamental principle of qNMR is that the area of a signal is directly proportional to the number of nuclei giving rise to that signal.[14] By using a long relaxation delay and a 90° pulse, we ensure that all protons have fully relaxed before the next pulse, making the signal intensity a true representation of molar concentration. This self-validating system provides an absolute purity value, anchored to a high-purity certified standard, making it a trustworthy method for definitive characterization. The ¹H NMR spectrum also provides simultaneous structural confirmation of the product and impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for identifying unknown impurities. The high sensitivity of modern mass spectrometers allows for the detection and identification of byproducts and degradation products at very low levels.[8][10][11]

Step-by-Step LC-MS Protocol:

  • LC Method: Use the HILIC method developed in the HPLC section. It is crucial to use volatile mobile phase modifiers like formic acid or ammonium formate, as non-volatile salts (e.g., phosphate) are incompatible with mass spectrometry.

  • MS Detection:

    • Ionization Mode: Use positive ion Electrospray Ionization (ESI+), as the basic guanidine group is readily protonated.

    • Data Acquisition: Acquire data in full scan mode to detect all ionizable species. Then, use tandem MS (MS/MS) on the detected impurity masses to obtain structural fragments, which aids in identification.[15]

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of the product, starting materials, and byproducts.

    • Analyze the mass spectra of any unexpected peaks to propose structures for unknown impurities. The accurate mass measurement from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used to determine the elemental composition of an impurity.

Causality: The LC system separates the components of the mixture, which are then introduced into the mass spectrometer. ESI creates gas-phase ions from the analytes in the liquid stream. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), providing a highly specific and sensitive detection method. This allows for the confident identification of co-eluting peaks and trace-level impurities that might be missed by UV detection.

Conclusion: An Integrated Approach

For a comprehensive and reliable assessment of guanidine purity, a multi-faceted approach is recommended.

  • Initial Screening and Routine Analysis: A validated HILIC-UV HPLC method is the workhorse for rapid purity checks and monitoring reaction progress. Its robustness and high throughput are ideal for medicinal chemistry labs.

  • Impurity Identification: When unknown peaks are detected in the HPLC analysis, LC-MS is essential to determine their identity based on their mass and fragmentation patterns.

  • Definitive Purity Assignment: For final compounds and reference materials, qNMR provides an unbiased, absolute purity value and simultaneously confirms the structure of the main component.

By understanding the principles and practical considerations of each technique, researchers can design a robust analytical workflow that ensures the quality and integrity of their synthesized guanidine compounds, leading to more reliable and reproducible scientific outcomes.

References

  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. Retrieved from [Link]

  • Qiu, J., Lee, H., & Zhou, C. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 263-267. doi: 10.1016/j.chroma.2004.10.045
  • Kandhro, A. J., & Khuhawar, M. Y. (2010). HPLC determination of guanidino compounds in serum of uremic patients using methylglyoxal as derivatizing reagent.
  • Mori, S., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 43868–43877.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • Chirgwin, J. M., Przybyla, A. E., MacDonald, R. J., & Rutter, W. J. (1979). Isolation of biologically active ribonucleic acid from sources enriched in ribonuclease. Biochemistry, 18(24), 5294-5299.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Batey, R. A., & Shen, M. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Mayer, M., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102972.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Chromatography Forum. (2005). Guanidine derivatives. Retrieved from [Link]

  • Sharpe, R. J., et al. (1985). Use of a urea and guanidine-HCl-propanol solvent system to purify a growth inhibitory glycopeptide by high-performance liquid chromatography.
  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • Mayer, M., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102972.
  • Santos, V. G., et al. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Pharmaceuticals, 17(4), 488.
  • Song, C., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13, 962803.
  • BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical Biochemistry, 162(1), 156-159.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Cevec, M., et al. (2020). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Biomolecular NMR Assignments, 14(2), 223-227.
  • Aalborg University. (n.d.). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. Retrieved from [Link]

  • Jones, N. D., et al. (2012). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds.
  • Gámez-Valero, A., et al. (2023). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 88(17), 12297-12306.
  • National Institute of Standards and Technology. (n.d.). Guanidine. NIST WebBook. Retrieved from [Link]

  • Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15, 12345-12356.
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Inaba, T., et al. (1999). Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[2][6]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. Chemical & Pharmaceutical Bulletin, 47(11), 1577-1584.

  • Trinidad, J. C. (2010). Sample Preparation Methods for MS Based Proteomics. UCSF Mass Spectrometry Facility.
  • Bhavesh, N. S., & Chatterjee, A. (2004). NMR Elucidation of Early Folding Hierarchy in HIV-1 Protease. Journal of Biological Chemistry, 279(18), 18581-18588.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Retrieved from [Link]

  • Mestrelab Research. (2018, February 1). Webinar Series - Basics for qNMR [Video]. YouTube. [Link]

  • Wang, Y., et al. (2025). Hydrophobic interaction chromatography correctly refolding proteins assisted by glycerol and urea gradients.
  • Alonso-Moreno, C., & Otero, A. (2021). Guanidinates as Alternative Ligands for Organometallic Complexes. Inorganics, 9(11), 84.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Mayer, M., et al. (2024). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. MethodsX, 12, 102972.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of 3-(Carbamimidoyl)-1,1-dimethylurea and Its Reaction Products

Introduction 3-(Carbamimidoyl)-1,1-dimethylurea is a small molecule of significant interest in pharmaceutical and chemical research due to its structural similarity to widely used compounds, incorporating both urea and g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Carbamimidoyl)-1,1-dimethylurea is a small molecule of significant interest in pharmaceutical and chemical research due to its structural similarity to widely used compounds, incorporating both urea and guanidine functionalities. The robust characterization of this molecule and its potential reaction products—whether they arise from synthesis, degradation, or metabolism—is critical for quality control, impurity profiling, and understanding its mechanism of action. This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of 3-(Carbamimidoyl)-1,1-dimethylurea, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. Our focus is on explaining the causality behind experimental choices to empower scientists to develop and validate their own analytical systems.

Molecular Structure and Potential Reaction Pathways

Understanding the inherent reactivity of 3-(Carbamimidoyl)-1,1-dimethylurea is fundamental to anticipating its potential reaction products. The molecule contains a dimethylurea group and a guanidine group, both of which are susceptible to specific transformations.

  • Hydrolysis: The carbamimidoyl (guanidine) and urea moieties can undergo hydrolysis under acidic or basic conditions, potentially cleaving C-N bonds to yield smaller molecules such as 1,1-dimethylurea, guanidine, and ammonia.

  • Condensation/Cyclization: Similar to related biguanide compounds like metformin, there is a potential for condensation reactions, especially under thermal stress. This can lead to the formation of dimeric impurities or cyclized products like triazine derivatives, which are common impurities in metformin synthesis.[1][2]

The effective analysis of a reaction mixture requires the ability to distinguish the parent molecule from these and other potential byproducts.

G cluster_hydrolysis Hydrolysis Products cluster_condensation Condensation Products parent 3-(Carbamimidoyl)-1,1-dimethylurea prod1 1,1-Dimethylurea parent->prod1 Hydrolysis prod2 Guanidine parent->prod2 Hydrolysis prod3 Dimer parent->prod3 Condensation prod4 Cyclized Impurity (e.g., Triazine derivative) parent->prod4 Condensation/ Cyclization

Caption: Potential reaction pathways for 3-(Carbamimidoyl)-1,1-dimethylurea.

A Comparative Overview of Spectroscopic Techniques

No single analytical technique can provide a complete picture. A multi-modal approach, leveraging the strengths of different spectroscopic methods, is essential for unambiguous identification and quantification. Mass spectrometry (MS) is a powerful tool for this purpose, often used throughout the drug development process.[3][4][5]

Technique Primary Application Strengths Limitations
LC-MS Separation, Identification, QuantificationHigh sensitivity and selectivity; provides molecular weight and structural data (MS/MS); ideal for complex mixtures.[3]Destructive; ionization efficiency can vary; requires chromatographic separation.
NMR Definitive Structure ElucidationNon-destructive; provides detailed information about molecular structure and connectivity (¹H, ¹³C, 2D NMR).Lower sensitivity than MS; complex mixtures can lead to overlapping signals; requires higher sample concentration.
FTIR Functional Group IdentificationFast, non-destructive; provides a unique "fingerprint" for a molecule; excellent for identifying C=O, N-H, C=N bonds.[6][7]Not suitable for complex mixtures; provides limited structural information on its own.
UV-Vis Quantification, Reaction MonitoringSimple, non-destructive, and cost-effective for quantitative analysis; suitable for real-time reaction monitoring.[8]Low selectivity; requires a chromophore; urea and guanidine groups have low absorbance in the standard range.[9]

In-Depth Analysis and Experimental Protocols

This section details the application of each technique, explaining the rationale behind the procedural steps.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: For polar molecules like 3-(Carbamimidoyl)-1,1-dimethylurea and its likely products, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to traditional reversed-phase chromatography.[1][10] HILIC provides better retention and separation of highly polar analytes. Coupling HILIC with a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) allows for the accurate mass determination of the parent compound and its impurities, enabling the calculation of elemental compositions and confident identification.[3]

Experimental Protocol: HILIC-HRMS for Impurity Profiling

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 90:10 acetonitrile:water) to a final concentration of 100 µg/mL. The high organic content of the solvent is critical for good peak shape in HILIC.

    • Prepare a spiked sample containing the parent compound and any known impurity standards to confirm retention times and mass spectral signatures.[1]

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the UPLC/HPLC system.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH Amide column (or equivalent HILIC phase).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate. The buffer is necessary for good peak shape and ionization, while the acid aids in protonation for positive ion mode MS.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the polar compounds. A shallow gradient is key to resolving closely related impurities.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI), positive mode. The guanidine moiety is highly basic and readily protonates.

    • Scan Range: m/z 50-500. This range covers the expected parent ion and most likely reaction products.

    • Data Acquisition: Perform both full scan for identification and targeted MS/MS on the parent ion to establish a characteristic fragmentation pattern for confirmation.

Data Presentation: Expected Mass-to-Charge Ratios

Compound Formula Expected [M+H]⁺ (m/z) Notes
3-(Carbamimidoyl)-1,1-dimethylureaC₄H₁₀N₄O147.0927Parent Ion
1,1-DimethylureaC₃H₈N₂O89.0710Potential Hydrolysis Product
GuanidineCH₅N₃60.0560Potential Hydrolysis Product
Dimer (Hypothetical)C₈H₁₈N₈O259.1676Potential Condensation Product
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for definitive structural elucidation. For 3-(Carbamimidoyl)-1,1-dimethylurea, ¹H NMR can be used to identify the protons of the two dimethyl groups and the various N-H protons of the urea and guanidine moieties. The N-H protons may appear as broad signals and can exchange with deuterium in solvents like D₂O, which is a useful diagnostic tool. ¹³C NMR will confirm the presence of the carbonyl carbon and the unique carbons of the dimethylamino and guanidine groups.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified compound (or reaction product fraction) in ~0.7 mL of a suitable deuterated solvent.

    • Solvent Choice: DMSO-d₆ is an excellent choice as it is polar and its N-H protons exchange slowly, allowing for their observation.[11] For observing exchangeable protons, a separate experiment in D₂O can be run.

    • Vortex the sample until fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • If structural ambiguity remains, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity between protons and carbons.

Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)

Group ¹H Shift (ppm) ¹³C Shift (ppm) Notes
-N(CH₃)₂~2.8 - 3.0 (singlet, 6H)~36Dimethyl protons are equivalent.
Urea -NH-Broad, ~6.0 - 7.0-Shift and broadening are concentration and temperature dependent.
Guanidine -NH₂Broad, ~7.0 - 8.5[11]-Protons may show slow exchange.
C=O (Urea)-~158Characteristic carbonyl shift.
C=N (Guanidine)-~160Characteristic imine-like carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and straightforward technique for confirming the presence of key functional groups that define the molecule. The spectrum provides a unique fingerprint. For reaction analysis, the disappearance of the parent's characteristic peaks (e.g., the urea C=O stretch) or the appearance of new peaks can be used to monitor the reaction progress. The C=O bond in urea is known to be longer than a typical carbonyl, which influences its stretching frequency.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

    • Ensure firm and even contact between the sample and the crystal using the pressure clamp.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

Vibration Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3200 - 3500 (broad, multiple bands)Urea & Guanidine NH, NH₂
C=O Stretch~1680 - 1700[7]Urea Carbonyl
N-H Bend~1600 - 1650[7]Urea & Guanidine NH₂
C=N Stretch~1560 - 1640[12]Guanidine
C-N Stretch~1450Urea & Guanidine

Integrated Analytical Workflow

In a real-world drug development setting, these techniques are integrated into a logical workflow to provide a self-validating system for product characterization.

G cluster_workflow Characterization Workflow cluster_purification For Unknowns start Reaction Mixture or Finished Product lcms 1. LC-MS Analysis (HILIC-HRMS) start->lcms data_analysis 2. Data Analysis: - Identify Parent & Impurities - Determine m/z and Formula lcms->data_analysis prep_lc 3a. Preparative LC (Fraction Collection) data_analysis->prep_lc Unknown Impurities > Threshold elucidation 4. Final Structure Elucidation & Reporting data_analysis->elucidation Known Impurities nmr_ir 3b. NMR & FTIR Analysis of Isolated Fractions prep_lc->nmr_ir nmr_ir->elucidation

Caption: Integrated workflow for analysis of reaction products.

This workflow begins with a screening of the mixture using a high-throughput technique like LC-MS to identify all components and obtain preliminary structural information (molecular formula). If unknown impurities are detected above a certain threshold, preparative chromatography is employed to isolate them. Finally, the definitive structures of these isolated unknowns are determined using the information-rich techniques of NMR and FTIR.

Conclusion

The comprehensive spectroscopic analysis of 3-(Carbamimidoyl)-1,1-dimethylurea and its reaction products necessitates a synergistic application of multiple analytical techniques. While LC-MS provides unparalleled sensitivity for separation and identification in complex mixtures, NMR remains the definitive tool for absolute structure elucidation. FTIR serves as a rapid and reliable method for functional group confirmation. By integrating these methods into a structured workflow, researchers can achieve a self-validating, robust, and comprehensive characterization of the target molecule and its related substances, ensuring the quality, safety, and efficacy of potential drug candidates and chemical products.

References

  • BASF AG (2003). 1,3-Dimethylurea SIDS Initial Assessment Report. OECD SIDS. Available at: [Link]

  • Wang, J., et al. (2017). The UV-visible spectra of the urea standard solution. ResearchGate. Available at: [Link]

  • McCarthy, C., et al. (2022). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Waters Corporation. Available at: [Link]

  • Dong, M. W. (2015). Mass Spectrometry in Small Molecule Drug Development. LCGC North America. Available at: [Link]

  • ResearchGate. 1H-NMR spectra of polymeric guanidine derivatives. Image. Available at: [Link]

  • Google Patents. (2019). Technical method for preparing 1, 1-dimethyl urea. CN109956891B.
  • Fountain, K. J., et al. (2011). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Waters Corporation. Available at: [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]

  • Digital CSIC. (2019). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. Available at: [Link]

  • Perycz, U., et al. (2011). Dialysis monitoring, urea, spectrophotometry. Informatyka, Automatyka, Pomiary w Gospodarce i Ochronie Środowiska. Available at: [Link]

  • Agilent Technologies. (2023). Evaluate Nitrosamines in Metformin-Based Drugs with Confidence. Available at: [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of urea. Available at: [Link]

  • Satała, G., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Ataman Kimya. 1,3-DIMETHYLUREA. Available at: [Link]

  • Ataman Kimya. 1,3-DIMETHYLUREA Market. Available at: [Link]

  • Karczmarzyk, Z., et al. (2021). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules. Available at: [Link]

  • Pellá, M. C. G., et al. (2023). A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. Analytical Methods. Available at: [Link]

  • Li, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]

  • Cogent HPLC. Impurities Method for Metformin HCL Formulation. Available at: [Link]

  • Edsall, J. T., et al. (1950). Raman Spectra of Amino Acids and Related Compounds. II. Guanidine and Urea Derivatives. The Journal of Physical Chemistry. Available at: [Link]

  • Chen, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Available at: [Link]

  • ResearchGate. Typical UV-vis spectra of phenol red recorded during a kinetic run for the urease-catalyzed hydrolysis of urea. Image. Available at: [Link]

  • Kłaczkow, G., & Anuszewska, E. L. (2010). Determination of impurities in medical products containing metformin hydrochloride. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Oxley, J.C. (2007). Decomposition of Urea and Guanidine Nitrate. University of Rhode Island. Available at: [Link]

  • Satała, G., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. Available at: [Link]

  • Hussain, F., et al. (2016). Effect of Guanidine hydrochloride and Urea on the interaction of 6-thioguanine with human serum albumin. ResearchGate. Available at: [Link]

  • PrepChem.com. Synthesis of 1,3-dimethylurea hydrochloride. Available at: [Link]

  • Singh, I., et al. (2015). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Guanidinylation Catalysis: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the guanidinium moiety is a familiar and highly valued functional group. Its unique basicity and ability to form multiple hydrogen bonds make it...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the guanidinium moiety is a familiar and highly valued functional group. Its unique basicity and ability to form multiple hydrogen bonds make it a critical component in a vast array of biologically active molecules and pharmaceuticals. The efficient and selective introduction of this group, a process known as guanidinylation, is therefore a cornerstone of modern synthetic chemistry. This guide provides an in-depth, objective comparison of the leading catalytic systems for guanidinylation, offering experimental data and field-proven insights to inform your selection of the most appropriate method for your synthetic challenges.

The Strategic Importance of Guanidinylation in Drug Discovery

The guanidinium group, famously present in the amino acid arginine, is a powerful tool in molecular design. Its positive charge at physiological pH allows for strong ionic interactions with biological targets such as phosphate groups on DNA and RNA, or carboxylate residues in proteins. This has led to the incorporation of guanidinium moieties in drugs targeting a wide range of diseases, from antiviral and anticancer agents to cardiovascular and neurological therapies. Consequently, the development of robust and versatile guanidinylation methods is of paramount importance.

This guide will navigate the landscape of modern guanidinylation catalysis, focusing on the efficiency, substrate scope, and mechanistic underpinnings of key metal-based and organocatalytic systems. We will delve into the practical aspects of these reactions, providing not just the "how" but also the critical "why" behind experimental choices.

Comparative Analysis of Leading Catalytic Systems

The choice of catalyst for a guanidinylation reaction is dictated by several factors, including the nature of the amine substrate, the desired substitution pattern of the guanidine, and the tolerance of other functional groups within the molecule. Here, we compare the performance of several prominent catalytic systems.

Metal-Based Catalysts: A Powerful and Versatile Toolkit

Metal catalysts have proven to be highly effective in promoting the addition of amines to a variety of guanidinylating agents. Their ability to act as Lewis acids or to participate in catalytic cycles involving oxidative addition and reductive elimination offers diverse pathways for C-N bond formation.

Lanthanide triflates, particularly Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), have emerged as exceptionally efficient catalysts for guanidinylation.[1][2] They are valued for their high Lewis acidity, water tolerance, and ability to function under mild reaction conditions.

  • Scandium(III) Triflate (Sc(OTf)₃): This catalyst is particularly noteworthy for its ability to promote the guanylation of amines with cyanamide in water, a significant advantage when dealing with water-soluble substrates like peptides.[1][3] The reaction proceeds under mild conditions and circumvents the need for pre-activated guanidinylating reagents. Mechanistic studies suggest that Sc(OTf)₃ activates cyanamide to form a reactive metal-carbodiimide intermediate.[3]

  • Ytterbium(III) Triflate (Yb(OTf)₃): Yb(OTf)₃ is a highly effective catalyst for the addition of a broad range of amines to carbodiimides, affording N,N',N''-trisubstituted guanidines in excellent yields.[2] A key advantage of this system is its ability to proceed under solvent-free conditions, offering a greener and more atom-economical approach. The proposed mechanism involves the activation of the carbodiimide by the Lewis acidic ytterbium center.[2]

Table 1: Comparison of Lanthanide Catalysts for Guanidinylation

CatalystGuanidinylating AgentAmine SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃CyanamideAniline10Water1001295[3]
Sc(OTf)₃CyanamideBenzylamine10Water1001285[3]
Yb(OTf)₃N,N'-DiisopropylcarbodiimideAniline1None25197[2]
Yb(OTf)₃N,N'-DiisopropylcarbodiimidePyrrolidine1None25195[2]

Copper catalysts offer an operationally simple and rapid route to trisubstituted N-aryl guanidines through a three-component reaction involving cyanamides, arylboronic acids, and amines.[1][4] This methodology is attractive for its ability to construct complex guanidines in a single step from readily available starting materials. The reaction is typically performed under aerobic conditions with a copper(II) salt and a bipyridine ligand.[4]

Table 2: Copper-Catalyzed Three-Component Guanidinylation

AmineArylboronic AcidCyanamideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholinePhenylboronic acidN-CyanopyrrolidineCuCl₂·2H₂O/BipyridineDMF801295[4]
Piperidine4-Methoxyphenylboronic acidN-CyanopyrrolidineCuCl₂·2H₂O/BipyridineDMF801292[4]
AnilinePhenylboronic acidN-CyanopyrrolidineCuCl₂·2H₂O/BipyridineDMF801285[4]

A recent and innovative approach to guanidinylation involves the use of a Ruthenium-based photocatalyst, [Ru(bpy)₃]Cl₂, to convert thioureas to guanidines under visible light irradiation.[5] This method is particularly appealing due to its mild reaction conditions (room temperature), use of low-toxicity solvents (water/ethanol), and operation in an open-flask environment.[5] The proposed mechanism involves the formation of a carbodiimide intermediate.[5]

Table 3: Ruthenium-Photocatalyzed Guanidinylation of Thioureas

Thiourea SubstrateAmineCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
N,N'-DiphenylthioureaBenzylamine5Water/Ethanol2495[5]
N-Phenyl-N'-methylthioureaMorpholine5Water/Ethanol2488[5]
N,N'-Di-n-butylthioureaAniline5Water/Ethanol2475[5]
Organocatalysis: Metal-Free and Biologically Inspired

Organocatalysis provides a powerful metal-free alternative for guanidinylation. These catalysts often operate through mechanisms that mimic biological processes, relying on hydrogen bonding and Brønsted acid/base interactions to activate substrates.

A notable class of organocatalysts for guanidinylation are bifunctional molecules that contain both a guanidine and a thiourea moiety.[6][7] The guanidine group acts as a Brønsted base to deprotonate the nucleophile, while the thiourea group activates the electrophile through hydrogen bonding. This dual activation strategy can lead to high efficiency and, in the case of chiral catalysts, high enantioselectivity in reactions such as the nitro-Michael addition.[6]

While these catalysts have shown great promise in certain applications, their efficiency in direct guanidinylation of amines is still an active area of research. A common strategy for guanidinylation using an organocatalytic approach involves the use of a highly reactive guanidinylating reagent, such as N,N'-di-Boc-N''-triflylguanidine, which can be prepared and used in a subsequent reaction with the amine.[6]

Experimental Protocols: A Practical Guide

To facilitate the implementation of these methods in your laboratory, we provide detailed, step-by-step protocols for key catalytic systems.

Protocol 1: Ytterbium(III) Triflate-Catalyzed Guanidinylation of an Amine with a Carbodiimide

This protocol describes a general procedure for the efficient synthesis of N,N',N''-trisubstituted guanidines under solvent-free conditions.[2]

Materials:

  • Amine (1.0 mmol)

  • N,N'-Diisopropylcarbodiimide (1.0 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.01 mmol, 1 mol%)

  • Magnetic stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol) and N,N'-diisopropylcarbodiimide (1.0 mmol).

  • Add Ytterbium(III) triflate (0.01 mmol, 1 mol%) to the mixture.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, the crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent-free conditions: This approach is not only environmentally friendly but also often leads to faster reaction rates due to the high concentration of reactants.

  • Ytterbium(III) triflate: Its high Lewis acidity effectively activates the carbodiimide towards nucleophilic attack by the amine. Its tolerance to air and moisture simplifies the experimental setup.

  • Room temperature: The high efficiency of the catalyst allows the reaction to proceed at ambient temperature, which is beneficial for thermally sensitive substrates.

Protocol 2: Copper-Catalyzed Three-Component Synthesis of an N-Aryl Guanidine

This protocol outlines a one-pot synthesis of a trisubstituted N-aryl guanidine from an amine, an arylboronic acid, and a cyanamide.[4]

Materials:

  • Amine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • N-Cyanopyrrolidine (1.0 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.05 mmol, 5 mol%)

  • 2,2'-Bipyridine (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (2 mL)

  • Magnetic stir bar

  • Reaction tube

  • Oxygen balloon

Procedure:

  • To a reaction tube equipped with a magnetic stir bar, add the amine (1.0 mmol), arylboronic acid (1.2 mmol), N-cyanopyrrolidine (1.0 mmol), CuCl₂·2H₂O (0.05 mmol), 2,2'-bipyridine (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the tube and backfill with oxygen (repeat three times).

  • Add DMF (2 mL) via syringe.

  • Stir the reaction mixture under an oxygen atmosphere (balloon) at 80 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Three-component reaction: This strategy allows for the rapid construction of molecular complexity from simple and readily available starting materials.

  • Copper(II) chloride and Bipyridine: This catalytic system is effective for the oxidative coupling of the components. The bipyridine ligand stabilizes the copper catalyst and enhances its reactivity.

  • Potassium carbonate: Acts as a base to facilitate the reaction.

  • Oxygen atmosphere: Oxygen serves as the terminal oxidant in the catalytic cycle.

Visualizing the Mechanisms: A Deeper Understanding

To provide a clearer understanding of how these catalysts operate at a molecular level, the following diagrams illustrate the proposed catalytic cycles and experimental workflows.

Catalytic Cycles

Guanidinylation_Mechanisms cluster_lanthanide A) Lanthanide-Catalyzed Guanidinylation (Lewis Acid Mechanism) cluster_copper B) Copper-Catalyzed Three-Component Guanidinylation Ln Ln(OTf)₃ Activated_Carbo [R¹-N=C=N-R²]·Ln(OTf)₃ Ln->Activated_Carbo Coordination Carbo R¹-N=C=N-R² Carbo->Activated_Carbo Amine R³R⁴NH Amine->Activated_Carbo Nucleophilic Attack Intermediate Guanidinium Intermediate Activated_Carbo->Intermediate Product_Ln Guanidine·Ln(OTf)₃ Intermediate->Product_Ln Proton Transfer Product_Ln->Ln Catalyst Regeneration Product Guanidine Product_Ln->Product Cu_II Cu(II) Cu_Ar Ar-Cu(II) Cu_II->Cu_Ar Transmetalation ArBOH2 ArB(OH)₂ ArBOH2->Cu_Ar Amine_Cu Amine Intermediate_Cu [Amine-Cu-Ar-Cyanamide] Complex Amine_Cu->Intermediate_Cu Coordination Cyanamide_Cu Cyanamide Cyanamide_Cu->Intermediate_Cu Coordination Cu_Ar->Intermediate_Cu Product_Cu Guanidine Intermediate_Cu->Product_Cu Reductive Elimination/ Nucleophilic Attack Product_Cu->Cu_II Oxidation (O₂)

Figure 1. Proposed catalytic cycles for A) Lanthanide-catalyzed and B) Copper-catalyzed guanidinylation.

Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow for Catalytic Guanidinylation Start Start: Assemble Reactants (Amine, Guanidinylating Agent) Add_Catalyst Add Catalyst (e.g., Yb(OTf)₃ or CuCl₂/Bipyridine) Start->Add_Catalyst Reaction Reaction under Optimized Conditions (Temperature, Time, Atmosphere) Add_Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Upon completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End: Pure Guanidine Product Analysis->End

Figure 2. A generalized experimental workflow for performing catalytic guanidinylation reactions.

Conclusion: Selecting the Optimal Catalyst for Your Needs

The choice of a catalyst for guanidinylation is a critical decision that can significantly impact the success of a synthetic campaign.

  • For water-soluble and sensitive substrates, especially peptides, Scandium(III) triflate offers a mild and effective solution.

  • For a green, solvent-free, and highly efficient synthesis of trisubstituted guanidines, Ytterbium(III) triflate is an excellent choice.

  • When constructing complex N-aryl guanidines in a single step from simple precursors, the copper-catalyzed three-component reaction provides a powerful and convergent approach.

  • For a mild, environmentally friendly conversion of thioureas to guanidines, Ruthenium photocatalysis represents the cutting edge of sustainable synthesis.

  • Organocatalytic methods, particularly those employing bifunctional catalysts, hold great promise for asymmetric guanidinylation and are a rapidly evolving field.

By understanding the strengths, limitations, and mechanistic details of each catalytic system, researchers can make informed decisions to accelerate their research and development efforts. This guide serves as a starting point for exploring the rich and expanding field of guanidinylation catalysis, empowering you to tackle your synthetic challenges with confidence and precision.

References

  • Szilágyi, A., Pápai, I., & Viskolcz, B. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1484–1494. [Link]

  • Tan, K. L. (2015). Metal-Catalysed Reactions Enabled by Guanidine-Type Ligands. Topics in Organometallic Chemistry, 53, 133-163. [Link]

  • Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters, 22(20), 7864–7869. [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

  • Ishikawa, T. (2009). Guanidine Organocatalysis. In Bifunctional Molecular Catalysis (pp. 37-56). Springer, Berlin, Heidelberg. [Link]

  • Taylor, J. E. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(29), 8210-8222. [Link]

  • Alonso, D. A., & Nájera, C. (2010). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Molecules, 15(11), 7853–7907. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved January 24, 2026, from [Link]

  • Li, J., & Neuville, L. (2013). Copper-Catalyzed Oxidative Three-Component Synthesis of N,N′,N″-Trisubstituted Guanidines. Organic Letters, 15(23), 6124–6127. [Link]

  • Batey, R. A., & Santhakumar, V. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Zhu, X., Du, Z., Xu, F., & Shen, Q. (2009). Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines. The Journal of Organic Chemistry, 74(16), 6347–6349. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Marks, T. J. (2017). Mechanistic study of homoleptic trisamidolanthanide-catalyzed aldehyde and ketone hydroboration. Chemically non-innocent ligand participation. Dalton Transactions, 46(43), 14756-14767. [Link]

  • Neuville, L. (2015). Copper-Catalyzed Domino Three-Component Approach for the Assembly of 2-Aminated Benzimidazoles and Quinazolines. The Journal of Organic Chemistry, 80(12), 6102–6108. [Link]

  • Sohtome, Y., Hashimoto, Y., & Nagasawa, K. (2005). Guanidine‐Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. Advanced Synthesis & Catalysis, 347(11‐13), 1643-1648. [Link]

Sources

Validation

A Comprehensive Review of 3-(Carbamimidoyl)-1,1-dimethylurea: Potential Applications in Antiviral and Enzyme-Inhibitory Therapeutics

Introduction 3-(Carbamimidoyl)-1,1-dimethylurea, also known as N-(N,N-Dimethylcarbamoyl)guanidine, is a small molecule with the chemical formula C4H10N4O. While extensive research on the specific applications of this com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Carbamimidoyl)-1,1-dimethylurea, also known as N-(N,N-Dimethylcarbamoyl)guanidine, is a small molecule with the chemical formula C4H10N4O. While extensive research on the specific applications of this compound is not widely available in peer-reviewed literature, its structural relationship to the widely-used antidiabetic drug metformin, where it is identified as a potential impurity, positions it as a molecule of significant interest. The presence of both a urea and a guanidine moiety within its structure suggests potential biological activities, as these functional groups are prevalent in a variety of pharmacologically active compounds. This guide provides a comprehensive literature review of the potential applications of 3-(Carbamimidoyl)-1,1-dimethylurea by examining the well-documented biological activities of structurally related amidinourea and urea derivatives. We will delve into their potential as antiviral agents and enzyme inhibitors, presenting comparative data and detailed experimental protocols from relevant studies to inform future research and drug development endeavors.

Potential Therapeutic Applications: A Comparative Overview

The therapeutic potential of 3-(Carbamimidoyl)-1,1-dimethylurea can be inferred from the established activities of related compounds. This section compares the performance of various amidinourea and urea derivatives in antiviral and enzyme inhibition assays.

Antiviral Activity

Guanidine and its derivatives have long been recognized for their antiviral properties. The guanidinium group, a key feature of 3-(Carbamimidoyl)-1,1-dimethylurea, is known to interfere with viral replication processes.

Comparison of Antiviral Activities of Related Compounds

Compound ClassVirusAssayKey FindingsReference
Guanidine SaltsPoliovirusCell CultureInhibition of cytopathic effect.[1]([Link])
N,N'-diarylureasHIV-1Cell-basedSome derivatives show good-to-moderate anti-HIV-1 activity.[2]([Link])
Acylurea DerivativesTobacco Mosaic Virus (TMV)In vitroGood activity against TMV, with some compounds targeting the TMV coat protein.[3]([Link])
North-methanocarbathymidine (N-MCT)Kaposi's sarcoma-associated herpesvirus (KSHV)Cell CulturePotent anti-KSHV activity by inhibiting lytic DNA synthesis.[4]([Link])

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is adapted from studies on the antiviral activity of novel compounds against herpesviruses.

  • Cell Culture: Grow a monolayer of Vero cells (or other susceptible host cells) in 24-well plates using an appropriate growth medium.

  • Compound Preparation: Prepare stock solutions of the test compound (e.g., 3-(Carbamimidoyl)-1,1-dimethylurea) in a suitable solvent like DMSO. Make serial dilutions to achieve the desired final concentrations.

  • Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques after the incubation period.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add an overlay medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator until plaques are visible.

  • Staining and Counting: Fix the cells with a methanol/acetone solution and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the 50% inhibitory concentration (IC50).

Mechanism of Antiviral Action: The Role of the Guanidinium Group

The antiviral mechanism of guanidine-containing compounds is often attributed to their ability to interfere with viral replication. For many viruses, guanidine hydrochloride has been shown to inhibit the initiation of viral RNA synthesis. This is a crucial step in the viral life cycle, and its disruption effectively halts the production of new virus particles.

antiviral_mechanism Virus Virus HostCell HostCell Virus->HostCell Infection ViralRNA_Synth Viral RNA Synthesis HostCell->ViralRNA_Synth Initiates GuanidiniumCompound 3-(Carbamimidoyl)- 1,1-dimethylurea GuanidiniumCompound->ViralRNA_Synth Inhibits NewVirions Progeny Virions ViralRNA_Synth->NewVirions Produces

Caption: Proposed antiviral mechanism of guanidinium-containing compounds.

Enzyme Inhibition

Urea and its derivatives are known to be effective inhibitors of various enzymes, particularly urease. This has significant implications in agriculture and medicine.

Comparison of Urease Inhibitory Activities of Urea Derivatives

Compound ClassEnzymeKey FindingsReference
N-(n-Butyl) triphosphoric triamide (NBTPT)UreaseWidely used urease inhibitor in agriculture to reduce ammonia volatilization.[5]([Link])
Phenylphosphorodiamidate (PPD/PPDA)UreaseAnother effective urease inhibitor.[5]([Link])
Symmetrical Schiff Base Metal ComplexesUreaseSome complexes show significant urease inhibition.[6]([Link])

Experimental Protocol: Urease Inhibition Assay

This protocol is a standard method for assessing the urease inhibitory potential of chemical compounds.

  • Reagent Preparation:

    • Urease solution: Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).

    • Urea solution: Prepare a stock solution of urea in phosphate buffer.

    • Inhibitor solution: Dissolve the test compound (e.g., 3-(Carbamimidoyl)-1,1-dimethylurea) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

    • Nessler's reagent for ammonia detection.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the inhibitor solution to each well.

    • Add the urease solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the urea solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and measure the amount of ammonia produced using Nessler's reagent and a spectrophotometer at 450 nm.

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of the test compound compared to the control (without inhibitor).

    • Determine the IC50 value of the inhibitor.

Mechanism of Urease Inhibition

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Urea derivatives can act as competitive inhibitors by binding to the active site of the enzyme, preventing the natural substrate (urea) from binding. The structural similarity of these derivatives to urea is key to their inhibitory activity.

urease_inhibition cluster_0 Urease Active Site Urease Urease Enzyme Products Ammonia + CO2 Urease->Products Catalyzes Hydrolysis Urea Urea (Substrate) Urea->Urease Binds Inhibitor 3-(Carbamimidoyl)- 1,1-dimethylurea (Inhibitor) Inhibitor->Urease Competitively Binds (Inhibition)

Caption: Competitive inhibition of the urease enzyme by a urea derivative.

Synthesis and Future Directions

The synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea and its derivatives can be approached through established methods for guanidinylation and urea formation. A common route involves the reaction of a substituted carbamoyl chloride with a guanidine derivative.

General Synthesis Workflow

synthesis_workflow Start Starting Materials (e.g., Dimethylamine, Phosgene, Guanidine) Intermediate1 Dimethylcarbamoyl Chloride Start->Intermediate1 Intermediate2 Guanidine Derivative Start->Intermediate2 Reaction Reaction (Guanidinylation) Intermediate1->Reaction Intermediate2->Reaction Product 3-(Carbamimidoyl)- 1,1-dimethylurea Reaction->Product Purification Purification & Characterization Product->Purification FinalProduct Pure Compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of 3-(Carbamimidoyl)-1,1-dimethylurea.

Future research should focus on the direct biological evaluation of 3-(Carbamimidoyl)-1,1-dimethylurea in a variety of antiviral and enzyme inhibition assays. Its structural similarity to metformin also warrants investigation into its potential effects on metabolic pathways. Structure-activity relationship (SAR) studies of a library of N,N-dimethylguanidinyl-urea derivatives could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

Conclusion

While direct experimental data on the applications of 3-(Carbamimidoyl)-1,1-dimethylurea are limited, a review of the literature on structurally related amidinourea and urea derivatives reveals a strong potential for this compound in the fields of antiviral and enzyme-inhibitory drug discovery. Its key structural motifs, the guanidinium and urea groups, are well-established pharmacophores. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing molecule. Further investigation is highly encouraged to unlock the full range of its biological activities.

References

  • Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity. (n.d.). Google Patents.
  • Antiviral effect of guanidine. (1960). PubMed. Retrieved from [Link]

  • Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. (2022). MDPI. Retrieved from [Link]

  • Technical method for preparing 1, 1-dimethyl urea. (2019). Google Patents.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • asym-DIMETHYLUREA. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017). ResearchGate. Retrieved from [Link]

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2022). MDPI. Retrieved from [Link]

  • Biological activities of guanidine compounds. (2012). ResearchGate. Retrieved from [Link]

  • Catalyst-free green synthesis of urea and thiourea derivatives of tetramethylguanidine (TMG) and evaluation of biological activity. (2018). ResearchGate. Retrieved from [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). MDPI. Retrieved from [Link]

  • Synthesis of guanidinylated chitosan with the aid of multiple protecting groups and investigation of antibacterial activity. (2015). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Mechanism of Antiviral Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety. (2021). PubMed. Retrieved from [Link]

  • Urease Inhibitors. (n.d.). International Plant Nutrition Institute. Retrieved from [Link]

  • SYNTHESIS OF CARBAMATE OR UREA COMPOUNDS. (2021). European Patent Office. Retrieved from [Link]

  • Virucidal efficacy of guanidine-free inactivants and rapid test buffers against SARS-CoV-2. (2021). UK Health Security Agency. Retrieved from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. (2023). ResearchGate. Retrieved from [Link]

  • Research and development of N,N′-diarylureas as anti-tumor agents. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Soil urease inhibition by various plant extracts. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Understanding Nitrogen Loss: Urease Inhibitors. (2021). YouTube. Retrieved from [Link]

  • Synthesis of 1,3-dimethylurea hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Potential Antiviral Action of Alkaloids. (2022). MDPI. Retrieved from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2021). MDPI. Retrieved from [Link]

  • Potent antiviral activity of north-methanocarbathymidine against Kaposi's sarcoma-associated herpesvirus. (2008). PubMed. Retrieved from [Link]

  • Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. (2019). The Italian Association of Chemical Engineering. Retrieved from [Link]

  • Efficacy Validation of SARS-CoV-2-Inactivation and Viral Genome Stability in Saliva by a Guanidine Hydrochloride and Surfactant-Based Solution. (2023). MDPI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Carbamimidoyl)-1,1-dimethylurea

For researchers, scientists, and professionals in drug development, the integrity of your work extends to the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends to the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(Carbamimidoyl)-1,1-dimethylurea, moving beyond mere procedural steps to explain the scientific rationale behind these essential safety measures. Our commitment is to empower your research with the knowledge to maintain a safe and compliant laboratory environment.

Understanding the Compound: Hazard Profile and Chemical Rationale

3-(Carbamimidoyl)-1,1-dimethylurea is a molecule that incorporates both a urea and a guanidinium functional group. This unique structure dictates its chemical behavior and, consequently, the necessary precautions for its disposal.

  • Hazard Identification: The primary hazards associated with 3-(Carbamimidoyl)-1,1-dimethylurea are skin irritation, serious eye irritation, and potential respiratory irritation.[1] The guanidinium group, a strong base, can contribute to the irritant nature of the compound.

  • Environmental Considerations: While urea itself is readily biodegradable and has low toxicity, guanidinium compounds can be harmful to aquatic life. Therefore, direct disposal into the sanitary sewer system is not permissible. The precautionary principle dictates that this compound be treated as environmentally hazardous unless specific ecotoxicity data becomes available to the contrary.

Table 1: Hazard Summary for 3-(Carbamimidoyl)-1,1-dimethylurea

Hazard StatementClassificationRationale
H315Causes skin irritationThe basicity of the guanidinium group can disrupt the skin's pH balance, leading to irritation.
H319Causes serious eye irritationSimilar to skin irritation, the chemical nature of the compound can cause significant damage to sensitive eye tissue.
H335May cause respiratory irritationInhalation of fine dust or aerosols can irritate the mucous membranes of the respiratory tract.[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 3-(Carbamimidoyl)-1,1-dimethylurea waste. This workflow is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be worn.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety.

  • Designated Waste Container: All solid waste contaminated with 3-(Carbamimidoyl)-1,1-dimethylurea, including gloves, weigh boats, and contaminated paper towels, should be placed in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Aqueous Waste: Solutions containing 3-(Carbamimidoyl)-1,1-dimethylurea should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other solvent waste streams unless compatibility has been verified.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-(Carbamimidoyl)-1,1-dimethylurea," and the associated hazard warnings (Irritant).

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Cleanup: Carefully sweep up solid spills or the absorbent material from liquid spills and place it into the designated hazardous waste container. Avoid generating dust. For final cleanup of the area, wipe with a damp cloth, and dispose of the cloth in the hazardous waste container.

  • Decontamination: Decontaminate any surfaces that came into contact with the chemical.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 3-(Carbamimidoyl)-1,1-dimethylurea.

DisposalWorkflow Disposal Decision Workflow for 3-(Carbamimidoyl)-1,1-dimethylurea start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Contaminated materials) segregate->solid_waste Is it solid? liquid_waste Aqueous Waste (Solutions containing the compound) segregate->liquid_waste Is it liquid? solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store disposal_request Arrange for Pickup by Licensed Hazardous Waste Contractor store->disposal_request end Compliant Disposal disposal_request->end

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Carbamimidoyl)-1,1-dimethylurea

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of any chemical compound, including 3-(Carbamimidoyl)-1,1-di...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of any chemical compound, including 3-(Carbamimidoyl)-1,1-dimethylurea, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protective measures required. Our goal is to empower you to work safely and confidently, making your laboratory a bastion of both innovation and security.

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by 3-(Carbamimidoyl)-1,1-dimethylurea. While some safety data sheets (SDS) may not classify this compound as hazardous under certain regulations like the US OSHA Hazard Communication Standard 2024, other sources indicate specific dangers that necessitate caution[1][2]. A comprehensive safety approach considers all available data to prepare for the worst-case scenario.

  • Skin and Eye Irritation: The primary documented hazards are mild skin and eye irritation upon direct contact[3]. The compound appears as a colorless-to-white crystalline powder[3].

  • Inhalation Risk: As a powder, the primary risk of exposure is through the inhalation of airborne particles. This can occur when weighing the compound, transferring it between containers, or during a spill. Inhalation may lead to respiratory irritation, such as coughing[3].

  • Combustibility and Dust Explosion: This compound is combustible[3][4]. Of significant concern for laboratory safety, finely dispersed particles of the powder can form explosive mixtures in the air[3]. Any operation that generates dust must be conducted with extreme care to eliminate ignition sources.

  • Hazardous Decomposition: When heated to decomposition or in a fire, it can release toxic fumes and gases, including nitrogen oxides[3].

This hazard profile dictates that our PPE strategy must create a complete barrier against skin contact, eye exposure, and inhalation of airborne particulates.

Task-Based PPE Selection: A Dynamic Approach

The level of PPE required is not static; it must be adapted to the specific task and the associated risk of exposure. A risk-based approach ensures maximum protection without unnecessarily impeding dexterity or comfort.

The following table summarizes the recommended PPE for common laboratory tasks involving 3-(Carbamimidoyl)-1,1-dimethylurea.

Laboratory Task Risk Level Required Engineering Controls Minimum Required PPE Rationale
Storage and Transport LowGeneral Laboratory Ventilation• Standard Lab Coat• Nitrile Gloves• Safety GlassesProtects against incidental contact during the movement of sealed containers.
Handling Solutions Low-MediumGeneral Laboratory Ventilation• Standard Lab Coat• Nitrile Gloves• Safety Glasses with Side ShieldsThe risk of aerosolization is low, but splash protection for skin and eyes is paramount.
Weighing and Preparing Solids HighChemical Fume Hood or Vented Balance Enclosure• Standard Lab Coat• Double Nitrile Gloves• Safety Goggles• Particulate Respirator (e.g., N95)This task has the highest risk of generating airborne dust. Engineering controls are the first line of defense, with respiratory and enhanced glove protection providing a critical secondary barrier[3].
Spill Cleanup HighN/A (Respond at spill location)• Disposable Gown• Double Nitrile Gloves• Safety Goggles or Face Shield• Particulate RespiratorA spill represents an uncontrolled release of the compound, requiring full protection against dust, splashes, and skin contact during cleanup.

PPE Selection and Workflow Diagram

The decision to escalate PPE should be a logical, ingrained process for all laboratory personnel. The following workflow illustrates this decision-making process.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE & Control Selection cluster_end start Start: Handling 3-(Carbamimidoyl)-1,1-dimethylurea assess_task Assess Task: What is the physical form and scale? start->assess_task ppe_liquid Action: Handle in Solution Control: General Ventilation PPE: Lab Coat, Safety Glasses, Single Gloves assess_task->ppe_liquid Liquid / Solution ppe_solid Action: Weighing/Handling Solid Control: Fume Hood / Vented Enclosure PPE: Lab Coat, Goggles, Double Gloves, Respirator assess_task->ppe_solid Solid / Powder ppe_spill Action: Spill Cleanup Control: Secure Area PPE: Gown, Goggles/Face Shield, Double Gloves, Respirator assess_task->ppe_spill Spill end_op Proceed with Operation ppe_liquid->end_op ppe_solid->end_op ppe_spill->end_op

Caption: PPE selection workflow for 3-(Carbamimidoyl)-1,1-dimethylurea.

Procedural Guidance: Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal (doffing) of used PPE is a common and preventable source of exposure.

Donning (Putting On) Sequence:

  • Lab Coat/Gown: Put on your lab coat or disposable gown, ensuring it is fully fastened.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Don the first pair of gloves. If double-gloving, pull the cuff of the inner glove over the cuff of your lab coat sleeve. Place the second, outer pair of gloves over the first.

Doffing (Removing) Sequence - The "Dirty to Clean" Principle: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).

  • Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, turning it inside out. Dispose of it immediately. Use the clean, inner-gloved hand to remove the second outer glove.

  • Lab Coat/Gown: Unfasten the gown. Roll it downwards from the shoulders, turning it inside out as you go. Avoid letting the outer, contaminated surface touch your clothes.

  • Goggles/Face Shield: Remove by handling the strap, not the front surface.

  • Respirator: Remove by handling the straps.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water[3].

Spill and Disposal Protocols

Immediate Spill Response:

  • Alert: Alert personnel in the immediate area and evacuate if the spill is large or dust is airborne.

  • Isolate: Secure the area to prevent entry.

  • Protect: Don the appropriate high-level PPE as outlined in the table above.

  • Contain: For powdered spills, gently cover with a damp paper towel or use a spill kit absorbent to moisten the powder and prevent it from becoming airborne[3].

  • Clean: Carefully sweep or scoop the contained material into a designated, labeled waste container[3]. Avoid dry sweeping, which can generate dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All contaminated materials (gloves, gowns, absorbent pads) must be disposed of as hazardous waste according to your institution's and local regulations.

Routine Disposal:

  • All disposable PPE and materials that have come into contact with 3-(Carbamimidoyl)-1,1-dimethylurea should be placed in a clearly labeled hazardous waste container.

  • Never dispose of this chemical or its contaminated materials in standard trash or down the drain.

By integrating this expert-level understanding of hazard, risk, and procedure, you can ensure that your work with 3-(Carbamimidoyl)-1,1-dimethylurea is conducted with the highest standards of safety. This builds a foundation of trust in your protocols and protects the most valuable asset in the laboratory: you.

References

  • ICSC 1745 - 1,3-DIMETHYLUREA. International Labour Organization (ILO) and World Health Organization (WHO). Available from: [Link]

  • N,N'-DIMETHYLUREA Safety Data Sheet. Sdfine. Available from: [Link]

  • Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea. Chemos GmbH & Co.KG. Available from: [Link]

Sources

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